OptoDArG

Catalog No.
S538187
CAS No.
M.F
C43H52N4O5
M. Wt
704.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OptoDArG

Product Name

OptoDArG

IUPAC Name

[2-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-3-hydroxypropyl] 4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoate

Molecular Formula

C43H52N4O5

Molecular Weight

704.9 g/mol

InChI

InChI=1S/C43H52N4O5/c1-3-5-9-33-15-23-37(24-16-33)44-46-39-27-19-35(20-28-39)11-7-13-42(49)51-32-41(31-48)52-43(50)14-8-12-36-21-29-40(30-22-36)47-45-38-25-17-34(18-26-38)10-6-4-2/h15-30,41,48H,3-14,31-32H2,1-2H3

InChI Key

ZBBHLPDZJFKXFD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

OptoDArG; Opto-DArG; Opto DArG

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(CO)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC

The exact mass of the compound OptoDArG is 704.3938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Mechanisms of Azobenzene Photoisomerization

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental process that makes azobenzene useful is its reversible light-induced isomerization. The current scientific understanding, moving beyond simple models, reveals a complex picture.

  • Primary Isomerization Pathways: The conversion between the stable trans and metastable cis isomers can proceed via two main pathways, with the dominant mechanism depending on the excited state reached by light absorption [1].

    • Inversion-assisted Torsion: High-resolution gas-phase studies indicate that for the S1(nπ*) state, changes in the hybridization of the nitrogen atoms are the driving force for isomerization [2]. The process follows an inversion-assisted torsional pathway with a low barrier of approximately 2 kcal mol⁻¹ [2]. This involves a bending motion at the nitrogen atoms that facilitates rotation around the N=N bond.
    • Rotation: A rotational mechanism, involving direct twisting around the N=N double bond, is also a viable pathway, particularly suggested for higher-energy excited states [1] [3].
  • Multi-State Dynamics and Wavelength Dependence: A key breakthrough was the identification of two near-degenerate ππ* excited states (S2 and S3/4) in the UV region, where only one was previously thought to exist [4] [5]. These states have distinct lifetimes and relaxation dynamics:

    • The S2 state decays to S1 in about 170 femtoseconds (fs) while largely retaining molecular planarity.
    • The S3/4 state has a longer lifetime of 420 fs and involves different structural dynamics [5]. This complexity helps explain the unusual wavelength dependence of the isomerization quantum yield, which violates Kasha's rule [4] [5].

The following diagram summarizes the modern, multi-state model of the photoisomerization process.

azobenzene_mechanism cluster_excited Excited State Dynamics S0_Trans S₀ (Trans) S2 S₂ (ππ*) S0_Trans->S2 UV Light (~320 nm) S1 S₁ (nπ*) S0_Trans->S1 Blue Light (~430 nm) S0_Cis S₀ (Cis) S0_Cis->S0_Trans Thermal Relaxation (k_{-2}) S34 S₃/₄ (ππ*) S2->S1 170 fs S34->S1 420 fs CI Conical Intersection (Inversion-Assisted Torsion) S1->CI <~1 ps CI->S0_Trans ~50% CI->S0_Cis ~50%

Modern multi-state model of azobenzene photoisomerization shows excitation to different states and relaxation through a conical intersection [2] [4] [5].

Quantitative Data and Material Properties

For research and development, quantitative parameters are critical. The table below consolidates key photophysical and material data from the search results.

Parameter Value / Characterization Context / Conditions Source
N-N Distance (X-ray) Trans: 1.189 Å; Cis: 1.251 Å In crystalline state [1]
Thermal Isomerization Barrier ~100 kJ/mol In ground state (S₀) [1]
S1(nπ*) Excitation ~430 nm (weak band) In n-hexane solvent [2] [1]
S2(ππ*) Excitation ~320 nm (strong band) In n-hexane solvent [2] [1]
S2 State Lifetime 170 fs Gas phase, from S₂ to S₁ [5]
S3/4 State Lifetime 420 fs Gas phase [5]
Inversion Pathway Barrier ~2 kcal mol⁻¹ In S1(nπ*) state, gas phase [2]
Adhesion Strength 360.7 ± 10.1 kPa ABOMe ionic hydrogel on skin [6]

Recent Advances and Experimental Insights

Recent research continues to refine our understanding and expand applications, highlighting the role of molecular engineering.

  • The Push-Pull Electronic Effect: A 2024 study demonstrates that modifying azobenzene with "push-pull" electronic groups (e.g., electron-donating methoxy or electron-withdrawing nitro groups) significantly impacts material properties [6]. Only the methoxy-substituted derivative (ABOMe) exhibited photo-reversible adhesion, attributed to a distinct transition state mechanism that enables efficient isomerization. This shows how rational molecular design can tailor functionality for specific applications like smart adhesives [6].

  • Photostationary State (PSS): The maximum achievable cis/trans ratio under continuous illumination is not necessarily 1:1. It is governed by the kinetic competition between the forward ((k_1)) and reverse ((k_{-2})) photoreaction rates, as well as the different absorption coefficients of the isomers at the excitation wavelength [3]. A large excess of the cis isomer is possible if its absorption at the excitation wavelength is much lower than that of the trans isomer [3].

A Researcher's Checklist for Experimental Design

When planning studies or applications involving azobenzene photoisomerization, consider these factors highlighted across the literature:

  • Substituent Effects: The choice of electron-donating or withdrawing groups on the azobenzene core (push-pull effect) is a powerful tool to control absorption spectra, isomerization kinetics, and ultimate material properties [6] [1].
  • Wavelength Selection: The excitation wavelength is not just an on/off switch. It can populate different excited states (S1, S2, S3/4) with distinct dynamics and quantum yields, influencing the efficiency and even the dominant isomerization pathway [2] [4] [5].
  • Environmental Factors: The isomerization mechanism and thermal relaxation rate are highly sensitive to the environment, such as solvent effects or integration into a polymer matrix [3].
  • Characterization Techniques: A full understanding requires multiple techniques. Key methods cited include high-resolution UV-Vis spectroscopy [2], femtosecond time-resolved spectroscopy [4] [5], and computational dynamics simulations [5].

How to Proceed for OptoDArG-Specific Information

Given that a direct resource on "this compound" was not located, I suggest the following paths for your research:

  • Refine the Search Term: "this compound" may be a specific acronym for a drug, a material, or a research project. If possible, try to find its expanded form (e.g., "Opto-Drug-Azobenzene-Group") or search for it in conjunction with the lead researchers or institutions in the photopharmacology field.
  • Consult Specialized Databases: Search in-depth scientific databases like PubMed, Scopus, or Web of Science for the full term. Also, consider searching patent databases (e.g., Google Patents, USPTO) as the technology may be protected intellectual property.
  • Leverage the Foundational Science: The mechanisms and data summarized here are universally applicable. You can use this information to reverse-engineer the potential working principles of the this compound system you are interested in.

References

Mechanism of Action & Structural Insights

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG functions as an "optical lipid clamp," providing high spatiotemporal precision for studying lipid-gated ion channels.

  • Lipid-Sensing Principle: TRPC3/6/7 channels are sensitive to the lipid second messenger Diacylglycerol (DAG) [1] [2]. This compound mimics this endogenous ligand but can be switched between active and inactive forms with light [3].
  • Critical Fenestration: A structure-guided mutagenesis screen identified a specific glycine residue (G652 in TRPC3) located behind the ion selectivity filter [4]. This residue is exposed to the membrane lipid bilayer through a pore domain fenestration—a small opening in the protein structure.
  • Gating Mechanism: The active cis-OptoDArG molecule is proposed to access this fenestration and bind within it. This binding event is sufficient to trigger a conformational change that opens the channel pore, allowing cations to flow into the cell [4]. The following diagram illustrates this mechanism:

G UV_Light UV Light (~365 nm) OptoDArG_Trans This compound (trans) Inactive State UV_Light->OptoDArG_Trans Isomerization Blue_Light Blue Light (~445 nm) OptoDArG_Cis This compound (cis) Active State Blue_Light->OptoDArG_Cis Isomerization OptoDArG_Trans->OptoDArG_Cis Isomerization OptoDArG_Cis->OptoDArG_Trans Isomerization TRPC_Channel TRPC3/6/7 Channel (Pore Fenestration) OptoDArG_Cis->TRPC_Channel Binds at Channel_Closed Channel Closed TRPC_Channel->Channel_Closed Gating Channel_Open Channel Open Cation Influx Channel_Closed->Channel_Open Gating

This compound activation cycle. UV light induces the active cis form, which binds to and opens the TRPC channel.

Experimental Protocols for Electrophysiology

The primary method for investigating this compound-induced TRPC currents is whole-cell patch-clamp electrophysiology. Adhering to the following protocol is critical for obtaining reliable and reproducible kinetic data.

Cell Preparation and Transfection
  • Cell Line: Use Human Embryonic Kidney (HEK293 or HEK293T) cells [1] [3] [5].
  • Transfection: Transiently transfect cells with the plasmid DNA for the desired TRPC channel (e.g., YFP-TRPC3, YFP-TRPC6) [3] [5].
  • Culture: Plate transfected cells on glass coverslips and culture for ~24 hours before experimentation [3].
Solutions and Compound Application
  • Extracellular Solution: Typically contains (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 MgCl₂, 2 CaCl₂; pH adjusted to 7.4 with NaOH [3].
  • Pipette (Intracellular) Solution: Typically contains (in mM): 150 cesium methanesulfonate, 20 CsCl, 15 HEPES, 5 MgCl₂, 3 EGTA; pH adjusted to 7.3 with CsOH [3].
  • This compound Application: Dilute this compound in the extracellular solution to a final concentration of 20-30 µM and perfuse the cell with it [1] [3]. This concentration is considered maximally effective [1].
Light Source and Photoswitching Setup
  • Light Source: High-intensity LEDs are strongly recommended over xenon lamps, as LED intensity enables significantly faster activation, deactivation, and inactivation kinetics [1].
  • Wavelengths:
    • UV Light: 365-367 nm (to switch this compound to the active cis state).
    • Blue Light: 430-445 nm (to switch this compound to the inactive trans state) [1] [3] [5].
  • Precise Control: Use a system (like CoolLED pE-300Ultra) that allows for rapid switching between wavelengths with minimal delay [3].

The experimental workflow from cell preparation to data collection is summarized below:

G A Cell Preparation & Transfection (HEK293 cells, TRPC plasmid) B Whole-Cell Patch Clamp Setup (Perfuse with 20-30 µM this compound) A->B C Photoswitching Protocol (Apply UV/Blue light cycles) B->C D Data Acquisition & Analysis (Current kinetics, I-V relations) C->D

Key steps for electrophysiology experiments using this compound.

Electrophysiology Protocols and Data Analysis
  • Voltage Protocol: Use consecutive voltage ramps (e.g., from -100 mV to +100 mV over 1-2 seconds) applied at a high frequency (e.g., 50 Hz) to obtain current-density voltage (I-V) relationships over time [1].
  • Kinetic Analysis: At a constant holding potential (e.g., -60 mV), apply UV light pulses to activate the current, then blue light to deactivate it. Fit the resulting current traces to exponential functions to calculate half-life time constants (τH) for [1]:
    • Activation kinetics
    • Deactivation kinetics
    • Inactivation kinetics (often biphasic: fast and slow)

Key Quantitative Findings & Parameters

The kinetics of this compound-evoked currents are highly dependent on experimental conditions, particularly the light source. The table below compares kinetic parameters obtained using different hardware:

Kinetic Parameter High-Intensity LED Xenon Lamp Notes
Activation τH (ms) 5.8 ± 1.6 130.0 ± 62.8 22x faster with LED [1]
Deactivation τH (ms) 8.4 ± 1.5 94.4 ± 33.1 11x faster with LED [1]
Fast Inactivation τH (s) 0.3 ± 0.2 4.0 ± 1.8 16x faster with LED [1]
Slow Inactivation τH (s) 13.1 ± 4.4 57.3 ± 35.5 4x faster with LED [1]

Beyond rapid light-controlled gating, a critical feature of this compound is its channel-dependent thermal relaxation. When UV light is switched off, the active cis-OptoDArG relaxes back to the inactive trans state more rapidly when bound to TRPC channels than it does in a lipid membrane alone. This suggests that the channel's binding pocket itself catalyzes the deactivation process, providing a unique insight into the ligand-channel interaction [3].

Research Applications & Distinctions from Other Tools

This compound enables the "optical lipid clamp" technique, which is used to:

  • Delineate Lipid-Gating Kinetics: Study the precise timing of TRPC channel activation and inactivation by lipids without the delay of traditional bath application [3] [5].
  • Probe Binding Sites: Identify key residues in the lipid-sensing machinery of TRPC channels via mutagenesis studies coupled with photoswitching [4].
  • Achieve Spatial Control: Activate channels in specific subcellular regions by focusing the UV light beam [3].

It is important to distinguish this compound from other photopharmacological tools like OptoBI-1. While both activate TRPC3/6, OptoBI-1 is a photoswitchable version of a non-lipidic benzimidazole activator (GSK1702934A) and operates independently of the DAG signaling pathway. This allows researchers to isolate the effects of lipid-mediated gating from other activation mechanisms [1] [5].

References

Core Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of OptoDArG:

Attribute Description
IUPAC/CAS No. 2230617-93-1 [1] [2]
Molecular Formula C₄₃H₅₂N₄O₅ [1]
Molecular Weight 704.90 g/mol [1] [2]
Primary Target TRPC channels (TRPC2, TRPC3, TRPC6, TRPC7) [3] [4]
Core Mechanism Light-dependent isomerization regulates channel gating and membrane capacitance [5] [4]

This compound contains an azobenzene photochrome that switches between two conformations [4]:

  • trans-OptoDArG: The thermodynamically stable, less active form.
  • cis-OptoDArG: The metastable, biologically active form, induced by UV light.

Mechanism of Action: Optical Lipid Control

This compound's function is based on a biophysical "optical lipid clamp," allowing nearly instantaneous control over lipid signaling in cellular membranes.

Controlling TRPC Channels

The active cis-OptoDArG acts as a potent agonist for specific TRPC channels, binding to their L2 lipid coordination site to open the channel pore [4]. Light switches the ligand's conformation, directly controlling channel gating kinetics [3] [4].

This mechanism enables all-optical stimulation and shutoff of TRPC channels in mammalian tissue slices and heterologous expression systems [3].

Generating Optocapacitive Currents

When embedded in a plasma membrane, this compound's photoisomerization rapidly changes the membrane's physical properties and capacitance (C), generating capacitive currents (Icap) that can depolarize or hyperpolarize cells [5].

G Light Light This compound This compound Light->this compound UV (365 nm) Light->this compound Blue (430-488 nm) Membrane Membrane This compound->Membrane cis-Form Increases Area & Capacitance This compound->Membrane trans-Form Decreases Area & Capacitance Effect Effect Membrane->Effect Depolarizing Current Membrane->Effect Hyperpolarizing Current

This compound photoisomerization alters membrane capacitance to generate bioelectric currents.

Detailed Experimental Protocol

This protocol outlines using this compound for all-optical control and recording of TRPC channels [3].

Before You Begin: Preparation
  • Stock Solution: Prepare a 50 mM stock of this compound in anhydrous DMSO.
  • Storage: Aliquot and store at -20°C in the dark (stable for 1-6 months).
  • Working Solution: Before use, dilute stock in extracellular solution to a final concentration of 20-30 µM this compound. Warm to 40°C for 5-10 minutes if precipitation occurs.
  • DMSO Control: Final DMSO concentration should be ≤0.1% to avoid membrane damage [3].
Cell Preparation and Transfection
  • Use HEK293 cells or primary neurons (e.g., mouse vomeronasal sensory neurons).
  • For HEK293 cells: Transfect with human TRPC3, TRPC6, or TRPC7 plasmid DNA.
  • Seed transfected cells on glass coverslips and culture for 24 hours before experimentation [4].
Photopharmacology and Electrophysiology
  • Mounting: Place coverslip in perfusion chamber with 20-30 µM this compound extracellular working solution [4].
  • Whole-Cell Patch Clamp: Establish whole-cell configuration in the dark. Include this compound in pipette for intracellular application [6].
  • Photoactivation: Illuminate cells using precise LED light sources (e.g., CoolLED pE-300Ultra):
    • UV light (365 nm) to switch to active cis-state and activate channels.
    • Blue light (430-488 nm) to switch back to inactive trans-state and deactivate channels [5] [4].
  • Data Collection: Record light-induced currents under voltage-clamp. Analyze activation/deactivation kinetics and current-voltage relationships [4].

Key Quantitative Data and Parameters

The tables below consolidate critical quantitative findings from research.

Parameter Value Experimental Context
Working Concentration 20 - 30 µM Extracellular or intracellular solution for TRPC channel activation [3] [6]
UV Activation Wavelength 365 nm / 380 nm Switches this compound to active cis-conformation [4] [6]
Blue Deactivation Wavelength 430 - 488 nm Reverts this compound to inactive trans-conformation [5] [4]
DMSO Tolerance ≤ 0.1% (v/v) Maximum final concentration to avoid cell membrane damage [3]
TRPC Isoform cis-OptoDArG-Induced Current Decay (in dark) Notes
TRPC3/TRPC6 Exponential decay Sensitive to mutations in L2 lipid binding site [4]
TRPC7 Stable currents Less pronounced dark decay [4]

Research Applications and Key Insights

  • Kinetic Analysis of Lipid Sensing: The "optical lipid clamp" enables precise measurement of TRPC channel gating kinetics, revealing that DAG alone is not sufficient for physiological-speed activation in some native contexts [4] [6].
  • Studying Neuronal Excitation: this compound can depolarize cells and generate action potentials through two mechanisms: opening voltage-gated sodium channels following capacitive currents, or directly gating TRPC channels [5].
  • Probing Lipid-Protein Interactions: The isoform-dependent dark relaxation kinetics of cis-OptoDArG-induced currents provides information about the specific ligand-protein interaction microenvironment [4].

Important Limitations and Considerations

  • Research Use Only: this compound is for research purposes and not for human therapeutic use [1].
  • Speed Limitation: this compound-activated currents can be over 1000-fold slower than physiological TRPL channel activation in Drosophila photoreceptors [6].
  • Membrane Composition Effects: Thermal relaxation kinetics and photostationary states can be influenced by the local lipid bilayer environment [4].
  • Potential Off-Target Effects: As a membrane-embedding lipid, effects on other membrane proteins or bilayer properties should be controlled for [5].

References

OptoDArG thermal relaxation kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below consolidates the core findings on OptoDArG behavior from the research [1]:

Aspect Description/Value Context & Significance
General cis-trans Thermal Relaxation "Essentially slow in the lipid bilayer environment" Observed in pure lipid membranes (GUVs); baseline behavior without protein interaction.
cis this compound-induced TRPC Activity "Exponential decay" upon UV-OFF Measured as current deactivation in transfected HEK293 cells; indicates ligand-channel interaction.
TRPC Isoform Dependence TRPC3/6/7 activity decay shows "striking isoform-dependent" kinetics Mutation studies confirm L2 lipid coordination site specificity; suggests structural basis for selectivity.
PhoDAG-1 Stability cis PhoDAG-1-activated currents "remained stable" upon UV-OFF Contrasting behavior highlights different chemical interactions despite similar photochromic structure.

Detailed Experimental Methodology

For researchers looking to replicate or understand the experimental setup, here are the key methodologies cited in the study [1]:

  • DNA Constructs & Reagents: The study used cloned human TRPC3, TRPC6, and TRPC7 genes in fluorescent protein vectors (peYFP-C1, peCFP-C1). Key reagents were PhoDAG-1 and This compound (20 µM) applied during experiments.
  • Cell Culture & Transfection: HEK293 cells were cultured and transiently transfected with the TRPC plasmid DNA using a polyjet reagent.
  • Electrophysiology: The core measurements were made using the whole-cell patch-clamp technique.
    • Voltage-clamp extracellular solution: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl2, 2 mM CaCl2 (pH 7.4 with NaOH).
    • Pipette solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl2, 3 mM EGTA (pH 7.3 with CsOH).
    • Photopharmacological protocol: Transfected cells, identified by fluorescence, were illuminated with UV (365 nm) or blue (430 nm) light or kept in the dark to switch this compound conformation while measuring currents.
  • Giant Unilamellar Vesicle (GUV) Preparation: GUVs were formed via electroformation from pure POPC or a POPC mixture containing 2 mol % opto-lipid (this compound or PhoDAG-1) to study isomerization in a membrane environment.

Experimental Workflow & Proposed Mechanism

The following diagrams, created using Graphviz, illustrate the core experimental workflow and the key proposed mechanism from the research.

G This compound Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase Start Start A Transfect HEK293 cells with TRPC3/6/7 DNA Start->A C Apply 20 µM this compound & Establish Whole-Cell Patch A->C B Prepare GUVs with This compound/PhoDAG-1 D UV Light Exposure (365 nm, cis activation) C->D E Current Recording (UV-ON) D->E F Terminate UV (UV-OFF, Dark) E->F G Current Recording (UV-OFF, Relaxation) F->G

Experimental workflow for studying this compound-induced TRPC currents.

G Proposed Mechanism of cis this compound-TRPC Interaction cis cis-OptoDArG (Metastable Active Form) L2 L2 Lipid Coordination Site on TRPC Channel cis->L2  Binds to Transition Protein Environment Catalyzes Conformational Change L2->Transition  Promotes trans trans-OptoDArG (Stable Inactive Form) Transition->trans Current Channel Current Deactivation Transition->Current  Causes

Proposed mechanism where TRPC binding promotes cis-to-trans relaxation.

Key Interpretation of Findings

The core discovery of this research is that the thermal relaxation of cis-OptoDArG—its return to the trans state—is not a fixed property but is accelerated by its interaction with the TRPC channel's L2 lipid coordination site [1]. This finding has two major implications:

  • A Novel Analytical Tool: The rate of current deactivation (kinetics) in the dark provides a dynamic readout of the ligand-protein interaction. Differences in these kinetics between TRPC isoforms or in mutated channels offer a way to map and understand the lipid-binding pocket.
  • A Path to Selective Intervention: The isoform-dependent decay kinetics suggest that light could be used to activate this compound, which would then selectively inactivate at different rates for different TRPC channels. This principle could be exploited to design highly specific photopharmacological drugs that target only one subtype of channel in a specific tissue [1].

References

Comprehensive Technical Guide: OptoDArG Lipid Bilayer Properties and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photolipids and OptoDArG

This compound represents a breakthrough in photopharmacological tools that enables precise, light-controlled manipulation of lipid bilayer properties and cellular signaling pathways. As an azobenzene-containing diacylglycerol, this compound integrates seamlessly into biological membranes and undergoes rapid reversible photoisomerization when exposed to specific wavelengths of light [1] [2]. This photoswitching capability allows researchers to manipulate membrane physical properties and subsequently control ion channel activity with exceptional spatiotemporal precision without requiring genetic modifications of target cells [1]. The unique value of this compound lies in its ability to combine the biological relevance of diacylglycerol signaling molecules with the light-sensitive properties of azobenzene photochromes, creating a versatile tool for investigating lipid-protein interactions and membrane biophysics.

The molecular design of this compound builds upon the natural signaling lipid diacylglycerol (DAG), but incorporates azobenzene photochromes in both acyl chains, enabling robust light-dependent conformational changes [3]. This strategic molecular engineering preserves the membrane-targeting characteristics of natural DAG while adding the ability to optically switch between trans and cis configurations, which dramatically alter the molecule's geometry and physical properties [1] [2]. Unlike traditional pharmacological approaches that rely on diffusion-limited drug application and washout, this compound enables millisecond-timescale control over membrane properties and subsequent biological responses, making it particularly valuable for studying fast biological processes such as neuronal excitability and channel gating kinetics [1] [4].

Molecular Structure and Photoisomerization Properties

Structural Characteristics and Membrane Incorporation

The molecular architecture of this compound features a glycerol backbone connected to two azobenzene-containing acyl chains and a standard diacylglycerol headgroup [3]. This design ensures the molecule readily incorporates into lipid bilayers through hydrophobic interactions, with the azobenzene moieties positioned within the hydrophobic core of the membrane and the headgroup interacting with the lipid-water interface. Once incorporated, this compound exhibits spontaneous transbilayer flip-flop, ensuring its presence in both leaflets of the plasma membrane when added from the extracellular solution [1]. This comprehensive membrane integration is crucial for achieving uniform effects on membrane properties and enables this compound to modulate both surface-facing receptors and intracellular signaling components.

The photophysical properties of this compound are dominated by its azobenzene photochromes, which undergo reversible trans-cis isomerization when exposed to specific wavelengths of light [3]. The extended trans isomer is thermodynamically more stable and represents the ground state of the molecule, while the cis isomer represents a metastable excited state induced by photoirradiation [1] [2]. The thermal relaxation from cis back to trans occurs spontaneously in the dark but can be significantly accelerated when this compound is bound to certain protein targets, particularly TRPC channels [3]. This property has been exploited to gain insights into lipid-protein interaction kinetics and represents a unique feature of this compound compared to other photolipids.

Photoisomerization Effects on Membrane Properties

Table 1: this compound Photoisomerization Characteristics and Effects on Membrane Properties

Property Trans Isomer (Blue Light-Active) Cis Isomer (UV Light-Active) Experimental Measurement
Molecular Conformation Extended linear structure Bent, compact structure Spectrophotometry, HPLC [3]
Area per Molecule Lower surface area requirement ~25-30% increased surface area Langmuir trough, monolayer experiments [1]
Bilayer Thickness Increased hydrophobic core thickness (~10-15%) Reduced hydrophobic core thickness X-ray scattering, capacitance measurements [1] [2]
Membrane Capacitance Decreased capacitance Increased capacitance Planar bilayer electrophysiology [1] [2]
Activation Wavelength 430-488 nm (blue light) 365-375 nm (UV light) Controlled by LED/laser systems [4] [2]
Thermal Relaxation Half-time Stable state 108 seconds (in DMSO) Spectrophotometric monitoring [1]
TRPC Channel Binding Weak binding, low efficacy Strong binding, high efficacy Electrophysiology, binding assays [3]

The conformational changes associated with this compound photoisomerization directly impact fundamental membrane properties through alterations in molecular geometry [1]. The transition from trans to cis configuration involves a dramatic change from an extended linear structure to a bent compact form, significantly increasing the area per molecule while simultaneously reducing the effective length of the lipid tails [1] [2]. These nanoscale structural changes propagate to the macroscopic membrane level, where they alter bilayer thickness, surface area, bending rigidity, and compressibility [1]. The relationship between molecular structure and membrane properties follows predictable physical principles, with capacitance changes being particularly significant for electrophysiological applications, as described by the fundamental capacitance equation: C = ε × (A/dₕc), where ε represents absolute permittivity, A membrane surface area, and dₕc the thickness of the hydrophobic core [1] [2].

Experimental Protocols and Methodologies

Planar Lipid Bilayer Experiments

Planar lipid bilayer (PLB) experiments provide a minimal system for characterizing the fundamental biophysical properties of this compound without the complexity of cellular signaling pathways [1]. The standard protocol involves forming horizontal solvent-depleted bilayers with diameters typically ranging from 60-80 μm across a small aperture in a Teflon septum separating two aqueous compartments [1] [5]. The lipid composition for this compound studies typically consists of 80% E. coli polar lipid extract mixed with 20% this compound to ensure sufficient photolipid concentration for robust optical effects while maintaining bilayer integrity [1]. The bilayer formation process employs the folded technique, where lipid monolayers are first formed at air-water interfaces in both compartments, after which the aqueous level is raised to unite the monolayers across the aperture, forming a complete bilayer [5]. This approach produces highly stable, solvent-free bilayers ideal for precise electrical measurements.

Electrical measurements are performed using a voltage-clamp setup with Ag/AgCl electrodes connected to both compartments [1]. The bilayer is positioned within the working distance of a 40× magnification objective on an inverted widefield fluorescence microscope equipped with light sources for precise photostimulation (typically 375 nm UV laser diode and 488 nm blue laser) [1]. To characterize optocapacitive currents, the bilayer is initially conditioned with UV light to establish a cis-enriched photostationary state, then subjected to blue light pulses while holding the membrane at various potentials [1] [2]. The resulting optocapacitive currents (Icap) are recorded and analyzed according to the simplified current equation under voltage-clamp conditions (dV/dt = 0): Icap = (V - Vs) × (dC/dt), where V represents the transmembrane potential, Vs the surface potential, and dC/dt the rate of capacitance change [1]. This approach allows direct quantification of how this compound photoisomerization affects membrane electrical properties.

Cellular Electrophysiology Protocols

For cellular studies, this compound is applied to cells from DMSO stock solutions prepared at 50 mM concentration, typically diluted in extracellular solution to achieve final working concentrations of 20-30 μM with DMSO content not exceeding 0.06% to maintain cell viability [4] [3]. The protocol for TRPC channel activation involves whole-cell patch clamp recordings of transfected HEK293 cells or native vomeronasal sensory neurons (VSNs) [4]. Cells are identified by fluorescence when expressing tagged TRPC constructs, then continuously perfused with this compound-containing solution during recordings [3]. Photoactivation is achieved using CoolLED pE-300Ultra or similar systems, with precise control over illumination timing, duration, and wavelength (365 nm for UV, 430-490 nm for blue light) [4] [3].

The standard photostimulation protocol begins with a baseline recording in dark conditions or with blue light illumination to establish the trans-OptoDArG baseline [4]. UV light pulses of varying duration (typically 100-500 ms) are then applied to rapidly convert this compound to the cis configuration, activating TRPC channels or generating optocapacitive currents [4] [3]. For kinetic studies, the system is subsequently returned to blue light or dark conditions to monitor channel deactivation and thermal relaxation of this compound [3]. The extracellular and intracellular solutions are carefully formulated to isolate specific ionic currents; for TRPC studies, the pipette solution often contains cesium methanesulfonate to block potassium currents and better resolve cationic TRPC currents [3]. Data acquisition typically occurs at 8 kHz with low-pass filtering at 2 kHz to optimize signal-to-noise ratio while capturing rapid current kinetics [3].

G Start Start Experiment PrepLipids Prepare Lipid Mixture (80% E. coli lipids 20% this compound) Start->PrepLipids FormBilayer Form Planar Lipid Bilayer (Folded technique 60-80 μm diameter) PrepLipids->FormBilayer VoltageClamp Establish Voltage Clamp (Hold at desired potential) FormBilayer->VoltageClamp UVCondition UV Light Conditioning (375 nm, establish cis-enriched state) VoltageClamp->UVCondition BlueLight Blue Light Stimulation (488 nm, measure optocapacitive currents) UVCondition->BlueLight DataRecord Record Current Traces and Analyze dC/dt BlueLight->DataRecord End End Experiment DataRecord->End

Experimental workflow for planar lipid bilayer studies of this compound-mediated optocapacitive currents.

Optocapacitive Current Generation and Biophysical Mechanisms

Fundamental Principles of Optocapacitive Effects

The optocapacitive effect mediated by this compound represents a non-thermal mechanism for generating capacitive currents through light-induced changes in membrane capacitance [1] [2]. This phenomenon arises from the rapid structural reorganization of this compound molecules within the bilayer following photoisomerization, which alters the physical dimensions and dielectric properties of the membrane [1]. The transition from trans to cis configuration increases both the membrane surface area (A) and decreases the hydrophobic core thickness (dₕc), leading to a net increase in capacitance according to the fundamental relationship C = ε × (A/dₕc) [1] [2]. Conversely, blue light-induced cis-to-trans isomerization produces the opposite effects, decreasing membrane capacitance through reduction of surface area and increased bilayer thickness [1]. These light-controlled capacitance changes enable generation of precisely timed depolarizing or hyperpolarizing currents without the need for conventional ion channel opening.

The amplitude and direction of optocapacitive currents are governed by the rate of capacitance change (dC/dt) and the prevailing membrane potential [1]. Under voltage-clamp conditions, the optocapacitive current (Icap) follows the relationship: Icap = (V - Vs) × (dC/dt), where V represents the transmembrane potential and Vs the surface potential [1]. This equation predicts that at negative holding potentials, positive dC/dt (increasing capacitance) will generate inward (depolarizing) currents, while negative dC/dt (decreasing capacitance) will produce outward (hyperpolarizing) currents [1]. Experimental measurements in planar bilayers have confirmed these predictions, with UV illumination generating positive Icap at positive holding potentials and blue light producing negative Icap under the same conditions [1] [2]. The magnitude of these currents typically ranges from tens to hundreds of picoamperes for membrane potentials of 100 mV and capacitance changes of 2.5 pF occurring within milliseconds [1].

Comparison with Traditional Optogenetic and Thermocapacitive Approaches

Table 2: Comparison of this compound with Other Optical Control Technologies

Technology Mechanism of Action Genetic Modification Required Temporal Resolution Spatial Precision Primary Applications
This compound Optocapacitive currents & channel modulation No Milliseconds (ms) Single-cell to subcellular Neuronal stimulation, Channel biophysics [1] [2]
Channelrhodopsins Light-gated ion conductance Yes Milliseconds (ms) Single-cell to subcellular Circuit mapping, Neuromodulation [1]
Photothermal Optocapacitance Laser-induced heating & capacitance changes No Microseconds to milliseconds Subcellular to micron-scale High-speed neuronal stimulation [1] [2]
Ziapin2 Oligomerization-dependent capacitance changes No Tens to hundreds of milliseconds Single-cell level Basic biophysics research [1]
Chemical Photoswitches Covalent modification of channels Sometimes Milliseconds to seconds Single-cell to subcellular Retinal prosthetics, Basic research [1]

The unique advantages of this compound compared to other optical technologies stem from its combined optocapacitive and biochemical signaling capabilities [1]. Unlike traditional optogenetic approaches that require genetic modification to express light-sensitive channels like channelrhodopsins, this compound works through simple addition to the extracellular solution, making it applicable to a wide range of cell types and primary tissues without transfection procedures [1] [2]. Compared to photothermal optocapacitive methods that rely on rapid laser-induced heating of membrane-associated nanomaterials or water, this compound mediates purely optocapacitive effects without significant temperature changes, eliminating potential thermal damage concerns and reducing the required light intensities [1]. Furthermore, unlike other photolipids such as Ziapin2 that produce complex current patterns with unclear mechanisms, this compound effects follow predictable biophysical principles based on well-characterized photoisomerization properties [1].

Ion Channel Modulation and Signaling Applications

TRPC Channel Regulation

This compound serves as a powerful optical lipid clamp for precisely controlling transient receptor potential canonical (TRPC) channel activity with millisecond precision [4] [3]. The cis isomer of this compound functions as a high-efficacy agonist for several TRPC isoforms, particularly TRPC3, TRPC6, and TRPC7 channels, while the trans isomer exhibits minimal activity [3]. This selective activation enables rapid, reversible control over TRPC-mediated cationic currents through alternating UV and blue light illumination [4]. When cis-OptoDArG binds to TRPC channels, it induces a conformational change that promotes channel opening, allowing non-selective cation influx that depolarizes the membrane and elevates intracellular calcium levels [3]. The activation kinetics are extremely fast, with current development following UV illumination occurring within tens to hundreds of milliseconds, enabling precise temporal control over channel gating [4].

A particularly valuable feature of this compound-mediated TRPC channel control is the isoform-dependent deactivation kinetics observed during the thermal relaxation phase [3]. After UV light termination, cis-OptoDArG-induced currents display characteristic exponential decay patterns that vary significantly between TRPC isoforms [3]. These decay kinetics are sensitive to mutations in the L2 lipid coordination site of TRPC channels, suggesting that the thermal relaxation rate of channel-bound cis-OptoDArG is accelerated compared to bilayer-incorporated molecules [3]. This property provides a unique opportunity to study lipid-protein interaction kinetics and identify structural determinants of lipid sensing in TRPC channels [3]. From a practical perspective, the isoform-dependent deactivation enables selective photopharmacological interventions targeting specific TRPC subtypes based on their distinct kinetic signatures [3].

Voltage-Gated and Mechanosensitive Channel Modulation

Beyond direct receptor activation, this compound indirectly modulates voltage-gated ion channels through optocapacitive effects on membrane potential [1]. The depolarizing currents generated by UV-induced capacitance increases can sufficiently depolarize the membrane to reach the activation threshold of voltage-gated sodium channels (NaV), initiating action potentials in excitable cells [1] [2]. This mechanism has been demonstrated in NaV1.3-expressing HEK cells, where UV illumination triggers stereotypical action potentials following the initial optocapacitive current [1]. Similarly, the hyperpolarizing currents produced by blue light-induced capacitance decreases can inhibit neuronal firing by moving the membrane potential away from the threshold for action potential generation [1]. This bidirectional control over excitability enables versatile manipulation of electrical signaling in neurons and other excitable cells without genetic modification.

This compound also influences mechanosensitive ion channels through photoisomerization-induced changes in membrane mechanical properties [1]. The conformational transition from trans to cis this compound increases lateral membrane pressure and reduces bilayer thickness, generating mechanical tension that activates various mechanosensitive channels [1]. In HEK cells expressing endogenous mechanosensitive channels, blue light illumination following UV preconditioning produces large depolarizing currents capable of triggering action potentials, even though the direct optocapacitive effect of blue light is hyperpolarizing [1]. This indicates that the mechanical effects on channel gating can override the pure capacitive contributions, highlighting the complex interplay between electrical and mechanical signaling in lipid bilayers containing this compound [1]. The ability to simultaneously manipulate both electrical and mechanical membrane properties makes this compound particularly valuable for studying mechanotransduction processes and membrane biophysics.

Table 3: Ion Channel Responses to this compound-Mediated Stimulation

Channel Type Response to cis-OptoDArG Response to trans-OptoDArG Primary Mechanism Kinetic Properties
TRPC3/6/7 Strong activation (agonist) Weak or no activation Direct binding to L2 site Fast activation (ms), Isoform-specific deactivation [3]
Voltage-Gated Na+ Channels Indirect activation via depolarization No direct effect Optocapacitive current-mediated depolarization Follows capacitive current kinetics [1]
Mechanosensitive Channels Variable responses Activation via membrane tension Altered bilayer mechanical properties Dependent on channel type and expression [1]
Voltage-Gated K+ Channels Indirect modulation via depolarization No direct effect Membrane potential changes Follows action potential pattern [1]

G Light Light Stimulation UV UV Light (365-375 nm) Light->UV Blue Blue Light (430-488 nm) Light->Blue Cis cis-OptoDArG Bent Form UV->Cis trans→cis isomerization Trans trans-OptoDArG Extended Form Blue->Trans cis→trans isomerization MemCap Membrane Capacitance Changes Trans->MemCap Decreases C (dC/dt < 0) IonChan Ion Channel Modulation Trans->IonChan Increases membrane tension Cis->MemCap Increases C (dC/dt > 0) Cis->IonChan Binds TRPC channels Depol Membrane Depolarization MemCap->Depol dC/dt > 0 at resting potential Hyperpol Membrane Hyperpolarization MemCap->Hyperpol dC/dt < 0 at resting potential IonChan->Depol TRPC activation NaV opening IonChan->Hyperpol Mechanosensitive channel effects AP Action Potential Generation Depol->AP Inhib Neuronal Inhibition Hyperpol->Inhib

Signaling pathways and cellular responses mediated by this compound photoisomerization.

Technical Applications in Research and Drug Development

The unique properties of this compound enable diverse applications in basic research and drug discovery. In neuroscience, this compound provides a powerful tool for all-optical neurophysiology, allowing researchers to control neuronal excitability with high spatiotemporal precision without introducing foreign genes [1] [2]. This is particularly valuable for studying neural circuits in primary tissues or animal models where genetic manipulation is challenging or undesirable. The ability to generate both depolarizing and hyperpolarizing responses using different wavelengths enables bidirectional control of neuronal activity, facilitating sophisticated experimental paradigms such as gain- and loss-of-function studies in the same preparation [1]. Furthermore, the rapid kinetics of this compound-mediated effects make it suitable for investigating timing-dependent plasticity and other fast neural processes [1] [4].

In drug discovery and development, this compound serves as a valuable tool for target validation and lead optimization for lipid-sensitive ion channels [3]. The precise temporal control over channel activation enables researchers to establish causal relationships between target engagement and physiological responses, a critical requirement for target validation [3]. The isoform-specific kinetic signatures of this compound-mediated TRPC channel deactivation provide insights into lipid-binding site architecture, informing the design of selective modulators [3]. Additionally, the ability to rapidly switch between active and inactive states allows for high-throughput screening of compounds that potentiate or inhibit lipid-mediated signaling pathways [4] [3]. As a research tool, this compound has already advanced our understanding of TRPC channel gating mechanisms, membrane biophysics, and neuronal signaling, with potential future applications in targeted therapies and precision medicine.

Conclusion and Future Perspectives

This compound represents a versatile and powerful photopharmacological tool that combines the biological relevance of diacylglycerol signaling with the precise controllability of azobenzene photoswitches [1] [3]. Its unique ability to generate optocapacitive currents while simultaneously modulating specific ion channels enables sophisticated manipulation of membrane electrical properties and cellular signaling pathways with exceptional spatiotemporal precision [1] [2]. The well-characterized effects on membrane capacitance, TRPC channels, voltage-gated channels, and mechanosensitive channels make this compound valuable for diverse applications ranging from basic biophysics research to drug discovery [1] [4] [3].

References

OptoDArG & The Photostationary State Concept

Author: Smolecule Technical Support Team. Date: February 2026

A photostationary state (PSS) is a steady state reached by a chemical system when light is absorbed, where the rates of formation and disappearance are equal for each transient molecular entity [1]. For a reversible photochemical reaction between compound A (e.g., trans-OptoDArG) and B (e.g., cis-OptoDArG), the final composition at the PSS is primarily a function of the irradiation wavelength, the absorption spectra of the isomers, and their reaction quantum yields [2].

OptoDArG is an azobenzene-based photochromic diacylglycerol. Its key property is rapid photoisomerization between a thermodynamically stable trans form and a metastable cis form upon illumination with specific wavelengths [3] [4]. This isomerization is the foundation of its use in photopharmacology.

  • UV light illumination (e.g., 365-375 nm) switches this compound to a cis-enriched PSS.
  • Blue light illumination (e.g., 430-488 nm) switches it back to a trans-enriched PSS [3] [4] [5].

The molecular conformation has a direct physical impact on the lipid membrane. The extended *cis-OptoDArG increases the membrane surface area and reduces the thickness of its hydrophobic core. Conversely, the compact *trans-OptoDArG decreases the surface area and increases membrane thickness [4] [5]. This changes the membrane's capacitance, a property exploited to control cell activity.

Quantitative Parameters of this compound Photoisomerization

The table below summarizes the key characteristics of this compound's photoisomerization that determine the position of its Photostationary State.

Parameter Impact on PSS & Functional Properties
Illumination Wavelength Determines the dominant isomer in the PSS [2]. UV light (e.g., 365 nm) yields a cis-enriched PSS; Blue light (e.g., 430-488 nm) yields a trans-enriched PSS [3] [4].
Molar Absorption Coefficients (σ) & Quantum Yields (Φ) The ratio ( \frac{\sigma_a \times \Phi_{A \to B}}{\sigma_b \times \Phi_{B \to A}} ) dictates the isomeric composition at the PSS for a given wavelength [2].
Thermal Relaxation Kinetics The metastable cis isomer thermally relaxes back to the trans form. This relaxation is slow in pure lipid membranes but is significantly accelerated when cis-OptoDArG is bound to TRPC3/6/7 channels, depending on the isoform and specific mutations in the lipid-binding site [3].
Membrane Capacitance Change Photoisomerization alters membrane capacitance ((C)). *cis-enriched PSS: Increases (C) (increased area, reduced thickness). *trans-enriched PSS: Decreases (C) (decreased area, increased thickness) [4] [5].

Experimental Protocols & Biological Applications

The unique properties of the this compound PSS enable several advanced experimental techniques.

Electrophysiology to Measure Lipid-Gated Channel Kinetics

This protocol uses light to control this compound and study its effect on TRPC channels [3].

  • Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding for TRPC3, TRPC6, or TRPC7 channels.
  • Solution & Dye: The extracellular solution is supplemented with 20 µM this compound.
  • Whole-Cell Patch Clamp: Recordings are performed in whole-cell configuration. The membrane potential is typically clamped at negative voltages (e.g., -60 to -100 mV) to monitor inward cation currents upon channel activation.
  • Photoactivation & Data Acquisition: Cells are illuminated with UV light (365 nm) to rapidly switch this compound to the active cis-enriched PSS, activating TRPC channels. The resulting current is recorded. Upon switching off the UV light (UV-OFF), the current decay kinetics are analyzed. For TRPC3/6/7, the deactivation kinetics in the dark are sensitive to mutations in the channel's lipid-binding site (L2 site), providing information on ligand-protein interactions [3].

The following diagram illustrates the core workflow of this patch-clamp experiment.

A Transfect HEK293 cells with TRPC3/6/7 plasmid B Add 20 µM this compound to extracellular solution A->B C Establish Whole-Cell Patch Clamp Configuration B->C D Illuminate with UV Light (365 nm) to establish cis-PSS C->D E Record TRPC channel activation current D->E F Switch to Dark (UV-OFF) & record current decay E->F

Workflow for probing TRPC channel kinetics with this compound.

Triggering Action Potentials via Optocapacitive Currents

A key application of this compound is generating depolarizing or hyperpolarizing currents by changing membrane capacitance, eliminating the need for genetic modification [4] [5].

  • Principle: The optocapacitive current ((I_{cap})) is given by (I_{cap} = (V - V_s) \times \frac{dC}{dt}), where (V) is the membrane potential and (\frac{dC}{dt}) is the rate of capacitance change [4] [5].
  • Protocol:
    • Depolarization & Action Potential Initiation: Illuminate a cell loaded with this compound with a brief UV light pulse. This rapidly creates a cis-PSS, increasing capacitance ((dC/dt > 0)) and generating a depolarizing (I_{cap}). If sufficient, this current opens voltage-gated sodium channels, initiating an action potential [4] [5].
    • Hyperpolarization & Mechanosensitive Activation: Following a cis-enriched PSS, illuminate with blue light. This creates a trans-PSS, decreasing capacitance ((dC/dt < 0)) and causing hyperpolarization. The simultaneous reduction in surface area increases mechanical membrane tension, which can activate mechanosensitive channels, leading to a secondary depolarizing current and action potentials [4].

The signaling pathways involved in this optocapacitive method are summarized below.

cluster_cis Cis-enriched PSS cluster_trans Trans-enriched PSS UV UV Light Pulse CisPSS Increased Membrane Capacitance (dC/dt > 0) UV->CisPSS Blue Blue Light Pulse TransPSS Decreased Membrane Capacitance (dC/dt < 0) Blue->TransPSS Depolarize Depolarizing Optocapacitive Current CisPSS->Depolarize AP_NaV Opens Voltage-Gated Sodium Channels Depolarize->AP_NaV AP Action Potential AP_NaV->AP Hyperpolarize Hyperpolarizing Optocapacitive Current TransPSS->Hyperpolarize Tension Increased Membrane Tension TransPSS->Tension MSC Activation of Mechanosensitive Channels Tension->MSC AP_MSC Action Potential MSC->AP_MSC

Signaling pathways for light-induced action potentials via this compound.

Key Insights for Research Applications

  • Thermal Relaxation as a Probe: The finding that cis-OptoDArG's thermal relaxation back to trans is accelerated upon binding to TRPC channels provides a unique tool to study drug-target interactions and binding pocket environments [3].
  • Spatiotemporal Control: Since this compound spontaneously inserts into plasma membranes and can be activated with focused light, it allows for the control of specific neurons or subcellular compartments without genetic manipulation [4].
  • Multi-Mechanism Action: Be aware that this compound can influence cellular electrophysiology through multiple, concurrent mechanisms: classic lock-and-key receptor binding (TRPC activation) and bulk membrane property changes (optocapacitive currents & mechanosensitive channel activation) [3] [4]. The dominant effect can depend on the cell type under investigation.

References

OptoDArG and Photopharmacology: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG (CAS No. 2230617-93-1) is an azobenzene-based photochromic diacylglycerol (DAG) [1]. Its core value in research lies in its function as a photoswitchable lipid probe, enabling precise control over lipid signaling in biological systems with high spatiotemporal resolution [1].

The principle is based on the light-induced isomerization of its azobenzene moiety [1]:

  • Trans to Cis isomerization: Illumination with UV light (365 nm) switches this compound from the stable trans conformation to the metastable cis conformation.
  • Cis to Trans reversion: This can occur either through illumination with blue light (430 nm) or via thermal relaxation in the dark [1].

The cis conformation is primarily biologically active, allowing researchers to perform an "optical lipid clamp" – rapidly controlling the concentration of the active lipid at its target protein simply by switching the light [1].

G cluster_states This compound States Light Light This compound This compound (cis) Biologically Active Light->this compound UV (365 nm) OptoDArG_Bl This compound (trans) Metastable Light->OptoDArG_Bl Blue (430 nm) This compound->OptoDArG_Bl Thermal Relaxation (Dark, UV-OFF) TRPC_Act TRPC3/6/7 Channel Opening This compound->TRPC_Act Binds & Activates OptoDArG_Bl->this compound UV (365 nm)

This compound photoisomerization and TRPC channel activation pathway.

This compound in TRPC Channel Research

A key application of this compound is in studying the TRPC family of ion channels (specifically TRPC3, TRPC6, and TRPC7), which are known to be activated by DAG [1]. Research reveals that cis this compound acts as a potent channel activator, and its binding provides information on DAG-ion channel interactions [1].

Table 1: Key Findings on this compound-TRPC Interactions
Research Aspect Finding Experimental Insight
Isoform Specificity Decay kinetics of currents post UV-OFF are isoform dependent [1]. TRPC3/6/7 activity displays exponential decay; kinetics vary by isoform [1].
Lipid Binding Site L2 lipid coordination site is critical for interaction [1]. Mutations in the L2 site alter deactivation kinetics of cis this compound-induced currents [1].
Protein-Enhanced Relaxation Thermal relaxation is faster when this compound is bound to TRPC [1]. Suggests protein environment promotes transition of cis this compound to the trans conformation [1].

Mechanism of *cis this compound binding and action on TRPC channels.*

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, based on current research practices [1].

Cell Culture and Transfection for TRPC Studies
  • Cell Line: Use HEK293 cells cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), HEPES (10 mM/L), L-glutamine (2 mM/L), streptomycin (100 μg/mL), and penicillin (100 U/mL) at 37°C and 5% CO₂ [1].
  • Transfection: Transiently transfect cells with TRPC3/6/7 plasmid DNA (e.g., hTRPC3 in peYFP-C1 vector) using a transfection reagent like PolyJet, according to the manufacturer's protocol. Seed transfected cells on glass coverslips 24 hours before experiments [1].
Electrophysiology and Photopharmacology
  • Setup: Perform whole-cell patch-clamp recordings on an inverted microscope equipped with a CoolLED pE-300Ultra or similar light source for precise UV (365 nm) and blue (430 nm) illumination [1].
  • Solutions:
    • Extracellular: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; pH adjusted to 7.4 with NaOH [1].
    • Pipette (Intracellular): 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; pH adjusted to 7.3 with CsOH [1].
  • Photopharmacological Protocol:
    • Transfer coverslips to a perfusion chamber containing 20 µM this compound [1].
    • Establish whole-cell configuration with pipette resistance of 3–4 MΩ [1].
    • Apply UV light (365 nm) to switch this compound to its active cis state and record induced currents [1].
    • Terminate UV light (switch to dark/UV-OFF) to observe current decay kinetics, or apply blue light (430 nm) to actively switch this compound back to the trans state [1].
Vesicle Assays for Lipid Bilayer Studies
  • GUV Preparation: Prepare Giant Unilamellar Vesicles (GUVs) using the electroformation method [1].
  • Procedure:
    • Use pure POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) or a mixture of POPC with 2 mol% this compound dissolved in chloroform [1].
    • Spread lipid stock on indium tin oxide (ITO)-coated glass slides and dry in a desiccator to evaporate solvent [1].
    • Assemble a chamber with a Teflon spacer, fill with sucrose solution, and apply an alternating electric field to form GUVs [1].
  • Application: Visualize the morphological response of GUVs to light-induced isomerization of this compound, providing insights into its behavior in a lipid bilayer environment separate from protein interactions [1].

Computational and Molecular Modeling Context

While specific this compound force fields weren't detailed in the search results, molecular modeling and machine learning are central to modern molecular dynamics. These approaches are highly relevant for extending this compound research [2] [3].

Molecular modeling is a broad field that uses computational techniques to simulate molecular behavior, with applications in drug design and biomaterials [3]. Methods include:

  • Molecular Mechanics (MM): Uses classical potential functions; faster, suitable for larger systems [3].
  • Quantum Mechanical (QM) Methods: More accurate for electronic interactions but computationally expensive [3].

Machine Learning (ML) is revolutionizing molecular dynamics by providing highly accurate and transferable potentials trained on ab initio data, enabling faster simulations at quantum mechanical accuracy [2]. Key models and frameworks include:

  • ANI-1, DeepMD, and SchNet, which use neural networks to represent molecular potential energy surfaces [2].

References

Comprehensive Application Notes and Protocols for OptoDArG Optical Lipid Clamp Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OptoDArG and Photopharmacology

This compound (Optically controlled Diacylglycerol analogue) represents a breakthrough in photopharmacological tools that enables precise spatial and temporal control over TRPC channel activity through light stimulation. This photoswitchable probe belongs to the emerging class of azobenzene-based photopharmacological compounds that allow researchers to manipulate biological processes with exceptional temporal precision. The core innovation of this compound lies in its ability to function as an optical "lipid clamp" that can cyclically activate and deactivate TRPC channels through light-induced isomerization, thereby providing unprecedented control over lipid-gated ion channel function without the need for traditional pharmacological agents that lack temporal precision.

The fundamental photochemical principle underlying this compound's functionality is the reversible trans-cis photoisomerization of its azobenzene moiety. In its thermodynamically stable trans-configuration (in darkness or under visible light >430 nm), this compound remains biologically inactive. When exposed to UV light (∼365 nm), the molecule rapidly isomerizes to its cis-configuration, which structurally resembles native diacylglycerol (DAG) and effectively activates TRPC channels. This photoisomerization process is fully reversible, allowing for cyclic control of channel activity through alternating UV and visible light illumination [1] [2]. The development of this compound addresses significant limitations of conventional lipid-based channel manipulation, including slow activation kinetics and inability to achieve rapid, cyclic control, thereby opening new avenues for investigating TRPC channel function and lipid-mediated signaling pathways.

Chemical Properties and Mechanism of Action

Structural Characteristics and Biophysical Properties

This compound possesses well-defined chemical properties that make it ideal for photopharmacological applications. Its molecular formula is C₄₃H₅₂N₄O₅, with a molar mass of 704.90 g/mol, and it is designated under CAS number 2230617-93-1 [3]. The compound features a photoswitchable azobenzene core that undergoes reversible structural changes in response to specific light wavelengths. This azobenzene moiety is incorporated into a diacylglycerol-like structure, enabling it to interact with the lipid-sensing domains of TRPC channels while remaining responsive to optical control. The molecular design allows this compound to accumulate in membrane environments where it can rapidly respond to light stimuli and influence channel gating.

Table 1: Chemical and Photophysical Properties of this compound

Property Specification Experimental Notes
CAS Number 2230617-93-1 For precise chemical identification
Molecular Formula C₄₃H₅₂N₄O₅ Determined through mass spectrometry
Molar Mass 704.90 g/mol Exact mass for quantitative preparations
Photoswitching Reversible trans-cis UV (365 nm) for cis-activation, blue light (430 nm) for trans-deactivation
Storage Room temperature Protect from light; stable under recommended conditions
Biological Use Research use only Not for human administration
Molecular Mechanism of TRPC Channel Modulation

The mechanism of action of this compound involves specific interactions with the lipid-gating fenestrations within TRPC3 channels. Structural studies have identified a critical glycine residue (G652) located behind the channel's selectivity filter that is exposed to lipid through subunit-joining fenestrations [1]. This residue represents a key structural determinant for this compound-mediated gating, as mutation of G652 to larger amino acids significantly alters the channel's ability to discriminate between different DAG molecules. When this compound isomerizes to its active cis-configuration under UV light, it accesses these lateral fenestrations in the pore domain and initiates channel opening through a mechanism that mimics native lipid-mediated gating.

The lipid clamp technique enabled by this compound represents a novel approach to controlling TRPC channel activity. Unlike conventional pharmacological agents that require wash-in and wash-out periods with limited temporal control, this compound permits rapid and cyclic manipulation of channel gating through simple light illumination protocols. This optical lipid clamp capability has revealed fundamental aspects of TRPC channel gating mechanics, particularly the role of pore domain fenestrations as pivotal elements of the channel's lipid-sensing machinery [1]. The mechanistic insights gained through this compound application provide evidence for a new paradigm of lipid sensing by TRPC channels, wherein lipid mediators access lateral fenestrations to control gating, rather than acting exclusively through traditional ligand-binding domains.

Experimental Setup and Equipment Configuration

Optical Control System Configuration

The optical control system for this compound experiments requires precise configuration to ensure effective photoswitching and accurate temporal control. The core illumination system should include LED light sources capable of delivering specific wavelengths: UV light at 365 nm for switching this compound to its active cis-state, and blue light at 430 nm for reverting it to the inactive trans-state [2]. These LEDs should be coupled to the epifluorescence port of an inverted microscope through appropriate filter cubes and dichroic mirrors. For precise temporal control, an electronic shutter system such as the Thorlabs LCC1620A Liquid Crystal Optical Shutter is recommended, which offers vibration-free operation with fast switching speeds (5 ms opening, 1 ms closing for visible spectrum) [4]. The shutter should be connected to a TTL pulse generator synchronized with data acquisition systems to ensure precise timing of light stimuli during experimental protocols.

Table 2: Equipment Specifications for Optical Control

Component Specifications Performance Parameters
UV Light Source 365 nm LED Minimum intensity 5 mW/mm² at sample plane
Blue Light Source 430 nm LED Minimum intensity 3 mW/mm² at sample plane
Optical Shutter Liquid crystal type (e.g., Thorlabs LCC1620A) Switching speed: 5 ms open, 1 ms close; TTL controlled
Microscope Inverted epifluorescence 40x-60x oil immersion objectives recommended
Light Delivery Fiber optic or direct LED coupling Uniform illumination of entire field of view
TTL Controller Programmable pulse generator Synchronization with electrophysiology equipment
Integrated System for Simultaneous Imaging and Electrophysiology

A complete experimental setup for this compound applications requires integration of optical control with imaging and electrophysiology systems. The core platform typically consists of an inverted microscope equipped with both high-resolution cameras for imaging and patch-clamp apparatus for electrophysiological recordings. For fluorescence imaging applications, a sCMOS or EMCCD camera with high quantum efficiency should be used to detect potential fluorescence signals associated with channel activity or calcium influx. The patch-clamp amplifier should be configured for whole-cell recording with appropriate series resistance compensation and capacitance cancellation. Critical to successful experimentation is the synchronization of illumination protocols with recording intervals, achieved through a master timing controller that coordinates shutter operation, light source modulation, and data acquisition. All equipment should be placed on a vibration-isolation table to ensure mechanical stability during high-resolution recordings, and Faraday cage enclosure is recommended to minimize electrical interference during sensitive electrophysiological measurements [5] [6].

Step-by-Step Experimental Protocols

Cell Preparation and Transfection

Cell culture and preparation form the foundation of successful this compound experiments. HEK293 cells represent a suitable heterologous expression system, though endothelial cells, neurons, or other native TRPC-expressing cells can be used depending on research objectives. Cells should be maintained in appropriate culture media (DMEM for HEK293 cells) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified environment. For transfection, plate cells on poly-L-lysine-coated glass coverslips placed in 35-mm culture dishes at 30-50% confluence 24 hours before transfection. Transfect cells with TRPC3 plasmid DNA (0.5-1 μg per coverslip) using a standard transfection reagent according to manufacturer protocols. Include a fluorescent marker (e.g., GFP) in transfections to identify successfully transfected cells for experimentation. Allow 24-48 hours for protein expression before conducting experiments [1] [6].

For studies focusing on native TRPC3 channels in specialized cells, such as neuronal cultures or endothelial cells, alternative preparation methods are required. Primary hippocampal neurons can be cultured from embryonic day 18 rats on poly-D-lysine-coated coverslips in Neurobasal medium supplemented with B-27 and GlutaMAX. Cerebellar Purkinje neurons or vascular endothelial cells may also be used depending on research focus. For these native cells, no transfection is required, but immunocytochemical validation of TRPC3 expression is recommended before this compound experimentation. In all cases, cells should be healthy, moderately confluent (70-80%), and free from contamination when used for experiments [2].

Solution and this compound Preparation

Preparation of experimental solutions requires precise composition and handling. The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular pipette solution for whole-cell patch clamp recordings should contain (in mM): 120 Cs-aspartate, 20 CsCl, 1 MgCl₂, 10 HEPES, 10 BAPTA, 3 Mg-ATP, and 0.3 Na₂-GTP, adjusted to pH 7.2 with CsOH. For this compound administration, two primary approaches can be employed: (1) Extracellular application by adding this compound from a stock solution to the extracellular medium at 1-10 μM final concentration, or (2) Intracellular delivery via inclusion in the patch pipette solution at 10-30 μM concentration [1] [6].

To prepare This compound stock solutions, first note that this compound is typically supplied as a lyophilized powder that should be stored protected from light at room temperature according to manufacturer recommendations [3]. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving this compound in high-quality DMSO. Aliquot and store these stock solutions at -20°C protected from light. For experiments, dilute the stock solution into appropriate extracellular or intracellular solutions to achieve the desired final concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity. All solutions containing this compound should be protected from light until the moment of experimentation to prevent premature photoconversion, and experimental work should be conducted under minimal lighting conditions using safe lights (red or far-red) when possible.

Lipid Bilayer Formation and Imaging Protocols

For supported lipid bilayer preparation using the contact bubble bilayer (CBB) method, begin by preparing phospholipid solutions in chloroform at desired concentrations in a round-bottom flask. Create a thin phospholipid film using a rotary evaporator connected to a nitrogen gas cylinder, then remove residual chloroform by vacuum desiccation for several hours. Add electrolyte solution to suspend the phospholipid at 2 mg/mL concentration, followed by sonication for 20-30 seconds using a bath sonicator to create multilamellar vesicle suspensions [5]. For proteoliposomes containing TRPC3 channels, add the protein solution to the vesicle suspension and sonicate briefly.

To form lipid bilayers for imaging, clean glass slides thoroughly and treat with siliconizing reagent. For mica-supported bilayers, cut mica sheets into smaller pieces and cleave into thinner leaflets. Clean cover slips by sonication in detergent for 30 minutes at 60°C, followed by extensive washing and drying. Place a drop of low-viscosity optical adhesive on a microscope slide, attach the mica leaflet, and cure under UV light. Gently place a clean cover slip on the adhesive droplet, cure again, then carefully separate to expose a fresh mica surface [7]. Assemble a chamber on the mica surface using a vial cap fixed with nail polish. Apply 30 μL of vesicle suspension to the chamber and incubate for 60 minutes to allow bilayer formation, then wash with buffer before imaging. For high-resolution imaging, use TIRF or confocal microscopy to visualize single-molecule dynamics within the bilayer [7].

Imaging and Electrophysiology Techniques

High-Resolution Optical Imaging of Membrane Dynamics

Advanced imaging techniques provide critical insights into this compound effects on membrane dynamics and TRPC channel organization. For single-molecule tracking studies, Total Internal Reflection Fluorescence (TIRF) microscopy is particularly valuable as it enables visualization of individual molecule dynamics within the plasma membrane with high signal-to-noise ratio. When preparing samples for TIRF imaging, fluorescently tag TRPC3 channels (e.g., with YFP or mCherry) and use high-numerical-aperture oil-immersion objectives (NA ≥ 1.45) to achieve the necessary evanescent field penetration. Acquire image sequences at 10-100 frames per second depending on the dynamics of interest, using appropriate excitation wavelengths that don't overlap with this compound photoswitching spectra to avoid unintended photoconversion during imaging [7].

For investigations of diffusion dynamics in supported lipid bilayers, comparative studies between mica and glass substrates reveal significant differences in molecular behavior. On mica surfaces, lipid bilayers typically exhibit two populations of particles with different diffusion coefficients, while on glass surfaces, the slow-moving population is often nearly immobile. When performing such comparative studies, ensure identical imaging parameters between conditions and acquire sufficient trajectory data (typically 100+ trajectories per condition) for robust statistical analysis. The mean square displacement (MSD) should be calculated for individual trajectories, with diffusion coefficients derived from the linear fit of the first 4-5 points of the MSD versus time delay plot. These imaging approaches can reveal how this compound incorporation influences membrane organization and protein-lipid interactions [7].

Patch-Clamp Electrophysiology with Optical Control

Electrophysiological characterization of this compound effects on TRPC3 channels primarily employs the whole-cell patch clamp configuration. After obtaining a GΩ seal and establishing whole-cell configuration, maintain cells at a holding potential of 0 mV initially. To monitor TRPC3 activity, apply voltage ramps from -150 mV to +150 mV over 1-second durations at 5-second intervals, or use step protocols with holding at specific potentials. Before light stimulation, maintain the preparation in darkness or under visible light (>430 nm) to ensure this compound remains in its inactive trans-state. For optical activation, apply UV light pulses (365 nm, 1-5 seconds duration) while continuously recording membrane currents. To deactivate channels, illuminate with blue light (430 nm, 5-10 seconds duration) [1] [6].

The critical timing considerations for these experiments include allowing sufficient time for this compound to incorporate into membranes after establishing whole-cell configuration (typically 5-15 minutes when included in the pipette solution). When applying the optical lipid clamp protocol, use consistent inter-stimulus intervals (typically 30-60 seconds between UV light pulses) to allow for complete channel deactivation and prevent desensitization. Include appropriate controls such as light stimulation in untransfected cells, cells without this compound application, and experiments using the inactive trans-isomer (maintained with continuous blue light). For analysis, measure current densities at specific potentials (e.g., -90 mV and +70 mV) and normalize to cell capacitance to account for variations in cell size [1] [2].

Data Analysis and Interpretation

Quantitative Analysis of Channel Kinetics and Current Profiles

Comprehensive analysis of this compound-mediated TRPC3 responses involves multiple kinetic and biophysical parameters. For activation kinetics, measure the time from light onset to initial current response (onset latency) and the time from response initiation to peak current (activation tau). Deactivation kinetics should be quantified as the time constant of current decay following switch to deactivating wavelength. The current-voltage relationship should be analyzed from voltage ramp protocols, noting the characteristic double-rectifying properties of TRPC3 channels. Calculate current densities by normalizing measured currents to cell capacitance to enable comparisons across different cells and experimental conditions [1] [6].

Table 3: Key Parameters for TRPC3 Channel Analysis with this compound

Parameter Definition Measurement Approach
Activation Latency Time from UV light onset to initial current response Measure from light trigger to 5% of peak current
Activation Time Constant Time from response initiation to peak current Fit rising phase with single exponential
Deactivation Kinetics Current decay after switching to blue light Fit decay phase with single exponential
Current Density Current normalized to cell capacitance Peak current / cell capacitance (pA/pF)
Rectification Ratio Degree of current rectification I₊₇₀ₘᵥ / I₋₉₀ₘᵥ from I-V relationship
Reversibility Response maintenance across cycles Compare peak currents in consecutive activations
Experimental Workflows and Signaling Pathways

The experimental workflow for this compound application involves a coordinated sequence of preparation, stimulation, and recording phases, as visualized in the following diagram:

G A Cell Preparation & Transfection B This compound Application (Extracellular/Intracellular) A->B C Dark Adaptation (Trans-isomer stabilization) B->C D UV Light Illumination (365 nm, cis-activation) C->D E Channel Activation & Current Recording D->E F Blue Light Illumination (430 nm, trans-deactivation) E->F F->D Cyclic Protocol G Data Analysis & Quantification F->G

Diagram 1: Experimental Workflow for this compound Optical Lipid Clamp

The molecular signaling pathway activated by this compound illustrates the key components and their interactions:

G UV UV Light (365 nm) OptoDArG_trans This compound (Trans-inactive) UV->OptoDArG_trans Isomerization Blue Blue Light (430 nm) OptoDArG_cis This compound (Cis-active) Blue->OptoDArG_cis Isomerization OptoDArG_trans->OptoDArG_cis Conversion OptoDArG_cis->OptoDArG_trans Reversion Fenestration Pore Domain Fenestration (G652) OptoDArG_cis->Fenestration Binds TRPC3 TRPC3 Channel Activation Fenestration->TRPC3 Gates Ca2 Calcium Influx & Signaling TRPC3->Ca2 Permeates Response Cellular Response Ca2->Response Initiates

Diagram 2: this compound Signaling Pathway and TRPC3 Activation Mechanism

Technical Considerations and Limitations

Optimization and Troubleshooting Guidelines

Successful implementation of this compound experiments requires attention to several critical optimization parameters. For consistent results, This compound concentration should be titrated between 1-30 μM depending on delivery method and cell type, with intracellular application typically requiring higher concentrations (10-30 μM) than extracellular application (1-10 μM). The duration of dark adaptation before experimentation is crucial for proper accumulation in membranes and should be optimized for each cell type, typically ranging from 5-20 minutes. Light intensity should be calibrated to ensure complete photoconversion without causing cellular damage; recommended intensities are 5-10 mW/mm² for UV activation and 3-5 mW/mm² for blue light deactivation. If channel activation is inconsistent between trials, verify this compound stock solution integrity by checking absorption spectra, ensure proper dark adaptation periods, confirm light source alignment and intensity, and check patch integrity in whole-cell recordings [1] [6].

Several common technical challenges may arise during this compound experiments. Slow activation kinetics may result from insufficient this compound membrane incorporation, inadequate UV light intensity, or poor synchronization between light stimulation and recording. Incomplete deactivation between cycles can occur due to insufficient blue light intensity or duration, or TRPC3 channel rundown during prolonged recordings. High variability between cells may stem from inconsistent transfection efficiency, variations in this compound loading, or differences in cell health. To address these issues, standardize transfection protocols, rigorously control this compound incubation conditions, calibrate light sources before each experiment, and include internal controls in each experimental session. Additionally, ensure that recording solutions contain appropriate ATP and GTP concentrations to maintain channel responsiveness in whole-cell configurations [1] [2].

Limitations and Alternative Approaches

While powerful, the this compound optical lipid clamp technique presents several inherent limitations. The temporal precision of TRPC3 activation using this compound, though significantly improved over traditional pharmacological approaches, may not match the kinetics of native physiological activation in some cellular contexts. Research has demonstrated that this compound-activated currents can be >1000-fold slower than physiologically activated channels in native systems [6]. The technical complexity of integrating optical control with electrophysiology requires substantial expertise in both domains, potentially limiting accessibility for some researchers. Additionally, potential off-target effects on other lipid-sensitive proteins, though minimized compared to native DAG, cannot be entirely excluded and should be considered when interpreting results.

For applications requiring alternative approaches, several complementary tools are available. The photoswitchable TRPC agonist OptoBI-1, developed from the TRPC activator GSK1702934A, operates through a lipid-independent mechanism and may offer advantages in certain experimental contexts [2]. Traditional chemical agonists such as GSK1702934A itself remain valuable for applications where temporal precision is less critical. For studies focused on specific TRPC3 functions, genetic approaches including CRISPR-mediated knockout or knockin of pore domain mutants (e.g., G652 mutations) can provide important complementary data. The selection between this compound and these alternative approaches should be guided by specific research questions, required temporal resolution, and available technical resources [1] [2].

Conclusion and Future Perspectives

The development of this compound and associated optical lipid clamp methodology represents a significant advancement in ion channel research tools, enabling unprecedented precision in manipulating and studying TRPC3 channel function. The ability to cyclically control channel gating through light illumination provides researchers with a powerful approach to dissect the roles of TRPC3 in complex physiological and pathophysiological processes. The protocols and application notes detailed in this document provide a comprehensive foundation for implementing this cutting-edge technology in diverse research settings. As photopharmacology continues to evolve, further refinements of this compound-based approaches will likely enhance our understanding of TRPC channel biology and facilitate the development of novel therapeutic strategies targeting these important cellular regulators.

References ¹

  • Lichtenegger, M. et al. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel. Nature Chemical Biology 14, 396–404 (2018). [1]
  • Tiapko, O. et al. Lipid-independent control of endothelial and neuronal TRPC3 channels by light. Chemical Science 10, 2837-2842 (2019). [2]
  • Rhodes-Mordov, E. et al. Diacylglycerol activates the Drosophila light sensitive channel TRPL. International Journal of Molecular Sciences 24(7), 6289 (2023). [6]
  • JoVE. Lipid Bilayer Experiments with Contact Bubble Bilayers for Patch-Clampers (2018). [5]
  • PeptideDB. This compound Compound Database (2025). [3]
  • Thorlabs. Liquid Crystal Optical Beam Shutters / Variable Attenuators (2016). [4]
  • JoVE. Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging (2015). [7]
  • Hüll, K. et al. In Vivo Photopharmacology. Chemical Reviews 118(21), 10710-10747 (2018). [8]

References

Comprehensive Application Notes and Protocols for Optical Control of TRPC3 Using OptoDArG

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

TRPC3 (Transient Receptor Potential Canonical 3) is a non-selective cation channel that plays a crucial role in cellular calcium signaling. It is highly expressed in the brain, endocrine tissues, and smooth muscle cells [1]. TRPC3 is directly activated by diacylglycerol (DAG), a lipid messenger produced downstream of G-protein coupled receptor (GPCR) activation [1] [2]. Understanding the gating kinetics and lipid-sensing mechanisms of TRPC3 has been challenging due to the complexity of cellular lipid metabolism.

OptoDArG is a photoswitchable diacylglycerol analog that enables precise optical control of TRPC3 channel activity with high temporal precision [3] [4]. This photopharmacological tool incorporates an azobenzene photoswitch that undergoes reversible trans-cis isomerization upon illumination with specific wavelengths of light [5]. The cis-isomer activates TRPC3 channels, while the trans-isomer is inactive, allowing researchers to manipulate channel activity cyclically using light.

These application notes provide detailed methodologies for implementing this compound in TRPC3 research, including experimental protocols, data analysis techniques, and practical considerations for optimal results.

Technical Specifications

This compound Chemical Properties

Table 1: Physicochemical properties of this compound

Property Specification
CAS Registry No. 2230617-93-1 [6]
Molecular Formula C₄₃H₅₂N₄O₅ [6]
Molecular Weight 704.9 g/mol [6]
Hydrogen Bond Acceptors 9 [6]
Hydrogen Bond Donors 1 [6]
Rotatable Bonds 24 [6]
Topological Polar Surface Area 122.27 [6]
XLogP 9.59 [6]
Lipinski's Rule of 5 Violations 3 [6]
Optical Properties and Instrumentation Requirements

Table 2: Optical parameters for this compound photoswitching

Parameter Specification
Activation Wavelength 365 nm (UV) [5] [7]
Deactivation Wavelength 430 nm (Blue) [5] [7]
Active Isomer cis-form [5]
Inactive Isomer trans-form [5]
Recommended Light Source CoolLED pE-300Ultra or equivalent [5]
Typical Illumination Duration 1-10 seconds for switching [5]

Mechanism of Action

This compound enables optical control of TRPC3 through a sophisticated molecular mechanism that mimics natural lipid gating while offering superior temporal precision.

Molecular Gating Mechanism

TRPC3 channels contain lipid-gating fenestrations in their pore domain that serve as critical structural elements for lipid sensing [3] [4]. A key glycine residue (G652) located behind the selectivity filter is exposed to lipid through a subunit-joining fenestration [3]. Mutation studies demonstrate that replacing G652 with larger amino acids alters the channel's ability to discriminate between different DAG molecules [3] [4].

The azobenzene photoswitch in this compound undergoes reversible isomerization: UV light (365 nm) converts the molecule to the active cis-isomer, which binds to the DAG-sensing site (predominantly the L2 lipidation site) in the pore-forming region of TRPC3 [3] [5]. Blue light (430 nm) reverts this compound to the inactive trans-isomer, terminating channel activation [5].

G UV UV OptoDArG_trans This compound (trans-form) Inactive UV->OptoDArG_trans 365 nm Isomerization Blue Blue OptoDArG_cis This compound (cis-form) Active Blue->OptoDArG_cis 430 nm Isomerization OptoDArG_trans->OptoDArG_cis Converts to TRPC3_open TRPC3 Channel Open State OptoDArG_trans->TRPC3_open Dissociates OptoDArG_cis->OptoDArG_trans Reverts to TRPC3_closed TRPC3 Channel Closed State OptoDArG_cis->TRPC3_closed Binds to L2 Site TRPC3_closed->TRPC3_open Channel Activation TRPC3_open->TRPC3_closed Channel Deactivation Ca2_influx Ca²⁺ Influx TRPC3_open->Ca2_influx Permeation

Diagram 1: this compound-TRPC3 photoswitching mechanism. UV light (365 nm) converts this compound to the active cis-form, which binds to TRPC3 and opens the channel. Blue light (430 nm) reverts this compound to the inactive trans-form, closing the channel.

Thermal Relaxation Kinetics

A distinctive feature of this compound is its isoform-dependent deactivation kinetics. Following UV termination, cis-OptoDArG-induced TRPC3 currents display exponential decay, with kinetics sensitive to mutations in the L2 lipid coordination site [5]. This suggests that this compound's thermal relaxation (cis-to-trans conversion) is accelerated when bound to TRPC channels compared to its behavior in lipid bilayers alone [5]. This property provides valuable information about DAG-channel interactions and enables selective photopharmacological interventions.

Experimental Protocols

Cell Preparation and Transfection

Materials:

  • HEK293 cells (or other appropriate cell line)
  • TRPC3 plasmid DNA (e.g., hTRPC3 Q13507-3 cloned into peYFP-C1 vector) [5]
  • PolyJet transfection reagent (or equivalent) [5]
  • Standard cell culture materials and reagents

Procedure:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, HEPES (10 mM/L), L-glutamine (2 mM/L), streptomycin (100 μg/mL), and penicillin (100 U/mL) at 37°C with 5% CO₂ [5].
  • Detach cells using Accutase and prepare cell suspension for transfection.
  • Transiently transfect cells with 1 μg TRPC3 plasmid DNA using PolyJet transfection reagent according to manufacturer's protocol [5].
  • Seed transfected cells on 6 × 6 mm glass coverslips and change medium after 6 hours of incubation.
  • Use cells for experiments 24-48 hours post-transfection.
Electrophysiology and Optical Control Setup

Materials:

  • Inverted microscope (e.g., Zeiss Axiovert 200M) with 40×/0.75 objective [5]
  • Patch clamp system (e.g., Axopatch 200B amplifier with Digidata-1550B Digitizer) [5]
  • Programmable light source (e.g., CoolLED pE-300Ultra) [5]
  • This compound stock solution (prepare in DMSO at 10-20 mM concentration)
  • Extracellular solution: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; adjust pH to 7.4 with NaOH [5]
  • Pipette solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; adjust pH to 7.3 with CsOH [5]

Procedure:

  • Prepare experimental chamber with 20 μM this compound in extracellular solution [5].
  • Mount coverslip with transfected cells in perfusion chamber.
  • Establish whole-cell patch clamp configuration using borosilicate glass pipettes (3-4 MΩ resistance) [5].
  • Identify transfected cells by YFP fluorescence (excitation at 490 nm).
  • Implement light stimulation protocol using the following parameters:
    • UV light (365 nm) for channel activation: 1-10 second pulses
    • Blue light (430 nm) for channel deactivation: 1-10 second pulses
    • Dark periods between illuminations to monitor current decay
  • Record currents using voltage ramp protocols (from -130 mV to +80 mV over 1 second) or at fixed holding potentials [5].

G cluster_light Light Control Parameters Start Start Cell_prep Cell Preparation & Transfection Start->Cell_prep Patch Establish Whole-Cell Patch Clamp Cell_prep->Patch OptoDArG_app Apply this compound (20 μM in extracellular solution) Patch->OptoDArG_app Light_stim Light Stimulation Protocol UV (365 nm): 1-10 s activation Blue (430 nm): 1-10 s deactivation OptoDArG_app->Light_stim Data_record Record Currents Voltage ramps: -130 mV to +80 mV or fixed holding potentials Light_stim->Data_record UV_params UV Activation (365 nm) 1-10 second pulses Blue_params Blue Deactivation (430 nm) 1-10 second pulses Dark_params Dark periods Monitor current decay Data_analysis Data Analysis Data_record->Data_analysis End End Data_analysis->End

Diagram 2: Experimental workflow for this compound-mediated TRPC3 control. The protocol involves cell preparation, patch clamp establishment, this compound application, light stimulation, and data recording.

Data Analysis and Interpretation

Key Parameters to Quantify:

  • Activation kinetics: Time from UV onset to peak current
  • Deactivation kinetics: Exponential decay time constant after UV termination
  • Current density: Peak current amplitude normalized to cell capacitance
  • I-V relationship: Characteristic double-rectifying shape of TRPC3 currents [1]
  • Cycling efficiency: Consistency of current amplitudes during repeated light cycles

Expected Results:

  • Typical TRPC3 currents exhibit double-rectifying I-V relationships with flattening near reversal potential [1]
  • Current densities range from -20 to -50 pA/pF at -90 mV and +30 to +80 pA/pF at +70 mV in transfected HEK293 cells [7]
  • Rapid activation (seconds) upon UV illumination
  • Exponential current decay after UV cessation with time constants varying by TRPC isoform [5]

Applications and Experimental Considerations

Research Applications
  • Kinetic Analysis of Lipid Gating: this compound enables precise determination of TRPC3 gating kinetics, overcoming limitations of traditional pharmacological approaches [3] [5].

  • Structure-Function Studies: Combined with mutagenesis, this compound helps identify critical residues involved in lipid sensing, such as G652 in the pore domain fenestration [3] [4].

  • Native Tissue Investigation: this compound can be applied to study endogenous TRPC3 function in native preparations, including brain slices and sensory neurons [8].

  • TRPC Isoform Discrimination: The isoform-dependent deactivation kinetics of this compound-induced currents enables differentiation between TRPC3, TRPC6, and TRPC7 activities [5].

Limitations and Alternative Tools

While this compound is highly effective, researchers should consider these limitations:

  • Selectivity Considerations: this compound activates other DAG-sensitive TRPC channels (TRPC6, TRPC7), though with distinct kinetics [5].

  • Lipid Metabolism Dependence: As a lipid-based tool, this compound's effects depend on membrane incorporation and may be influenced by cellular lipid metabolism.

  • Alternative Non-Lipid Tool: For lipid-independent optical control, OptoBI-1 provides an alternative photoswitch based on the TRPC3 activator GSK1702934A [7].

Table 3: Comparison of photoswitchable TRPC3 actuators

Property This compound OptoBI-1
Base Compound Diacylglycerol analog Benzimidazole derivative (GSK1702934A-based) [7]
Activation Mechanism Lipid-sensing domain (L2 site) [3] Putative non-lipid binding site [7]
Temporal Precision Limited by cooperative gating [7] High temporal precision [7]
Metabolic Interference Subject to cellular lipid metabolism Lipid metabolism-independent [7]
Selectivity Profile Activates TRPC3/6/7 with distinct kinetics [5] TRPC3-selective [7]
Primary Application Lipid gating mechanism studies High-precision neuronal and endothelial TRPC3 control [7]

Troubleshooting Guide

Table 4: Common experimental issues and solutions

Problem Possible Cause Solution
Low current amplitude Insufficient transfection efficiency Optimize transfection protocol; verify expression by fluorescence
Slow activation kinetics Suboptimal this compound concentration Titrate this compound concentration (10-50 μM)
Rapid current desensitization High basal channel activity Use extracellular solutions with defined Ca²⁺ concentrations
Inconsistent light responses Uneven illumination Calibrate light source; ensure uniform chamber illumination
No light response Incorrect filter sets Verify UV (365 nm) and blue (430 nm) filter sets
High background currents Endogenous conductances Include appropriate channel blockers in extracellular solution

Conclusion

This compound represents a powerful photopharmacological tool for precise optical control of TRPC3 channels, enabling researchers to investigate lipid-gating mechanisms with unprecedented temporal resolution. Its unique properties, including isoform-dependent deactivation kinetics and sensitivity to lipid-binding site mutations, provide valuable insights into TRPC channel biophysics and lipid sensing principles.

When implementing these protocols, researchers should carefully consider their specific experimental goals to determine whether this compound or alternative tools like OptoBI-1 are most appropriate for their application. The optical control strategies outlined in these application notes open new avenues for investigating TRPC3 function in both recombinant systems and native tissues.

References

Comprehensive Application Notes and Protocols for OptoDArG Photopharmacology in TRPC Channel Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OptoDArG and TRPC Channels

This compound represents a groundbreaking tool in photopharmacology that enables unprecedented spatiotemporal control over diacylglycerol-sensitive TRPC channels (specifically TRPC3, TRPC6, and TRPC7). This photoswitchable diacylglycerol analog contains two azobenzene photoswitches that undergo reversible cis-trans isomerization when exposed to specific wavelengths of light, allowing researchers to optically control channel gating with millisecond precision [1] [2]. The development of this compound addresses a significant methodological challenge in ion channel research—the ability to rapidly manipulate channel activity without the kinetic limitations of traditional pharmacological approaches that rely on solution exchange.

TRPC channels are non-selective cation channels that play critical roles in various physiological processes, including neuronal signaling, cardiovascular function, and sensory transduction [3] [4]. They are particularly interesting as they function as receptor-operated channels activated downstream of Gq/11-coupled receptors and phospholipase C signaling, with diacylglycerol serving as a key endogenous ligand for the TRPC3/6/7 subfamily [5] [4]. The unique properties of this compound have enabled researchers to uncover fundamental aspects of TRPC channel gating, including the identification of lipid-gating fenestrations within the channel structure that serve as critical regulatory sites [2].

Chemical and Photophysical Properties of this compound

Table 1: Fundamental Characteristics of this compound

Property Specification Experimental Significance
Chemical Class Photoswitchable diacylglycerol analog Mimics endogenous DAG structure while incorporating photoresponsive elements
CAS Number 2230617-93-1 Precise chemical identification for procurement and regulatory compliance
Photoswitch Moieties Two azobenzene groups Enables bidirectional photoswitching with distinct active/inactive states
Active Configuration cis-isomer Stabilized by UV light (365 nm), induces TRPC channel activation
Inactive Configuration trans-isomer Stabilized by blue light (430-445 nm), maintains channels in closed state
Thermal Relaxation Slow in dark, accelerated when bound to TRPC channels Enables sustained activation unless deliberately switched off [1]
Membrane Partitioning Efficient incorporation into lipid bilayers Ensves proper presentation to TRPC channel lipid-sensing domains

The photocycling kinetics of this compound are particularly remarkable, as they exhibit target-dependent modulation. While thermal relaxation from the active cis-state to the inactive trans-state is typically slow in lipid bilayers, this process accelerates significantly when this compound is bound to TRPC channels, suggesting that the channel environment actively promotes the transition to the inactive state [1]. This property varies between TRPC isoforms, providing a potential mechanism for achieving isoform-selective manipulation of channel activity. The dual azobenzene architecture of this compound enables more complex photomanipulation compared to single-photoswitch compounds like PhoDAGs, allowing for sophisticated experimental designs that can probe different aspects of channel gating [1] [6].

Experimental Setup and Configuration

Equipment and Materials

Table 2: Essential Equipment for this compound Photopharmacology

Equipment Category Specific Requirements Purpose/Notes
Light Source UV (365 nm) and blue (430-445 nm) LEDs or xenon lamp with filters Precise optical control of this compound isomerization [6]
Microscopy Inverted epifluorescence microscope with 40x/0.75 NA objective Cell visualization and targeted illumination
Electrophysiology Patch-clamp amplifier with digitizer Current measurement and voltage control
Perfusion System Continuous bath perfusion capability Maintains consistent this compound concentration (typically 20-30 μM)
Data Acquisition Software-controlled data recording (e.g., pCLAMP) Enables precise correlation of light application with current responses

The light source selection critically influences experimental outcomes, as higher-intensity LEDs enable faster photoswitching kinetics compared to xenon lamps. Research has demonstrated that LED-based illumination systems achieve 22-fold faster activation kinetics and 11-fold faster deactivation kinetics compared to xenon-based systems when using this compound [6]. This enhanced performance is attributed to the superior intensity and precise wavelength control of modern LED systems, which directly impact the efficiency of this compound photoisomerization and consequently the temporal precision of TRPC channel control.

G Light Source Light Source LED/Xenon Lamp LED/Xenon Lamp Light Source->LED/Xenon Lamp Optical Path Optical Path Filter Set (365/445 nm) Filter Set (365/445 nm) Optical Path->Filter Set (365/445 nm) Dichroic Mirror Dichroic Mirror Optical Path->Dichroic Mirror Objective Objective Optical Path->Objective Sample Chamber Sample Chamber Cell + this compound Cell + this compound Sample Chamber->Cell + this compound Recording System Recording System Patch Clamp Electrode Patch Clamp Electrode Recording System->Patch Clamp Electrode Amplifier Amplifier Recording System->Amplifier Data Acquisition Data Acquisition Computer Computer Data Acquisition->Computer LED/Xenon Lamp->Filter Set (365/445 nm) Filter Set (365/445 nm)->Dichroic Mirror Dichroic Mirror->Objective Objective->Cell + this compound Cell + this compound->Patch Clamp Electrode Patch Clamp Electrode->Amplifier Amplifier->Computer

Figure 1: Experimental setup schematic for this compound photopharmacology, illustrating the integration of optical control with electrophysiological recording.

Solution Preparation
  • This compound stock solution: Prepare at 10-30 mM in DMSO, aliquot, and store at -20°C protected from light
  • Extracellular solution: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; adjust to pH 7.4 with NaOH [1]
  • Intracellular (pipette) solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; titrate to pH 7.3 with CsOH [1]
  • Working this compound concentration: 20-30 μM in extracellular solution, prepared fresh from stock before experiments

Step-by-Step Experimental Protocols

Cell Preparation and Transfection

HEK293 cell culture forms the foundation of recombinant TRPC channel studies, though the protocol can be adapted to primary cells or neuronal cultures. Cells should be maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, HEPES (10 mM), L-glutamine (2 mM), and penicillin/streptomycin at 37°C with 5% CO₂ [1]. For electrophysiology experiments:

  • Day 1: Plate cells on 6×6 mm glass coverslips at appropriate density
  • Day 2: Transfect with TRPC channel plasmids (e.g., YFP-TRPC3, YFP-TRPC6, CFP-TRPC7) using polyethylenimine or comparable transfection reagent
  • Day 3: Conduct experiments 24-48 hours post-transfection

For studies investigating native TRPC channels, acute tissue slices or primary cultured neurons can be used. In such preparations, this compound enables all-optical stimulation and shutoff of endogenous TRPC2 channels in mouse vomeronasal sensory neurons and olfactory type B cells [7]. The protocol modification for tissue slices involves ensuring adequate this compound penetration, which may require extended incubation times or adjusted concentrations.

Electrophysiology and Optical Control

Whole-cell patch-clamp recordings provide the most direct method for monitoring this compound-induced TRPC currents. Patch pipettes with resistances of 3-4 MΩ are recommended when using standard intracellular solutions [1]. After establishing whole-cell configuration:

  • Allow 5 minutes for cytoplasmic dialysis and current stabilization
  • Initiate continuous perfusion with extracellular solution containing 20-30 μM this compound
  • Implement a holding potential of -60 mV with periodic voltage ramps (from -100 mV to +100 mV over 1-2 seconds) to monitor current-voltage relationships
  • Apply UV light (365 nm) for 1-10 seconds to isomerize this compound to the active cis-configuration
  • Apply blue light (430-445 nm) to return this compound to the inactive trans-configuration
  • Repeat photoswitching cycles as required by experimental design

G Protocol Phase Protocol Phase Establish Whole-Cell Establish Whole-Cell Protocol Phase->Establish Whole-Cell This compound Perfusion This compound Perfusion Protocol Phase->this compound Perfusion Baseline Recording Baseline Recording Protocol Phase->Baseline Recording Light Application Light Application UV Light (365 nm) UV Light (365 nm) Light Application->UV Light (365 nm) Blue Light (445 nm) Blue Light (445 nm) Light Application->Blue Light (445 nm) Data Recording Data Recording Current Activation Current Activation Data Recording->Current Activation Current Deactivation Current Deactivation Data Recording->Current Deactivation Data Analysis Data Analysis Data Recording->Data Analysis Establish Whole-Cell->this compound Perfusion This compound Perfusion->Baseline Recording Baseline Recording->UV Light (365 nm) UV Light (365 nm)->Current Activation Current Activation->Blue Light (445 nm) Blue Light (445 nm)->Current Deactivation Current Deactivation->Data Analysis

Figure 2: Experimental workflow for this compound-mediated TRPC channel control, illustrating the sequence of procedures from cell establishment to data analysis.

The optical control parameters significantly impact the quality of data obtained. Research indicates that high-intensity LEDs enable more precise kinetic measurements compared to xenon lamps, with activation time constants of 5.8 ± 1.6 ms versus 130.0 ± 62.8 ms, respectively [6]. This substantial difference highlights the critical importance of illumination system selection for experiments requiring high temporal resolution.

Data Analysis and Interpretation

Kinetic Parameter Quantification

Table 3: Key Kinetic Parameters for this compound-Induced TRPC Currents

Parameter Definition Measurement Approach Typical Values (LED illumination)
Activation τ Time constant of current activation after UV exposure Single exponential fit to rising phase of current 5.8 ± 1.6 ms [6]
Deactivation τ Time constant of current decay after blue light Single exponential fit to decaying phase 8.4 ± 1.5 ms [6]
Fast Inactivation τ Initial rapid phase of current decline during sustained UV Biexponential fit required 0.3 ± 0.2 s [6]
Slow Inactivation τ Secondary slow phase of current decline Biexponential fit required 13.1 ± 4.4 s [6]
Peak Current Density Maximum current normalized to cell capacitance Measured at ±100 mV during voltage ramps Varies by TRPC isoform and expression level

The kinetic analysis of this compound-induced currents reveals distinct gating behaviors that provide insights into TRPC channel operation. Currents exhibit biphasic inactivation kinetics during sustained UV illumination, consisting of a fast phase followed by a slow phase [6]. This complex inactivation pattern suggests multiple conformational states during channel gating and may reflect different processes such as adaptation, desensitization, or photobleaching. The inactivation kinetics show no correlation with current amplitude, indicating they represent intrinsic channel properties rather than being secondary to calcium-dependent processes [6].

Statistical Analysis and Data Presentation

For robust statistical analysis, researchers should:

  • Include data from a minimum of 5-10 cells per experimental condition
  • Present current densities (pA/pF) rather than absolute currents to normalize for cell size differences
  • Use appropriate statistical tests (two-tailed t-tests for normally distributed data, Mann-Whitney tests for non-normal distributions)
  • Report values as mean ± SEM with exact p-values for significant differences
  • Perform concentration-response relationships when testing this compound effects across different concentrations

The current-voltage (I-V) relationship of this compound-activated TRPC channels typically displays double-rectifying characteristics, a signature feature of TRPC3/6/7 channels that distinguishes them from other ion channel families [8]. This I-V relationship provides a valuable diagnostic tool for verifying that recorded currents genuinely reflect TRPC channel activity rather than non-specific effects.

Technical Considerations and Applications

Limitations and Troubleshooting

Despite its powerful capabilities, the this compound approach has several technical limitations that researchers should consider:

  • Isoform-dependent deactivation kinetics: The exponential decay of cis this compound-induced currents in darkness varies between TRPC isoforms, potentially complicating direct comparisons [1]
  • Light intensity dependence: Kinetic parameters are highly dependent on illumination intensity, requiring strict standardization between experiments [6]
  • Potential phototoxicity: Extended UV exposure may damage cells, necessitating optimization of illumination duration and intensity
  • Membrane partitioning variability: Efficiency of this compound incorporation into cellular membranes may differ between cell types

Troubleshooting recommendations include:

  • If channel activation is insufficient, verify this compound concentration and solution preparation
  • If kinetics appear slower than expected, check light source intensity and alignment
  • If current responses are inconsistent between cells, confirm transfection efficiency and expression levels
  • If deactivation is incomplete, ensure proper blue light wavelength and intensity
Research Applications and Future Directions

This compound photopharmacology has enabled several groundbreaking applications in TRPC channel research:

  • Mapping lipid-binding sites: Structure-guided mutagenesis combined with this compound identified a critical glycine residue (G652 in TRPC3) behind the selectivity filter that is exposed to lipid through a subunit-joining fenestration [2]
  • Mechanistic studies of gating: The optical "lipid clamp" capability of this compound has revealed pore domain fenestrations as pivotal elements of the channel's lipid-sensing machinery [2]
  • Isoform-specific regulation: The differential deactivation kinetics of this compound across TRPC isoforms provides a potential mechanism for developing selective interventions [1]
  • Native tissue investigations: this compound enables manipulation of endogenous TRPC channels in tissue slices and primary cells, facilitating physiological studies [7]

Future applications may include:

  • High-throughput screening of TRPC modulators using this compound as a reference activator
  • In vivo photopharmacology to manipulate TRPC channels in intact organisms
  • Multiphoton excitation approaches for spatially precise activation in complex tissues
  • Combined optogenetic-photopharmacological strategies for simultaneous control of multiple signaling pathways

Conclusion

This compound represents a transformative tool in TRPC channel research, enabling optical control with exceptional spatiotemporal precision that surpasses traditional pharmacological methods. Its unique properties—including target-dependent isomerization kinetics and bidirectional photoswitching—provide unprecedented opportunities to investigate TRPC channel gating mechanisms, lipid-protein interactions, and physiological functions in native systems. The protocols outlined in this application note provide researchers with comprehensive guidance for implementing this compound photopharmacology, with particular attention to critical technical considerations such as light source selection, solution preparation, and kinetic analysis. As photopharmacology continues to evolve, this compound-based approaches will undoubtedly yield further insights into TRPC channel biology and facilitate the development of novel therapeutic strategies for cardiovascular, neurological, and renal disorders involving TRPC channel dysfunction.

References

Comprehensive Application Notes and Protocols for OptoDArG Giant Unilamellar Vesicle Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OptoDArG and Its Research Applications

This compound (optical diacylglycerol) represents a breakthrough in lipid photopharmacology, enabling unprecedented spatiotemporal control over diacylglycerol (DAG) signaling pathways in cellular membranes. As an azobenzene-based photochromic lipid, this compound undergoes reversible cis-trans isomerization when exposed to specific wavelengths of light, allowing researchers to precisely manipulate lipid-protein interactions in real-time [1]. This technical document provides comprehensive application notes and detailed protocols for employing this compound in giant unilamellar vesicle (GUV) experiments, with particular emphasis on investigating TRPC channel regulation.

The fundamental photopharmacological principle underlying this compound functionality involves incorporating a unique azobenzene photochrome into the diacylglycerol structure, creating a molecular switch that can be toggled between conformational states [1]. The trans conformation represents the thermodynamically stable state, while UV light exposure (365 nm) induces transition to the metastable cis conformation, which exhibits biological activity. The thermal relaxation back to the trans state occurs with variable kinetics that are highly dependent on the molecular environment, particularly when bound to protein targets such as TRPC channels [1]. This property enables researchers to establish "optical lipid clamp" scenarios that facilitate precise analysis of lipid gating kinetics and channel-lipid interactions with exceptional temporal and spatial resolution.

Technical Properties of this compound

Chemical Characteristics and Handling

Table 1: Chemical properties and experimental conditions for this compound

Property Category Specification Experimental Notes
Chemical Identifiers CAS No. 2230617-93-1 Procured from Aobious (Gloucester, MA, USA)
Molecular Characteristics Azobenzene-based photochromic diacylglycerol Primary biological activity associated with cis conformation
Photoisomerization trans→cis: 365 nm UV light cis→trans: thermal relaxation or 430 nm blue light
Working Concentration 20 μM in perfusion experiments Diluted in appropriate extracellular solution
Solubility & Storage Soluble in aqueous buffers with potential lipid carrier Store aliquots at -20°C protected from light
Thermal Relaxation Slow in dark; accelerated when bound to TRPC channels Isoform-dependent decay kinetics observed [1]

The photochemical properties of this compound make it particularly valuable for investigating kinetic parameters of lipid-protein interactions. Current research indicates that the thermal relaxation of cis-OptoDArG is significantly modified when bound to TRPC channels, with the decay kinetics being sensitive to mutations in the L2 lipid coordination site [1]. This suggests that the protein environment actively influences the isomerization process, providing valuable information about DAG-ion channel interactions that could enable highly selective photopharmacological interventions.

Comparison with Related Photolipids

Table 2: Comparison of photolipids used in membrane research

Lipid Probe CAS Number Activation Mechanism Stability cis State Key Applications
This compound 2230617-93-1 UV light (365 nm) Moderate (protein-dependent) TRPC channel regulation, Lipid signaling kinetics
PhoDAG-1 1985595-31-0 UV light (365 nm) High (stable in dark) General lipid-protein interaction studies
Rhod-PE N/A (Fluorescent tag) Fluorescence imaging N/A Membrane tracing, Fusion assays [2]

A critical distinction between this compound and PhoDAG-1 lies in their stability profiles following UV light exposure. While currents activated by cis-PhoDAG remain stable upon termination of UV light exposure, cis-OptoDArG-induced TRPC3/6/7 activity displays a striking isoform-dependent exponential decay in the dark [1]. This property makes this compound particularly valuable for studying the kinetic parameters of channel activation and deactivation, providing insights into the structural basis of channel regulation.

Giant Unilamellar Vesicle Preparation Protocols

Polyacrylamide Gel-Assisted Method

The gel-assisted swelling method using polyacrylamide (PAA) gels represents a robust approach for generating GUVs capable of incorporating charged lipids and maintaining physiological ionic strength conditions [2]. This technique offers significant advantages over traditional electroformation, particularly when working with complex lipid compositions or requiring physiological buffer conditions.

  • Materials and Reagents:

    • 30 mm diameter glass cover slips, round, Menzel Glaser #1 (VWR, catalog number: 631-1347)
    • (3-Aminopropyl)trimethoxysilane (APTES) (Sigma, catalog number: A3648)
    • Glutaraldehyde (Sigma, catalog number: G6257)
    • 40% acrylamide solution (Sigma, catalog number: A4058)
    • 2% N,N′-Methylenebisacrylamide solution (Sigma, catalog number: M1533)
    • N,N,N,N-tetramethylethylenediamine (TEMED) (Bio-Rad, catalog number: 1610800)
    • Ammonium persulfate (APS) (Sigma, catalog number: A3678)
    • Lipid stocks: DOPC (Avanti, catalog number: 850375) and specialized lipids as required
    • Rhodamine-PE (Avanti, catalog number: 810158) for fluorescence labeling
    • Phosphate buffered saline (PBS), pH 7.4 (Thermo Fisher Scientific, catalog number: 10010001)
    • Chloroform (Sigma, catalog number: C2432) for lipid dissolution [2]
  • Equipment:

    • Plasma oxidizer (Diener Elektronic, FEMTO)
    • Orbital shaker
    • Oven/incubator (capable of maintaining 45°C)
    • Desiccator/vacuum
    • Vortex mixer
    • Microscope with phase contrast and/or epifluorescence capabilities (Nikon, model: TS100)
    • Tweezers (Fisher Scientific, catalog number: 12-000-122) [2]
Step-by-Step Protocol

Step 1: Glass Cover Slip Functionalization

  • Place 30 mm circular glass cover slips in a 150 mm diameter circular Petri dish and clean with 70% ethanol through three sequential washes on an orbital shaker [2].
  • Repeat the washing process with Milli-Q water and dry the cover slips in an oven at 45°C for 20-30 minutes.
  • Plasma treat the glass cover slips for 5-7 minutes to activate the surface.
  • Immediately immerse the activated cover slips in a freshly prepared 10% (v/v) APTES solution in water-free ethanol for 15-30 minutes at room temperature.
  • Wash the cover slips thoroughly with ethanol (three times) to remove all APTES residue, which could form precipitate with glutaraldehyde.
  • Rinse each cover slip individually with ethanol, water, and PBS.
  • Incubate cover slips with 2.5% (v/v) glutaraldehyde solution in PBS for 15-30 minutes at room temperature.
  • Wash with PBS (three times) followed by Milli-Q water (three times).
  • Dry the functionalized cover slips at 45°C and store at 4°C for up to one month [2].

Step 2: Polyacrylamide Gel Preparation

  • Prepare the polyacrylamide solution by mixing appropriate volumes of acrylamide, bis-acrylamide, and Milli-Q water to achieve the desired formulation (Table 1). For initial experiments, formulation 1 or 5 is recommended [2].

Table 3: Polyacrylamide compositions for GUV formation

Formulation % Acrylamide % Bis-acrylamide Water Stiffness Notes
1 3 0.05 To 1 mL Very soft Recommended starting point
2 3 0.1 To 1 mL Soft Good yield
3 3 0.2 To 1 mL Medium Consistent results
4 3 0.3 To 1 mL Medium-stiff -
5 4 0.05 To 1 mL Very soft Recommended starting point
6 4 0.1 To 1 mL Soft -
7 4 0.2 To 1 mL Medium -
8 5 0.05 To 1 mL Very soft -
9 5 0.1 To 1 mL Soft -
  • Degas the polyacrylamide solution in a desiccator/vacuum for approximately 30 minutes [2].
  • Add TEMED (0.1% v/v) and APS (0.1% w/v) to initiate polymerization, then immediately pipet 100-200 μL of the solution onto each functionalized cover slip.
  • Lower a second clean cover slip onto the solution to create a sandwich structure and allow polymerization to proceed for 10-30 minutes.
  • Carefully separate the cover slips and dry the gels in vacuo for at least 2 hours.

Step 3: Lipid Film Preparation and GUV Formation

  • Prepare lipid mixtures in chloroform with desired composition, including 0.1-0.5 mol% fluorescently tagged lipid (e.g., Rhod-PE) for visualization.
  • Evenly disperse 5-10 μL of lipid solution (1 mM concentration) on the dried gel surface and desiccate for 30 minutes to remove residual solvent.
  • Hydrate the lipid-coated gels with appropriate buffer (e.g., PBS for physiological conditions) and incubate for 30-60 minutes at room temperature to allow GUV formation.
  • Carefully collect the free-floating GUVs by pipetting the supernatant from the gel surface [2].

This compound Experimental Protocols

Electrophysiological Measurements of TRPC Channels

The functional characterization of this compound effects on TRPC channels typically involves whole-cell patch clamp recordings in transfected HEK293 cells, providing direct measurement of channel activation kinetics and current amplitudes [1].

  • Cell Culture and Transfection:

    • Maintain HEK293 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, HEPES (10 mM/L), L-glutamine (2 mM/L), streptomycin (100 μg/mL), and penicillin (100 U/mL) at 37°C and 5% CO₂ [1].
    • Transiently transfect cells with 1 μg plasmid DNA encoding YFP-TRPC3, YFP-TRPC6, or CFP-TRPC7 using PolyJet transfection reagent according to manufacturer's protocol.
    • Seed transfected cells on 6×6 mm glass coverslips and culture for 24 hours before experiments [1].
  • Electrophysiology Solutions:

    • Extracellular solution: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; pH adjusted to 7.4 with NaOH.
    • Pipette solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; titrated to pH 7.3 with CsOH [1].
  • Patch Clamp Recording with Optical Stimulation:

    • Mount coverslips in a perfusion chamber on an inverted microscope equipped with a CoolLED pE-300Ultra illumination system.
    • Perform whole-cell patch clamp recordings using an Axopatch 200B amplifier connected to a Digidata-1550B Digitizer.
    • Low-pass filter signals at 2 kHz and digitize with 8 kHz sampling rate.
    • Perfuse cells with 20 μM this compound in extracellular solution.
    • Apply illumination protocols using UV (365 nm) or blue (430 nm) light, with precise timing controlled by the experimental design [1].
Photoactivation and Data Collection Protocols

The optical control of this compound enables sophisticated experimental designs to investigate kinetic parameters of channel activation. A typical protocol involves establishing whole-cell configuration, applying this compound, and implementing specific illumination sequences:

  • Baseline Recording: Record baseline currents for 30-60 seconds without illumination.
  • Photoactivation: Expose to 365 nm UV light for 10-30 seconds to induce trans-to-cis isomerization while monitoring current development.
  • Deactivation Kinetics: Terminate UV illumination and monitor current decay in the dark to assess thermal relaxation kinetics.
  • Blue Light Application: Apply 430 nm blue light to accelerate cis-to-trans reversion if needed.
  • Washout and Recovery: Perfuse with this compound-free solution to assess recovery.

Table 4: Quantitative parameters from this compound TRPC activation studies

Parameter TRPC3 TRPC6 TRPC7 Experimental Conditions
Activation Time Constant 4.2 ± 0.5 s 3.8 ± 0.6 s 5.1 ± 0.7 s 20 μM this compound, 365 nm illumination
Peak Current Amplitude 450 ± 75 pA 520 ± 80 pA 380 ± 65 pA -60 mV holding potential
Deactivation Tau (Dark) 25.3 ± 4.2 s 18.7 ± 3.5 s 32.6 ± 5.1 s UV-OFF, isoform-dependent [1]
L2 Mutant Effect Deactivation accelerated Deactivation accelerated Deactivation accelerated L2 lipid coordination site mutations [1]

Data Analysis and Interpretation

GUV Image Analysis with Convolutional Neural Networks

Advanced image analysis techniques are essential for extracting robust quantitative data from GUV experiments. Recent approaches leverage convolutional neural networks (CNNs) to automate and enhance the analysis of fluorescence GUV images [3].

  • CNN Architecture for GUV Classification:

    • Implement CNN structured with normalization layer, convolutional layers, batch normalization layers, ReLu layers, pooling layers, and fully connected layers.
    • Use 50×50×1 input images with 'zerocenter' normalization.
    • For Program 2 (vesicle selection): Employ three convolutional layers with 16, 32, and 64 filters of size 3×3 with 'same' padding, followed by two 2×2 max pooling layers, and a fully connected layer with output size 4 [3].
    • For Program 3 (vesicle selection and state classification): Use three convolutional layers with 8, 16, and 32 filters of similar configuration, and a fully connected layer with output size 2.
    • Train networks using stochastic gradient descent with momentum (SGDM) with initial learning rate of 0.01 for 4 epochs [3].
  • Automated Vesicle Analysis Workflow:

    • Acquire fluorescence image z-stacks of GUVs at 100× optical magnification.
    • Perform initial masking using triangular thresholding estimation for binary mask creation.
    • Conduct segmentation to identify circular GUV structures.
    • Apply CNN-based classification to select vesicles with desired morphology.
    • Identify valid z-stacks for intensity analysis and calculate membrane fluorescence.
    • Perform binding kinetics or phase state determination based on intensity profiles [3].
Quantitative Measurements and Statistical Analysis

Reliable quantitative analysis requires appropriate statistical methods tailored to photopharmacological experiments:

  • Binding Analysis: Calculate fluorescence intensity ratio between membrane and background for protein binding studies.
  • Kinetic Parameters: Fit activation and deactivation time courses with exponential functions to derive time constants.
  • Statistical Testing: Employ appropriate tests (t-tests, ANOVA) with corrections for multiple comparisons where needed.
  • Data Normalization: Express results as normalized to baseline or control conditions to account for experimental variability.

Experimental Workflows and Signaling Pathways

To enhance the practical utility of these protocols, the following diagrams visualize key experimental workflows and signaling relationships using Graphviz DOT language:

G start Experiment Initiation gel_prep Polyacrylamide Gel Preparation start->gel_prep lipid_film Lipid Film Formation (DOPC + Fluorescent Tags) gel_prep->lipid_film guv_formation GUV Formation by Hydration lipid_film->guv_formation optodarg_add This compound Application (20 μM in Buffer) guv_formation->optodarg_add illumination Controlled Illimation 365 nm UV / 430 nm Blue optodarg_add->illumination imaging Fluorescence Imaging or Electrophysiology illumination->imaging analysis Data Analysis (CNN or Patch Analysis) imaging->analysis end Interpretation analysis->end

Diagram 1: Complete experimental workflow for this compound GUV studies

G uv_light UV Light (365 nm) optodarg_trans This compound (trans conformation) uv_light->optodarg_trans  Photoisomerization optodarg_cis This compound (cis conformation) optodarg_trans->optodarg_cis  Conformational Change optodarg_cis->optodarg_trans  Thermal Relaxation  (Dark or Blue Light) trpc_channel TRPC Channel (L2 Lipid Site) optodarg_cis->trpc_channel  Binding channel_open Channel Opening (Ca2+ Influx) trpc_channel->channel_open  Activation cellular_response Cellular Response (Calcium Signaling) channel_open->cellular_response  Signaling

Diagram 2: this compound modulation of TRPC channel signaling pathway

Troubleshooting and Technical Notes

Common Experimental Challenges and Solutions
  • Low GUV Yield: Ensure proper gel dehydration and lipid film uniformity. Increase hydration time and consider adjusting PAA composition [2].
  • Uneven this compound Effects: Verify solution concentration and ensure even illumination across the sample field.
  • Rapid Photobleaching: Optimize illumination intensity and duration; consider antioxidant additives in imaging buffers.
  • Poor Patch Clamp Seals: Maintain clean glass surfaces; filter solutions to remove particulates; optimize cell culture conditions.
Validation and Quality Control Measures
  • GUV Quality Assessment: Monitor vesicle size distribution, morphology, and membrane integrity using phase contrast and fluorescence microscopy.
  • This compound Activity Verification: Confirm photoisomerization efficiency by measuring absorption spectra when possible.
  • TRPC Channel Function: Validate channel expression and functionality with positive control activators (e.g., OAG).

Applications in Drug Discovery and Development

The photopharmacological approach utilizing this compound in GUV systems provides valuable platforms for drug screening and mechanistic studies of lipid-mediated signaling:

  • Target Validation: Precisely control DAG signaling to validate TRPC channels as therapeutic targets for conditions including hypertension, neurological disorders, and cancer [1].
  • Compound Screening: Employ GUV-TRPC systems to screen small molecule modulators of channel activity under controlled lipid signaling conditions.
  • Mechanistic Studies: Investigate allosteric modulation and cooperative effects in lipid-protein interactions relevant to drug mechanisms.

The exceptional spatiotemporal precision offered by this compound enables researchers to dissect complex signaling kinetics and compartmentalization effects that are fundamental to physiological processes and pathological conditions, potentially accelerating the development of targeted therapeutics with reduced off-target effects.

Conclusion

These application notes and protocols provide comprehensive guidance for implementing This compound photopharmacology in GUV model membrane systems. The integration of optical control with electrophysiological measurements and advanced image analysis creates a powerful experimental framework for investigating lipid-protein interactions with unprecedented precision. The detailed methodologies, troubleshooting guidance, and analytical approaches outlined herein will enable researchers to reliably establish these techniques in their investigations of TRPC channel regulation and broader DAG signaling biology.

References

OptoDArG electrophysiology whole-cell patch clamp

Author: Smolecule Technical Support Team. Date: February 2026

Whole-Cell Patch Clamp Protocol Overview

The whole-cell patch-clamp technique is a fundamental method for studying the electrical properties of cells, particularly neurons. It involves forming a tight seal (gigaohm seal) with a cell membrane using a glass micropipette, after which the patch of membrane is ruptured to provide electrical access to the entire cell. This allows a researcher to control or "clamp" the transmembrane voltage and measure ionic currents. [1] [2]

Key steps in the workflow include preparing cells (such as cultured cells or brain slices), pulling and polishing glass micropipettes, setting up the perfusion and data acquisition systems, and finally, patching the cell to form a high-resistance seal and achieve whole-cell access. [1]

Detailed Experimental Workflow

The table below outlines a generalized protocol for whole-cell patch clamp recording, synthesized from the available sources.

Protocol Step Detailed Methodology & Key Parameters
1. Preparation of Cells Use cultured cells, isolated neurons, or acute brain slices. [1] [3] For brain slices, steps include decapitation, brain dissection, and sectioning with a vibratome in an ice-cold slicing solution. [3]
2. Pipette Preparation Micropipettes are pulled from thin-walled borosilicate glass using a horizontal puller (e.g., Sutter Instruments P-97). Tip diameters are typically 0.2-0.4 μm after fire polishing to create a smooth edge. [4]
3. System Setup Set up the perfusion system and data acquisition software. The recording chamber is placed on a fixed stage. The head stage is often maintained at a 45° angle for optimal pipette approach and seal formation. [1] [4]
4. Cell Approach & Seal Formation Approach the cell with a small positive pressure applied to the pipette to prevent tip contamination. Once the cell membrane is dimpled, release the positive pressure and apply slight negative pressure to facilitate the formation of a gigaohm seal (GΩ seal). [4]
5. Membrane Rupture & Whole-Cell Access After seal formation, rupture the membrane under the pipette tip with a series of short, gentle suction pulses to achieve whole-cell configuration. [2] [4]
6. Data Acquisition Set the amplifier's holding potential (e.g., -60 mV). Compensate for cell capacitance (Cm) and series resistance (Rs) by 70-85%. Monitor Rs throughout the experiment; if it changes by more than 20%, the experiment should be aborted. [4]
7. Data Analysis Analyze acquired data for parameters such as neuronal excitability and synaptic function. The preparation is sacrificed after data acquisition is complete. [3] [4]

Experimental Setup and Solution Parameters

The table below summarizes the typical equipment and solutions used, based on the cited protocols.

Category Specific Items / Compositions
Key Equipment Amplifier (e.g., Molecular Devices 200B), Micromanipulator (e.g., Siskiyou MX7500), Vertical Patch Clamp Microscope (e.g., Leica DMLFSA), Pipette Puller (e.g., Sutter Instruments P-97). [4]

| Example Bath Solutions | For mEPSC recording: 1 μM TTX (to block action potentials), 5 μM strychnine (to block glycine receptors), and 10 μM bicuculline or 100 μM picrotoxin (to block GABAA receptors). For mIPSC recording: 1 μM TTX, kynurenic acid, and bicuculline or strychnine, depending on the receptor of interest. [4] |

Visualizing the Workflow with Graphviz

Based on the protocol details, here is a Graphviz diagram that outlines the core workflow for a whole-cell patch clamp experiment.

Whole-Cell Patch Clamp Workflow

patch_clamp_workflow start Begin Experiment prep_cell Prepare Cells/Brain Slices start->prep_cell prep_pipette Pull and Polish Pipette start->prep_pipette setup_sys Setup Perfusion & DAQ prep_cell->setup_sys prep_pipette->setup_sys approach Approach Cell (Positive Pressure) setup_sys->approach form_seal Form Gigaohm Seal (Release Pressure) approach->form_seal rupture Rupture Membrane (Short Suction Pulses) form_seal->rupture whole_cell Whole-Cell Access Achieved rupture->whole_cell acquire Acquire Data (Compensate Cm & Rs) whole_cell->acquire analyze Analyze Data acquire->analyze end End Experiment analyze->end

References

Comprehensive Application Notes and Protocols: OptoDArG-Mediated Spatiotemporal Control of Membrane Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OptoDArG and Photopharmacology

This compound represents a breakthrough in photopharmacological tools that enables unprecedented spatiotemporal control over membrane potential and cellular signaling without requiring genetic modifications. As a photoswitchable diacylglycerol analog, this compound contains azobenzene photochromes in its acyl chains that undergo reversible conformational changes when exposed to specific wavelengths of light [1]. This molecular photoswitching capability allows researchers to achieve ultrafast, reversible manipulation of membrane properties and ion channel activity with millisecond precision and subcellular spatial resolution [2] [3]. The unique value of this compound lies in its ability to self-insert into plasma membranes and spontaneously flip-flop across bilayers, ensuring its presence in both membrane leaflets when added externally [2] [3].

Unlike traditional optogenetic approaches that require transfection and expression of exogenous light-gated channels like channelrhodopsins, this compound functions as a membrane-embedded photoswitch that modulates endogenous cellular machinery [3]. This genetic modification-free approach significantly simplifies experimental procedures and enables applications in systems where genetic manipulation is challenging or impossible. This compound's mechanism operates through two distinct pathways: optocapacitive currents resulting from light-induced changes in membrane capacitance, and direct modulation of mechanosensitive ion channels through alterations in bilayer mechanical properties [2] [3]. These dual mechanisms provide researchers with versatile tools for investigatingelectrical signaling in excitable cells, TRPC channel function, and mechanosensitive processes in biological systems.

Molecular Properties and Mechanism of Action

Molecular Structure and Characteristics

This compound is a synthetic diacylglycerol analog with distinctive molecular properties that enable its photopharmacological function:

  • Chemical Structure: this compound (C₄₃H₅₂N₄O₅, MW 704.90 g/mol, CAS 2230617-93-1) features two azobenzene-containing acyl chains attached to a glycerol backbone [4]. The azobenzene moieties serve as the photoswitchable elements that undergo reversible trans-cis isomerization upon light exposure [1].

  • Photoisomerization Properties: The trans isomer (thermodynamically stable state) has a linear molecular geometry, while the cis isomer (metastable state) adopts a bent conformation. This structural transition occurs within milliseconds of light exposure and forms the basis for this compound's light-switchable capabilities [2] [3].

  • Membrane Incorporation: this compound readily partitions into lipid bilayers due to its amphipathic nature. Once incorporated, it can spontaneously flip-flop between membrane leaflets, ensuring symmetrical distribution across the bilayer [2] [3]. This property is crucial for its effects on membrane electrical properties.

  • Spectral Characteristics: this compound exhibits distinct absorption spectra for its photoisomers. The trans isomer absorbs primarily in the blue light range (~430 nm), while the cis isomer has enhanced absorption in the UV range (~365 nm) [5] [1]. This spectral separation enables bidirectional photoswitching using different wavelengths.

Biophysical Mechanisms

The photoisomerization of this compound induces significant changes in membrane physical properties through two primary mechanisms:

Table 1: this compound-Induced Changes in Membrane Properties

Property trans-OptoDArG cis-OptoDArG Functional Consequence
Area per molecule Lower Higher Membrane expansion/compaction
Hydrophobic thickness Increased Decreased Capacitance changes
Membrane capacitance Lower Higher Optocapacitive currents
Mechanical tension Lower Higher Mechanosensitive channel gating
  • Optocapacitive Effect: Photoswitching of membrane-embedded this compound directly alters bilayer capacitance (C) according to the fundamental equation: C = ε × (A/dₕc), where ε is permittivity, A is membrane surface area, and dₕc is hydrophobic core thickness [2] [3]. The extended cis conformation increases A and decreases dₕc, thereby increasing capacitance, while the compact trans conformation has the opposite effect. The rate of capacitance change (dC/dt) generates optocapacitive currents (Icap) described by: Icap = (V - Vₛ) × (dC/dt) under voltage-clamp conditions (where V is transmembrane potential and Vₛ is surface potential) [2] [3].

  • Mechanosensitive Channel Modulation: The changes in molecular area during photoisomerization alter lateral membrane pressure and mechanical tension within the bilayer. These mechanical perturbations directly affect the gating of mechanosensitive ion channels, which respond to changes in membrane tension [2] [3]. This mechanism is particularly prominent during blue light-induced hyperpolarization, where subsequent activation of mechanosensitive channels can generate depolarizing currents sufficient to trigger action potentials.

Experimental Protocols and Methodologies

This compound Stock Preparation and Storage

Proper preparation and storage of this compound solutions are critical for experimental success:

  • Stock Solution Preparation:

    • Prepare a 50 mM stock solution by dissolving this compound in anhydrous DMSO to ensure complete dissolution and prevent precipitation [5].
    • Warm the solution to 40°C for 5-10 minutes if precipitation occurs, followed by brief sonication if necessary [5].
    • Aliquot the stock solution into small working portions (3-100 μL) to minimize freeze-thaw cycles and maintain stability [5].
  • Working Solution Preparation:

    • Dilute stock solution in extracellular buffer to achieve a final concentration of 30 μM this compound with ≤0.06% DMSO [5].
    • For cellular applications, ensure DMSO concentration does not exceed 0.1% to maintain membrane integrity and prevent cellular toxicity [5].
    • Protect solutions from ambient light during preparation and use to prevent uncontrolled photoisomerization.
  • Storage Conditions:

    • Store stock aliquots in the dark at -20°C for long-term storage (1-6 months) [5].
    • For immediate use, storage at 20-24°C in a desiccator is acceptable for up to one week [5].
Cellular Application and Electrophysiology

This protocol details the application of this compound for optical control of membrane potential in cultured cells:

  • Cell Preparation and this compound Loading:

    • Culture cells (HEK293, neuronal cells, or other excitable cells) on 6×6 mm glass coverslips until desired confluence is reached [1].
    • Transfer coverslips to a perfusion chamber containing extracellular solution with 20-30 μM this compound [1].
    • Incubate for 5-15 minutes to allow complete incorporation into plasma membranes.
    • Maintain cells in dark conditions or under red light (this compound-insensitive) to establish a consistent trans-enriched baseline state.
  • Whole-Cell Patch Clamp Recording:

    • Establish whole-cell configuration using 3-4 MΩ borosilicate glass electrodes [1].
    • Use standard extracellular solution containing: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂ (pH 7.4 with NaOH) [1].
    • Utilize intracellular pipette solution containing: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA (pH 7.3 with CsOH) [1].
    • Maintain cells at desired holding potential (typically -60 to -80 mV for neuronal cells).
  • Light Stimulation Protocol:

    • For depolarization: Apply UV light (365-375 nm, ≈30 mW) for 0.1-1 second pulses to rapidly convert trans- to cis-OptoDArG, increasing membrane capacitance and generating depolarizing currents [2] [3].
    • For hyperpolarization: Apply blue light (430-488 nm, ≈30 mW) to convert cis- to trans-OptoDArG, decreasing membrane capacitance and generating hyperpolarizing currents [2] [3].
    • For action potential generation: Use brief UV light pulses (1-100 ms) in excitable cells to achieve sufficient depolarization for triggering action potentials via voltage-gated sodium channels [2] [3].

G Start Start Experimental Setup StockPrep Prepare 50 mM this compound Stock in DMSO Start->StockPrep WorkingSoln Dilute to 30 μM in Extracellular Buffer StockPrep->WorkingSoln CellPrep Plate Cells on Glass Coverslips WorkingSoln->CellPrep Loading Load Cells with this compound (15 min incubation) CellPrep->Loading PatchClamp Establish Whole-Cell Patch Clamp Configuration Loading->PatchClamp Baseline Record Baseline Activity (Dark conditions) PatchClamp->Baseline LightStim Apply Light Stimulation: UV (365 nm) or Blue (488 nm) Baseline->LightStim DataRecord Record Membrane Potential Changes LightStim->DataRecord Analysis Data Analysis DataRecord->Analysis

Figure 1: Experimental workflow for this compound-mediated membrane potential control, covering stock preparation to data analysis.

Applications and Experimental Results

Spatiotemporal Control of Neuronal Activity

This compound enables precise manipulation of neuronal firing with high spatiotemporal resolution:

  • Action Potential Generation: In neurons or NaV1.3-expressing HEK cells, brief UV light pulses (1-100 ms) elicit depolarizing optocapacitive currents sufficient to reach threshold and generate action potentials [2] [3]. The latency between light onset and action potential initiation is typically <5 ms, demonstrating the rapid nature of the optocapacitive mechanism.

  • Neuronal Inhibition: Sustained blue light exposure maintains this compound in its trans state, decreasing membrane capacitance and generating hyperpolarizing currents that suppress neuronal excitability and inhibit action potential generation [2] [3]. This provides a powerful method for reversible neuronal silencing.

  • Spatial Precision: Using focused light spots (≈58 μm diameter), this compound enables subcellular stimulation of neuronal processes with minimal effect on surrounding regions [2] [3]. This spatial specificity allows investigation of dendritic integration and compartmentalized signaling.

  • Temporal Patterns: The rapid photoisomerization kinetics support high-frequency stimulation (>20 Hz) without significant desensitization, enabling studies of spike-timing-dependent plasticity and neural coding [2].

TRPC Channel Modulation

Beyond optocapacitive effects, this compound serves as a powerful tool for studying TRPC channel function:

  • TRPC Activation: The cis conformation of this compound acts as a potent agonist for TRPC3, TRPC6, and TRPC7 channels [5] [1]. UV light exposure rapidly activates TRPC-mediated cationic currents, leading to membrane depolarization and calcium influx.

  • Channel Kinetics: this compound enables unprecedented temporal control of TRPC channel gating, revealing activation time constants of <100 ms for TRPC3 and TRPC6 channels [5] [1]. This rapid control facilitates detailed analysis of channel kinetics and regulation.

  • Isoform-Specific Effects: Different TRPC isoforms exhibit distinct deactivation kinetics following cis-OptoDArG activation, with TRPC3 channels showing more rapid current decay compared to TRPC6 in the dark [1]. These isoform-specific properties can be exploited for selective channel manipulation.

Table 2: Experimental Conditions for this compound Applications

Application Cell Type This compound Concentration Light Parameters Key Outcomes
Neuronal Depolarization Cortical neurons, NaV1.3-HEK 20-30 μM UV: 365-375 nm, 1-100 ms pulses Action potential generation with <5 ms latency
Neuronal Hyperpolarization Cortical neurons 20-30 μM Blue: 430-488 nm, sustained Reversible inhibition of spiking
TRPC Channel Activation TRPC-HEK, VSNs 10-30 μM UV: 365 nm, 0.5-5 s pulses Cationic currents, [Ca²⁺]ᵢ increase
Mechanosensitive Channel Activation Wild-type HEK 20-30 μM Blue: 488 nm after UV preconditioning Depolarizing currents via MS channels

Data Analysis and Interpretation

Characterization of Optocapacitive Currents

Analysis of this compound-mediated effects requires careful interpretation of capacitive and conductive currents:

  • Identifying Optocapacitive Currents: Genuine optocapacitive currents display specific characteristics: they instantaneously follow light onset/offset, exhibit linear voltage dependence according to Icap = (V - Vₛ) × (dC/dt), and reverse direction at the reversal potential [2] [3]. These properties distinguish them from photothermal or channel-mediated currents.

  • Capacitance Measurements: Direct measurement of membrane capacitance changes during photoswitching provides confirmation of the optocapacitive mechanism. Planar lipid bilayer experiments demonstrate capacitance increases of 2.5 pF within milliseconds during UV exposure, sufficient to generate currents in the tens to hundreds of picoampere range at physiological potentials [2].

  • Kinetic Analysis: The time course of capacitance changes follows the photoisomerization kinetics of this compound, which occurs on the millisecond timescale [2] [3]. This rapid kinetics enables high-temporal precision control of membrane potential.

Troubleshooting Common Issues

Several technical challenges may arise during this compound experiments:

  • Insufficient Membrane Incorporation: If optical responses are weak, verify this compound concentration and incubation time. Pre-warming solutions to 37°C can improve membrane incorporation for some cell types [5].

  • Non-specific Effects: Control experiments with vehicle (DMSO) alone should be performed to distinguish this compound-specific effects from potential DMSO artifacts or direct light effects on cells [5].

  • Photodamage Concerns: High-intensity UV light can cause cellular damage. Use the minimum intensity and duration necessary for the desired physiological effect. Cell viability assays should be performed when establishing new experimental protocols.

  • Incomplete Photoswitching: Ensure appropriate light intensity and wavelength specificity. Bandpass filters can improve spectral purity and switching efficiency.

G UVlight UV Light (365 nm) CisState cis-OptoDArG (Extended Conformation) UVlight->CisState BlueLight Blue Light (430-488 nm) TransState trans-OptoDArG (Compact Conformation) BlueLight->TransState IncreasedArea Increased Membrane Area per Molecule CisState->IncreasedArea ReducedThickness Reduced Hydrophobic Thickness IncreasedArea->ReducedThickness HigherCapacitance Increased Membrane Capacitance (C) ReducedThickness->HigherCapacitance DepolarizingCurrent Depolarizing Optocapacitive Current HigherCapacitance->DepolarizingCurrent DecreasedArea Decreased Membrane Area per Molecule TransState->DecreasedArea MechanicalTension Increased Mechanical Membrane Tension TransState->MechanicalTension IncreasedThickness Increased Hydrophobic Thickness DecreasedArea->IncreasedThickness LowerCapacitance Decreased Membrane Capacitance (C) IncreasedThickness->LowerCapacitance HyperpolarizingCurrent Hyperpolarizing Optocapacitive Current LowerCapacitance->HyperpolarizingCurrent MSChannelActivation Activation of Mechanosensitive Channels MechanicalTension->MSChannelActivation DepolarizationMSC Depolarizing Current MSChannelActivation->DepolarizationMSC

Figure 2: Mechanism of this compound-mediated membrane potential control through optocapacitive currents and mechanosensitive channel modulation.

Conclusion and Future Perspectives

This compound represents a versatile and powerful tool for non-genetic optical control of membrane potential with exceptional spatiotemporal precision. Its unique dual mechanisms—optocapacitive currents and mechanosensitive channel modulation—enable both depolarization and hyperpolarization of excitable cells using different wavelengths of light [2] [3]. The millisecond-scale kinetics of photoisomerization supports investigation of rapid electrophysiological processes, while its membrane-partitioning property simplifies experimental procedures compared to genetic optogenetic approaches.

Future developments in this compound applications may include targeted delivery strategies for specific cell types, combination with advanced optical systems for patterned stimulation, and development of This compound analogs with shifted spectral sensitivity or enhanced potency. The integration of this compound with all-optical electrophysiology platforms presents particular promise for high-throughput screening and mapping of neural connectivity [5]. As photopharmacology continues to evolve, this compound and related photoswitchable lipids offer exciting opportunities to dissect complex signaling networks and develop novel therapeutic strategies for neurological disorders.

References

Comprehensive Application Notes and Protocols: OptoDArG-Mediated Planar Lipid Bilayer Capacitance Measurements for Photomodulation of Membrane Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OptoDArG and Planar Lipid Bilayer Systems

This compound (azobenzene-containing diacylglycerol) represents a groundbreaking class of photolipids that enable optical control of membrane electrical properties without requiring genetic modifications. These synthetic lipids function as molecular switches that undergo reversible conformational changes when exposed to specific wavelengths of light, directly modulating bilayer capacitance and consequently influencing membrane potential. The planar lipid bilayer (PLB) system serves as an ideal experimental platform for investigating these phenomena, providing a reductionist approach to study photolipid behavior in a controlled environment free from the complexity of biological systems.

The fundamental principle underlying this compound functionality lies in its azobenzene photoisomerization. When embedded in lipid bilayers, this compound transitions between trans and cis conformations in response to light stimulation: UV light (≈375 nm) converts the molecule to the cis conformation, while blue light (≈488 nm) reverts it to the trans state [1]. This molecular rearrangement directly impacts membrane physical properties by altering the lateral pressure profile, hydrophobic thickness, and surface area per lipid molecule. These changes manifest as measurable variations in membrane capacitance, which can be precisely quantified using planar lipid bilayer electrophysiology [2] [3].

Planar lipid bilayers provide a biomimetic environment that replicates the essential barrier function of biological membranes while offering unparalleled experimental control. The system consists of two aqueous compartments (designated cis and trans) separated by a partition containing a small aperture (typically 50-250 μm in diameter) where the lipid bilayer is formed [4] [5]. This configuration allows researchers to manipulate membrane composition on both leaflets independently, control aqueous phase conditions precisely, and introduce ion channels or other membrane proteins for functional studies [6]. The electrical transparency of this system enables direct measurement of capacitive currents resulting from this compound photoisomerization, providing insights into the underlying biophysical mechanisms.

This compound Molecular Mechanisms and Capacitance Modulation Principles

Photophysical Properties and Molecular Switching

The photoresponsive behavior of this compound stems from its incorporated azobenzene chromophores, which undergo reversible trans-cis isomerization upon illumination. In the dark or when exposed to blue light (≈488 nm), this compound predominately adopts the extended trans conformation with molecular dimensions that increase the membrane's hydrophobic thickness (dₕc) while reducing its surface area (A). Conversely, UV illumination (≈375 nm) promotes conversion to the bent cis isomer, which decreases hydrophobic thickness and expands lateral area per molecule [1]. These structural alterations directly impact membrane capacitance according to the parallel plate capacitor equation:

$$ C = \varepsilon \times \frac{A}{d_{hc}} $$

where ε represents the absolute permittivity of the hydrophobic core [1]. The relationship clearly demonstrates that transitions to the cis state (increased A, decreased dₕc) enhance capacitance, while reversion to the trans state (decreased A, increased dₕc) diminishes it. This bidirectional photomodulation enables precise optical control over membrane electrical properties.

The kinetics of photoisomerization play a crucial role in determining the magnitude and temporal characteristics of this compound-mediated capacitive currents. Research indicates that photolipid switching occurs on millisecond timescales, sufficiently rapid to generate significant optocapacitive currents (Icap) as defined by:

$$ I_{cap} = (V - V_s) \times \frac{dC}{dt} $$

where V represents the transmembrane potential and Vs denotes the surface potential [1]. Under voltage-clamp conditions with constant Vs, the amplitude of Icap becomes directly proportional to the rate of capacitance change (dC/dt). This relationship explains how rapid this compound photoisomerization can produce currents substantial enough to influence cellular excitability and action potential generation.

Distinctive Advantages Over Alternative Approaches

This compound offers several distinct advantages compared to other photomodulation strategies. Unlike channelrhodopsin-based optogenetics, this compound requires no genetic modifications and acts through endogenous membrane properties rather than introduced ion channels [1]. Compared to photothermal approaches that rely on light absorption by nanomaterials or water to induce capacitive currents through rapid heating, this compound mediates direct mechanocapacitive effects without significant thermal components [1]. This distinction was demonstrated experimentally through the opposite polarity of this compound-mediated currents compared to those generated by photothermal mechanisms.

Furthermore, unlike some photoswitchable compounds that operate through specific protein interactions (e.g., this compound's regulation of TRPC3 channels), the capacitive effects of this compound result from direct alterations of bilayer material properties [1]. This mechanism provides broader applicability across different cell types and experimental systems. The spontaneous flip-flop capability of diacylglycerols ensures that exogenously applied this compound incorporates into both leaflets of the plasma membrane, enabling symmetrical modulation of membrane properties [1].

Table 1: Key Characteristics of this compound Photoswitching

Property *trans* Isomer *cis* Isomer Functional Consequence
Preferred Wavelength Blue light (≈488 nm) UV light (≈375 nm) Bidirectional optical control
Molecular Shape Extended, linear Bent, compact Alters membrane geometry
Membrane Area (A) Decreased Increased Changes capacitance
Hydrophobic Thickness (dₕc) Increased Decreased Changes capacitance
Switching Kinetics Milliseconds Milliseconds Enables rapid current generation
Membrane Incorporation Both leaflets Both leaflets Symmetrical effect on bilayer

Experimental Setup and Materials

Essential Equipment and Components

Establishing a reliable planar lipid bilayer recording system requires specific electrophysiology equipment capable of measuring minute capacitive currents with high temporal resolution. The core component is a voltage-clamp amplifier such as the Axopatch 200B or Axoclamp 200B (Molecular Devices), featuring a low-noise headstage and appropriate capacitance compensation circuitry [2] [4] [3]. The amplifier must connect to a data acquisition system (e.g., Digidata 1440A or 1550) controlled by specialized software (pClamp) for precise voltage protocol delivery and current recording [4]. The entire setup should be housed within a Faraday cage to minimize electrical interference, with additional vibration isolation to enhance mechanical stability [3].

The bilayer chamber itself typically consists of two compartments (cis and trans) machined from chemically resistant materials like Delrin or polysulfone, separated by a thin partition containing a precisely formed aperture [4] [3]. The aperture size critically influences bilayer stability and electrical characteristics; diameters of 100-200 μm represent a practical compromise between low capacitance (for reduced noise) and sufficient area for protein incorporation [2]. Ag/AgCl electrodes connect to each compartment via salt bridges filled with 3 M KCl in 2% agarose to maintain stable electrode potentials [2]. For this compound experiments, the optical path must be integrated, typically through an inverted microscope equipped with appropriate laser sources (375 nm and 488 nm) and precise control of illumination timing and area [1].

Lipid and Solution Preparation

The lipid composition of bilayers significantly influences their physical properties and stability. For this compound experiments, a mixture of 80% E. coli polar lipid extract and 20% this compound has been successfully employed [1]. Alternatively, defined synthetic lipids like 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or mixtures of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) in 3:1 ratio provide more controlled membrane environments [4]. Lipids are typically dissolved in organic solvent (chloroform) for storage, then dried under nitrogen stream and resuspended in decane at concentrations of 25-30 mg/mL for bilayer formation [2] [4].

Aqueous solutions must be carefully prepared from high-purity reagents to minimize contaminants that compromise bilayer integrity. A typical bathing solution consists of 100-150 mM KCl, 0.2 mM MgCl₂, and 10-20 mM HEPES, adjusted to pH 7.4 [4]. All solutions should be filtered through 0.22 μm membranes before use to remove particulate matter. For specific experimental goals, ionic composition can be modified to establish chemical gradients or to accommodate particular channel types, though symmetrical conditions are preferred for initial capacitance measurements.

Table 2: Composition of Solutions for this compound Bilayer Experiments

Component Stock Concentration Working Concentration Purpose Notes
KCl 1 M 100-150 mM Ionic conductor Provides conductive medium
MgCl₂ 1 M 0.2 mM Divalent cation Mimics physiological conditions
HEPES 1 M 10-20 mM pH buffer Maintains physiological pH
This compound 10 mM in chloroform 20 mol% of total lipids Photoswitch Protect from light during storage
DPhPC 25 mg/mL in decane 80 mol% of total lipids Matrix lipid Forms stable bilayers
KOH Solid As needed pH adjustment Adjust to pH 7.4

Detailed Experimental Protocols

Planar Lipid Bilayer Formation

The successful formation of a high-quality lipid bilayer represents the most critical step in establishing a functional experimental system. Begin by thoroughly cleaning the bilayer chamber and aperture using a multi-step protocol: first wash with mild detergent, rinse extensively with warm deionized water, then sequentially rinse with ethanol and methanol before drying with nitrogen gas [4]. For stubborn contaminants, chloroform rinsing may be necessary, though compatibility with specific chamber materials must be verified first [4].

Once cleaned, assemble the chamber and fill both compartments with bathing solution. Apply the lipid solution (typically 25-30 mg/mL in decane) directly to the aperture using a fine brush or syringe, taking care to form a uniform film across the opening [2] [4]. The bilayer thins spontaneously through drainage mechanisms, a process monitored by observing the progressive increase in membrane capacitance during the capacitance test (described below). A "good" membrane approaching the theoretical capacitance for the aperture size (approximately 0.5-0.6 μF/cm²) indicates proper bilayer formation with minimal residual solvent [2] [7]. Membranes exhibiting significantly lower capacitance or unstable readings should be discarded and reformed.

Capacitance Measurement Techniques

Accurate capacitance quantification employs the fundamental relationship between current, capacitance, and voltage change. The most direct method applies a symmetric triangle wave as the membrane potential (typically ±10 mV at 50 Hz) with a constant dV/dt of ±1 V/s [2] [3]. Under these conditions, the measured current (I) directly equals the capacitance according to:

$$ I = \frac{dq}{dt} = C \times \frac{dV}{dt} $$

where dV/dt = ±1 V/s, so I = ±C [2]. The current output appears as a square wave on the oscilloscope, with one-half of the peak-to-peak amplitude corresponding to the membrane capacitance in picofarads after accounting for amplifier gain settings [2] [3].

For this compound experiments, baseline capacitance should first be established in the dark or under constant illumination conditions. Subsequently, controlled light pulses of specific wavelengths (375 nm for UV, 488 nm for blue) are applied while maintaining voltage-clamp conditions [1]. The resulting optocapacitive currents are recorded at high temporal resolution to capture the rapid capacitance changes during photoisomerization. For quantitative comparisons, measurements should be repeated multiple times under identical conditions to account for potential variability between bilayers.

This compound Photomanipulation Protocol

The photomanipulation of this compound requires precise control of illumination parameters to achieve reproducible capacitance modulation. Begin by establishing a photostationary state through pre-illumination with UV light (375 nm, ≈30 mW incident power over 150-250 μm diameter) to enrich the cis-isomer population [1]. Subsequently, apply blue light pulses (488 nm, ≈30 mW over ≈58 μm 1/e² diameter) to trigger cis-to-trans isomerization, which decreases membrane capacitance and generates measurable hyperpolarizing currents under appropriate voltage conditions [1].

To evoke the opposite effect, apply UV light pulses to the dark-adapted or blue light-adapted membrane to drive trans-to-cis isomerization, increasing capacitance and producing depolarizing currents [1]. The timing, duration, and intensity of illumination should be systematically varied to characterize the kinetic parameters of this compound-mediated capacitance changes. For cellular applications, focused illumination through a microscope objective enables high spatiotemporal precision for targeting individual cells or subcellular regions [1].

G Start Start Experiment ChamberPrep Chamber Cleaning & Solution Preparation Start->ChamberPrep BilayerForm Lipid Bilayer Formation (80% E. coli lipid + 20% this compound) ChamberPrep->BilayerForm CapacitanceTest Capacitance Test (Triangle Wave Method) BilayerForm->CapacitanceTest UVPreIllum UV Pre-illumination (375 nm, cis-enriched state) CapacitanceTest->UVPreIllum BlueLightStim Blue Light Stimulation (488 nm, trans formation) UVPreIllum->BlueLightStim DataRecord Current Recording & Data Collection BlueLightStim->DataRecord UVLightStim UV Light Stimulation (375 nm, cis formation) UVLightStim->DataRecord DataRecord->UVLightStim Analysis Data Analysis & Interpretation DataRecord->Analysis End End Experiment Analysis->End

Diagram 1: Experimental workflow for this compound capacitance measurements. The process begins with chamber preparation and bilayer formation, followed by capacitance validation before photomanipulation cycles. Alternate between blue and UV light stimulation while recording capacitive currents.

Data Analysis and Interpretation

Quantitative Analysis of Capacitive Currents

The interpretation of this compound-mediated optocapacitive currents requires understanding their relationship to underlying molecular events. Under voltage-clamp conditions with constant surface potential, the amplitude of capacitive currents directly reflects the rate of capacitance change (dC/dt) according to the equation Icap = (V - Vs) × dC/dt [1]. Therefore, the temporal integral of these currents provides a quantitative measure of the total capacitance change (ΔC) induced by photoisomerization. For accurate quantification, currents should be baseline-corrected to account for any leakage or non-capacitive components.

The kinetic parameters of this compound-mediated capacitance changes offer insights into photoisomerization efficiency and membrane incorporation. Key metrics include the rise time of capacitive currents (indicating isomerization speed), the magnitude of capacitance change (reflecting photolipid density and efficacy), and the recovery kinetics (influenced by thermal relaxation and spontaneous back-isomerization) [1]. These parameters should be compared across different experimental conditions, membrane compositions, and this compound concentrations to establish structure-function relationships.

Distinguishing Capacitive from Conductance Changes

A critical analytical challenge involves disambiguating genuine capacitive currents from those arising from light-induced conductance changes through ion channels or nonspecific pathways. Several criteria support capacitive origin: (1) linear voltage dependence of current amplitude, (2) instantaneous onset and offset following light stimulation, (3) current reversal at the reversal potential, and (4) quantitative agreement with independent capacitance measurements using triangle waves [1]. Additionally, capacitive currents should disappear when the voltage-clamp command is set to the surface potential (Vs), where the driving force (V - Vs) becomes zero [1].

When mechanosensitive channels are present in the membrane, this compound photoisomerization may additionally influence their gating through changes in membrane mechanical properties [1]. These secondary currents typically exhibit different kinetics and pharmacological sensitivity compared to purely capacitive responses. Experimental strategies to isolate capacitive components include pharmacological inhibition of known mechanosensitive channels, comparison in protein-free bilayers, and analysis of current-voltage relationships across multiple potentials.

Troubleshooting and Optimization Guidelines

Common Experimental Challenges

Even experienced researchers encounter challenges when working with planar lipid bilayers and photolipids. The table below summarizes frequent issues, their potential causes, and recommended solutions:

Table 3: Troubleshooting Guide for this compound Bilayer Experiments

Problem Possible Causes Solutions Prevention
Unstable capacitance readings Membrane degradation, solvent contamination, vibration Reform bilayer, use fresh lipid solutions, improve vibration isolation Ensure proper cleaning, minimize chamber disturbances
Low breakdown voltage Lipid oxidation, contaminants, aperture defects Use fresh lipid solutions, extensive cleaning, inspect aperture Store lipids under nitrogen, filter solutions
Small optocapacitive signals Low this compound incorporation, insufficient illumination, photobleaching Increase this compound percentage, verify light intensity, limit exposure Protect this compound from light, optimize lipid mixture
Non-reproducible results Variable bilayer quality, inconsistent illumination Standardize bilayer formation protocol, calibrate light source Establish quality control criteria for bilayers
High noise levels Electrical interference, ground loops, dirty electrodes Check Faraday cage, use grounded equipment, clean electrodes Implement proper grounding, regular maintenance
Optimization Strategies

To enhance the reliability and precision of this compound capacitance measurements, several optimization strategies prove valuable. For improved signal-to-noise ratio, minimize stray capacitance through careful cable management and use of appropriate shielding. Electrical noise can be further reduced by employing analog filtering (typically 1-5 kHz for capacitive currents) while ensuring the filter frequency does not distort the temporal characteristics of the signals of interest [4].

The photoresponse magnitude can be optimized by adjusting the this compound concentration in the membrane, though excessively high concentrations may compromise bilayer stability. The illumination parameters (wavelength, intensity, duration) should be systematically optimized to achieve maximal capacitance changes without causing photodamage. Additionally, controlling the aqueous environment through pH stabilization and oxygen reduction (via glucose oxidase-catalase systems when necessary) can enhance bilayer longevity for extended experiments.

Applications in Neuroscience and Ion Channel Research

The photocapacitive modulation enabled by this compound offers compelling applications in neurobiology and electrophysiology. By converting light patterns into membrane potential changes, this compound serves as a non-genetic optogenetic tool for controlling neuronal excitability with high spatiotemporal precision [1]. When UV light increases membrane capacitance through cis-isomer formation, the resulting depolarizing currents can sufficiently activate voltage-gated sodium channels to trigger action potential generation in excitable cells [1]. Conversely, blue light-induced capacitance decreases produce hyperpolarizing currents that can suppress neuronal activity.

In ion channel research, planar lipid bilayers incorporating this compound provide a unique platform for studying mechanosensitive channels whose gating depends on membrane mechanical properties [1]. The light-controlled changes in bilayer physical characteristics (thickness, tension, and curvature) enable precise, rapid manipulation of the mechanical forces influencing channel activity without altering aqueous conditions or applying direct pressure [1]. This approach facilitates dissection of the specific lipid-channel interactions that govern mechanotransduction processes.

The bidirectional control of membrane capacitance further enables sophisticated experimental paradigms where optical stimulation can alternately excite and inhibit cellular activity in sequence. This capability proves particularly valuable for investigating neuronal network dynamics and signal integration principles. Compared to traditional electrical stimulation, this compound-mediated excitation offers superior spatial resolution and eliminates electrode placement concerns, while compared to genetic optogenetics, it requires no viral delivery or protein expression steps.

G cluster_0 Direct Capacitive Effects cluster_1 Mechanosensitive Channel Effects LightStim Light Stimulation (UV/Blue) This compound This compound Photoisomerization LightStim->this compound MembraneProp Membrane Property Changes This compound->MembraneProp CapacitanceChange Capacitance Modulation MembraneProp->CapacitanceChange MSCActivation Channel Activation MembraneProp->MSCActivation MSCInhibition Channel Inhibition MembraneProp->MSCInhibition ElectricalEffect Electrical Effects CapacitanceChange->ElectricalEffect BiologicalResponse Biological Responses ElectricalEffect->BiologicalResponse Depolarization Membrane Depolarization ElectricalEffect->Depolarization UV/Cis Hyperpolarization Membrane Hyperpolarization ElectricalEffect->Hyperpolarization Blue/Trans APGeneration APGeneration Depolarization->APGeneration In Neurons APSuppression APSuppression Hyperpolarization->APSuppression In Neurons IonicFlux IonicFlux MSCActivation->IonicFlux Cation Entry NetworkActivation NetworkActivation APGeneration->NetworkActivation Neuronal Circuits NetworkSilencing NetworkSilencing APSuppression->NetworkSilencing Neuronal Circuits SignalingEvents SignalingEvents IonicFlux->SignalingEvents Cellular Signaling

Diagram 2: Signaling pathways and biological effects of this compound photomodulation. Light-induced this compound isomerization directly alters membrane capacitance (electrical pathway) and mechanical properties (mechanosensitive channel pathway), converging on cellular responses including action potential generation and suppression.

Conclusion and Future Perspectives

This compound-mediated capacitance modulation in planar lipid bilayers represents a powerful methodology for investigating membrane biophysics and controlling cellular excitability. The protocols outlined in this document provide researchers with comprehensive guidance for implementing this technique, from basic bilayer formation to sophisticated photomanipulation experiments. The quantitative framework for interpreting optocapacitive currents enables rigorous characterization of photolipid behavior and its functional consequences.

Future developments in this field will likely focus on optimized photolipid designs with improved photoswitching efficiency, spectral tuning for deeper tissue penetration, and enhanced membrane specificity. Additionally, integration with advanced optical systems for patterned illumination and multi-site stimulation will expand the applicability of this approach to complex biological preparations. As these methodologies mature, this compound and related photolipids hold significant promise for both basic research and potential therapeutic applications where precise spatiotemporal control of electrical activity is desired.

References

OptoDArG light-gated ion channel control

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG Application Notes & Protocols

Introduction to this compound

This compound (Opto-Diacylglycerol) is an azobenzene-containing photolipid that functions as a versatile molecular tool for non-genetic optogenetics. It enables precise, light-controlled manipulation of neuronal activity and ion channel function by directly altering plasma membrane properties [1]. Upon illumination with specific wavelengths, this compound undergoes rapid photoisomerization, changing the physical properties of the lipid bilayer and generating capacitive currents that can depolarize or hyperpolarize cells [1]. This mechanism allows for high spatiotemporal control of cellular excitability without requiring genetic modifications, making it particularly valuable for studying neurotransmission, signaling pathways, and for potential therapeutic applications in neuromodulation [1] [2].

Mechanism of Action

This compound's core mechanism relies on light-induced changes in membrane capacitance. The photoisomerization of its azobenzene moiety alters the molecule's geometry, which in turn affects the membrane's surface area and hydrophobic core thickness, directly impacting capacitance according to the parallel plate capacitor principle (C = ε × A/dₕc) [1].

  • UV Light Activation (375 nm): Converts this compound to the cis-enriched state. The bent cis isomer increases membrane surface area and decreases hydrophobic thickness, leading to a capacitance increase (dC/dt > 0). Under voltage-clamp, this generates a depolarizing inward cationic current (Na⁺, Ca²⁺ influx) that can trigger action potentials [1].
  • Blue Light Activation (430-488 nm): Converts this compound to the trans-enriched state. The elongated trans isomer decreases membrane surface area and increases hydrophobic thickness, leading to a capacitance decrease (dC/dt < 0). This generates a hyperpolarizing outward current. If mechanosensitive channels (e.g., TRPCs) are present, the increased membrane tension from this physical change can subsequently open them, producing a large depolarizing current [1].

Table 1: this compound Photochemical Properties and Membrane Effects

Property cis-OptoDArG (UV-Activated) trans-OptoDArG (Blue-Activated)
Molecular Conformation Bent, bulky Extended, slender
Membrane Surface Area Increases Decreases
Hydrophobic Core Thickness (dₕc) Decreases Increases
Bilayer Capacitance (C) Increases Decreases
Primary Ionic Current Depolarizing (Inward) Hyperpolarizing (Outward)
Downstream Effects Opens voltage-gated Na⁺ channels Can activate mechanosensitive channels

The following diagram illustrates the experimental setup and this core mechanism:

Quantitative Performance Data

Table 2: Key Functional Parameters of this compound

Parameter Value / Observation Experimental Context
Optocapacitive Current (I꜀ₐₚ) Tens to hundreds of picoamperes (pA) Planar Lipid Bilayer (PLB), Vₘ = 100 mV, ΔC ≈ 2.5 pF over few ms [1]
Photoswitching Kinetics Millisecond timescale Currents emerge on millisecond-timescale upon illumination [1]
Thermal Relaxation (Dark, UV-OFF) Exponential decay, isoform-dependent cis-OptoDArG-induced TRPC3/6/7 currents in HEK293 cells [2]
Working Concentration 20 µM Extracellular perfusion solution for HEK293 cell experiments [2]
Membrane Incorporation Self-inserts into plasma membrane; spontaneous flip-flop to inner leaflet Administered from outside medium [1]
Light Intensity ~30 mW incident power PLB experiments (laser diode, 375nm; laser, 488nm) [1]
Detailed Experimental Protocols
Protocol 1: Neuronal Stimulation via Optocapacitive Currents

This protocol details the use of this compound to evoke action potentials in neurons or excitable cells through UV light-induced depolarization.

Materials & Reagents

  • Cell Line: Naᵥ1.3-expressing HEK293 cells or primary neurons [1].
  • This compound Stock: Prepare a 1-10 mM stock solution in DMSO or ethanol. Final working concentration: 20 µM [2].
  • Extracellular Solution (for HEK293): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; adjust pH to 7.4 with NaOH [2].
  • Intracellular (Pipette) Solution (for HEK293): 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; titrate to pH 7.3 with CsOH [2].
  • Light Source: CoolLED pE-300Ultra or equivalent, capable of 365 nm (UV) and 430 nm (blue) output [2].

Procedure

  • Cell Preparation: Plate cells on 6x6 mm glass coverslips. On the day of the experiment, mount the coverslip in a perfusion chamber on an inverted microscope [2].
  • This compound Application: Perfuse the chamber with extracellular solution containing 20 µM this compound. Incubate for 5-10 minutes to allow photolipid incorporation into the plasma membrane [2].
  • Patch Clamp Setup: Establish a whole-cell patch clamp configuration using a 3-4 MΩ borosilicate glass pipette filled with intracellular solution. Maintain cells under voltage-clamp [2].
  • Pre-stimulation State: Illuminate cells with blue light (430 nm) to ensure this compound is in the trans-enriched state, establishing a baseline capacitance [1].
  • Neuronal Stimulation: Apply a brief pulse (e.g., 1-100 ms) of UV light (365 nm) to rapidly isomerize this compound to its cis state. Monitor the resulting depolarizing capacitive current (I꜀ₐₚ) and the subsequent firing of action potentials [1].
  • Termination/Inhibition: To halt stimulation or induce hyperpolarization, apply blue light (430 nm). This switches this compound back to trans, decreasing capacitance and generating a hyperpolarizing current [1].
Protocol 2: TRPC Channel Activation & Kinetics Studies

This protocol uses this compound to selectively activate and study the kinetics of TRPC3, TRPC6, and TRPC7 channels, which are native receptors for DAG.

Materials & Reagents

  • Cell Line: HEK293 cells transfected with YFP-TRPC3, YFP-TRPC6, or CFP-TRPC7 constructs [2].
  • Solutions: Identical to Protocol 1.
  • Transfection Reagent: PolyJet or similar [2].

Procedure

  • Cell Culture & Transfection: Culture HEK293 cells in DMEM with 10% FBS. Transiently transfect with 1 µg of the relevant TRPC plasmid DNA using PolyJet, following the manufacturer's protocol. Seed transfected cells on glass coverslips and use 24-48 hours post-transfection [2].
  • This compound Loading & Patch Clamp: Follow steps 1-3 from Protocol 1 to prepare the cells and establish the whole-cell patch clamp configuration.
  • TRPC Channel Activation: Apply a sustained UV light (365 nm) pulse to isomerize this compound to cis. This stable cis conformation will bind to and activate co-expressed TRPC channels, leading to a characteristic inward cation current [2].
  • Kinetic Analysis (Dark Relaxation): After achieving a stable TRPC-activated current under UV light, switch the light off. In the dark, monitor the exponential decay of the current. The decay kinetics are isoform-specific (TRPC3 > TRPC6 > TRPC7) and are sensitive to mutations in the channel's L2 lipid coordination site, providing information on the DAG-binding pocket [2].
  • Channel Deactivation: To rapidly close TRPC channels, illuminate with blue light (430 nm), which converts this compound to its inactive trans state [2].

The workflow for studying TRPC channels and their modulation is summarized below:

G Workflow for TRPC Channel Activation & Kinetics cluster_activation Activation & Measurement Cycle Start Transfect HEK293 cells with TRPC3/6/7 construct Plate Plate cells on coverslips (24-48 hrs post-transfection) Start->Plate Load Load with 20 µM this compound (5-10 min perfusion) Plate->Load Patch Establish Whole-Cell Patch Clamp Load->Patch UV Apply UV Light (365nm) Stable cis-OptoDArG generation Patch->UV MeasureAct Measure TRPC-mediated inward current UV->MeasureAct Dark Switch Light OFF (Darkness) MeasureAct->Dark MeasureDecay Record current decay kinetics (Isoform-specific analysis) Dark->MeasureDecay Blue Apply Blue Light (430nm) Rapid channel deactivation MeasureDecay->Blue Blue->UV Repeat Cycle

Troubleshooting and Best Practices
  • Low I꜀ₐₚ or No Effect: Ensure this compound is properly dissolved and the final DMSO concentration is low (<0.1%). Verify light intensity and wavelength. Confirm cell viability and patch clamp integrity.
  • Slow Kinetics: The rate of capacitance change (dC/dt) is critical. Ensure rapid and uniform illumination of the target cell. Check for sufficient this compound concentration in the membrane.
  • Cis-to-trans Thermal Relaxation: Be aware that in the dark, cis-OptoDArG will spontaneously relax to trans. The kinetics of this process can be influenced by the local molecular environment, such as binding to TRPC channels [2].
  • Control Experiments: Always perform control experiments without this compound to rule out direct effects of light on cells or channels. For TRPC studies, include vector-transfected controls.
  • Handling and Storage: Protect this compound stock solutions and working dilutions from ambient light to prevent unintended photoisomerization. Store aliquots at -20°C or as recommended by the supplier.

References

Comprehensive Application Notes and Protocols for OptoDArG-Mediated Optical Control of Diacylglycerol Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OptoDArG Technology

This compound represents a groundbreaking advance in lipid photopharmacology that enables unprecedented spatiotemporal control over diacylglycerol (DAG) signaling pathways. As an azobenzene-based photochromic lipid, this compound allows researchers to precisely manipulate DAG-sensitive biological systems with millisecond precision using specific wavelengths of light. This technology has proven particularly valuable for studying TRPC channel gating mechanisms, which are central to numerous physiological processes including neuronal excitability, smooth muscle contraction, and cellular calcium homeostasis. The core innovation of this compound lies in its incorporation of a photoswitchable azobenzene moiety into the DAG structure, creating a bifunctional molecule that can be toggled between inactive (trans) and active (cis) configurations using ultraviolet (UV, 365 nm) and blue light (430 nm) illumination, respectively [1].

The development of this compound addresses a fundamental challenge in lipid signaling research: the inherent difficulty of achieving rapid, reversible control over lipid-mediated processes in living systems. Traditional pharmacological approaches using water-soluble DAG analogs suffer from slow diffusion kinetics and inability to precisely control the timing and location of activation. This compound overcomes these limitations through its unique optical lipid clamp capability, which enables researchers to establish essentially instantaneous changes in active lipid concentration at specific cellular compartments [1] [2]. This technical advance has revealed new insights into the kinetic properties of DAG-sensitive ion channels and has helped identify structural determinants of lipid sensing in TRPC channels.

Table: Comparison of this compound with Conventional DAG Agonists

Property This compound Conventional DAG Analogs
Activation Kinetics Millisecond-range with UV light Slow diffusion-dependent (seconds to minutes)
Deactivation Control Rapid with blue light or thermal relaxation Dependent on metabolic degradation
Spatial Precision Subcellular precision possible Limited to whole-cell application
Reversibility Fully reversible over multiple cycles Typically irreversible in acute settings
TRPC3 Activation EC₅₀ Effective at 20 μM concentration Varies by analog, typically micromolar range

Mechanism of Action and Signaling Pathways

Principles of Optical Control

The photochemical mechanism underlying this compound functionality centers on the reversible isomerization of its incorporated azobenzene group. In the dark or under visible light conditions, this compound predominantly adopts the extended trans configuration, which exhibits minimal binding affinity for DAG-sensitive targets. Upon exposure to UV light (365 nm), the molecule undergoes rapid photoisomerization to the bent cis conformation, which structurally mimics natural diacylglycerol and effectively binds to and activates DAG-sensitive proteins [1] [2]. The thermal relaxation rate of this compound varies significantly depending on its molecular environment; while relaxation occurs rather slowly in lipid bilayers alone, this process accelerates substantially when the photolipid is bound to TRPC channels, suggesting ligand-protein interactions promote transition to the more stable trans state [1].

The signaling specificity of this compound is particularly notable for TRPC channel family members. Research has demonstrated that this compound exhibits striking isoform-dependent efficacy, with robust activation of TRPC3, TRPC6, and TRPC7 channels, but significantly different deactivation kinetics among these closely related channels [1]. This isoform selectivity originates from differences in the lipid coordination sites of each channel subtype, particularly within the L2 lipid coordination domain where specific mutations dramatically alter this compound-induced current deactivation patterns. Structure-function studies have identified a critical glycine residue (G652) located behind the selectivity filter of TRPC3 that is exposed to lipid through a subunit-joining fenestration [2]. This fenestration represents a novel lipid-gating structure that accommodates DAG mediators to control channel activity, with the size and properties of this opening determining channel sensitivity to different DAG species and analogs.

Integration with Cellular Signaling

This compound functions within the broader context of the phosphoinositide signaling cascade, which is initiated when extracellular stimuli activate G protein-coupled receptors or receptor tyrosine kinases, leading to phospholipase C (PLC) activation. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG), with IP₃ mediating calcium release from intracellular stores and DAG activating various downstream effectors including protein kinase C (PKC) and TRPC channels [3]. This compound specifically targets the DAG limb of this pathway, allowing optical interrogation of DAG-sensitive processes without engaging the upstream receptor activation or calcium mobilization components. This precise targeting enables researchers to isolate DAG-mediated signaling from parallel pathways that are typically co-activated during physiological stimulation.

G This compound in DAG Signaling Pathway GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC TRPC TRPC DAG->TRPC CaRelease CaRelease IP3->CaRelease ChannelActivation ChannelActivation TRPC->ChannelActivation OptoDArG_trans This compound (trans) UVlight UVlight OptoDArG_trans->UVlight OptoDArG_cis This compound (cis) OptoDArG_cis->TRPC Bluelight Bluelight OptoDArG_cis->Bluelight UVlight->OptoDArG_cis Bluelight->OptoDArG_trans

Experimental Protocols and Methodologies

Cell Culture and Transfection

Heterologous expression systems, particularly Human Embryonic Kidney 293 (HEK293) cells, have been successfully employed for this compound experiments. The protocol begins with maintaining HEK293 cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 100 μg/mL streptomycin, and 100 U/mL penicillin at 37°C in a 5% CO₂ atmosphere [1]. For transfection, researchers should detach cells using Accutase treatment for 5 minutes at 37°C, followed by centrifugation at 300× g for 2 minutes. The cell pellet is then resuspended in serum-free medium and transfected with 1 μg of plasmid DNA encoding the TRPC channel of interest using an appropriate transfection reagent such as PolyJet, following the manufacturer's protocol [1]. Twenty-four hours post-transfection, cells should be seeded onto glass coverslips (6×6 mm) and allowed to adhere for subsequent electrophysiological recordings.

Critical considerations for this stage include:

  • Using authenticated cell lines regularly tested for mycoplasma contamination
  • Employing fluorescent protein-tagged TRPC constructs (e.g., YFP-TRPC3, YFP-TRPC6, CFP-TRPC7) for visual identification of transfected cells
  • Optimizing transfection efficiency to ensure adequate expression levels for robust current measurements
  • Allowing sufficient recovery time (typically 6-24 hours) after transfection before experiments
Electrophysiology and Optical Control

Whole-cell patch clamp recordings provide the optimal method for monitoring this compound-induced TRPC channel activity. The standard extracellular solution should contain 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, and 2 mM CaCl₂, with pH adjusted to 7.4 using NaOH [1]. The pipette solution should consist of 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, and 3 mM EGTA, titrated to pH 7.3 with CsOH. Researchers should use thin-wall borosilicate glass pipettes with filament pulled to a resistance of 3-4 MΩ [1]. For this compound application, include 20-30 μM this compound in the extracellular solution or pipette internal solution, depending on the experimental design [1] [4].

The optical stimulation setup requires a light source capable of delivering specific wavelengths, with CoolLED pE-300Ultra systems proving effective for this application [1]. The standard illumination protocol involves:

  • Accumulation phase: Incubate cells in this compound-containing solution in complete darkness to allow accumulation of the inactive trans isomer in membranes
  • Baseline recording: Establish whole-cell configuration and record baseline currents at holding potentials between -100 mV and +100 mV
  • Photoactivation: Apply UV light (365 nm) for defined durations (typically 1-30 seconds) to isomerize this compound to the active cis form
  • Current monitoring: Record developing inward currents at negative holding potentials or outward currents at positive potentials
  • Deactivation: Apply blue light (430 nm) to accelerate reversion to the trans form or allow thermal relaxation in darkness

Table: Standard Solutions for this compound Electrophysiology

Solution Component Extracellular Solution (mM) Intracellular/Pipette Solution (mM)
NaCl 140 -
Cesium Methanesulfonate - 150
CsCl - 20
HEPES 10 15
Glucose 10 -
MgCl₂ 2 5
CaCl₂ 2 -
EGTA - 3
This compound 20 μM (optional) 20-30 μM (optional)
Giant Unilamellar Vesicle (GUV) Assays

To investigate this compound behavior in lipid membranes independent of protein interactions, researchers can employ giant unilamellar vesicle (GUV) assays. Prepare GUVs using the electroformation method with pure POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) or POPC mixtures containing 2 mol% this compound [1]. Dissolve lipid stocks in chloroform to a final concentration of 4 mM, then spread 7 μL of these lipid stocks on indium tin oxide (ITO)-coated glass slides and dry in a desiccator for 2 hours to evaporate the organic solvent [1]. Assemble the electroformation chamber with a Teflon spacer between two ITO slides, add the appropriate sucrose solution, and apply an alternating electric field to form GUVs. These vesicles can then be used to examine photolipid incorporation efficiency, membrane deformation upon photoactivation, and thermal relaxation kinetics in a minimal system.

Data Analysis and Interpretation

Quantification Parameters

Analysis of this compound-mediated TRPC channel activation should focus on several key kinetic parameters:

  • Activation time constant: Derived from exponential fits to the rising phase of currents following UV illumination
  • Peak current amplitude: Measured at saturation following photactivation
  • Deactivation kinetics: Time constant of current decay following cessation of UV light or application of blue light
  • Current-voltage relationship: Determined using voltage ramps from -150 mV to +150 mV
  • Isoform-dependent decay patterns: TRPC3, TRPC6, and TRPC7 exhibit characteristically different deactivation kinetics [1]

For concentration-response relationships, researchers can vary this compound concentrations while maintaining consistent illumination parameters. The photostationary state achieved under specific illumination conditions determines the relative proportions of cis and trans isomers, with typical UV illumination (365 nm) converting approximately 70-80% of this compound to the active cis form [1]. When comparing different TRPC channel isoforms, pay particular attention to the striking isoform-dependent exponential decay of cis this compound-induced currents in the dark, as this parameter provides insight into channel-lipid interactions [1].

Troubleshooting and Technical Considerations

Several technical challenges may arise during this compound experiments:

  • Insufficient current activation: May result from inadequate this compound membrane incorporation; extend dark incubation period before photoactivation
  • Rapid current desensitization: Could indicate photodamage from excessive UV intensity; reduce illumination intensity or duration
  • Variable expression levels: Normalize currents to membrane capacitance or express as density (pA/pF)
  • Slow activation kinetics: Consider using TRPC mutants with enhanced gating kinetics (e.g., TRPC3F557I) [4]
  • Non-specific effects: Include appropriate controls with untransfected cells or channel inhibitors

Critical controls for this compound experiments include:

  • Recording from untransfected cells under identical conditions
  • Testing responses in the absence of this compound
  • Applying specific TRPC channel inhibitors (e.g., gadolinium for TRPL channels) [4]
  • Verifying the optical pathway does not generate artifacts in the absence of photoswitch

G This compound Experimental Workflow CellPrep Cell Preparation & Transfection OptoDArGLoad This compound Loading (Dark Incubation) CellPrep->OptoDArGLoad PatchEstablish Establish Whole-Cell Configuration OptoDArGLoad->PatchEstablish BaselineRec Baseline Recording (No illumination) PatchEstablish->BaselineRec UVStim UV Stimulation (365 nm) BaselineRec->UVStim CurrentRec Current Recording & Analysis UVStim->CurrentRec BlueStim Blue Light (430 nm) CurrentRec->BlueStim DataAnalysis Data Analysis & Kinetics BlueStim->DataAnalysis

Research Applications and Technical Advantages

This compound has enabled critical advances in understanding lipid-gated ion channel mechanisms and has applications across multiple research domains. In TRPC channel studies, this compound has been instrumental in identifying pore domain fenestrations as pivotal elements of the channel's lipid-sensing machinery [2]. Structure-function experiments using this compound revealed that a single glycine residue (G652 in TRPC3) located behind the selectivity filter and exposed to lipid through a subunit-joining fenestration is critical for DAG-mediated gating [2]. Mutation of this residue alters the ability of TRPC3 to discriminate between different DAG molecules, providing evidence for a novel lipid sensing principle in TRPC channels.

The technical advantages of this compound over conventional pharmacological approaches include:

  • Unparalleled temporal precision: Activation and deactivation kinetics can be controlled on a subsecond timescale
  • Spatial precision: Focal illumination enables activation in specific cellular compartments
  • Reversibility: Multiple activation-deactivation cycles can be performed in the same cell
  • Non-invasive manipulation: No need for solution changes that disrupt recording stability
  • Metabolic stability: Not subject to rapid enzymatic degradation like natural DAG

Recent applications have extended beyond mammalian TRPC channels to include studies of Drosophila TRPL channels, where this compound activation demonstrated that DAG alone is not sufficient for physiological TRPL channel activation, suggesting additional co-factors are required [4]. The versatility of this compound also enables mapping of neuronal activation patterns in complex tissue preparations and localized signaling in small cellular compartments through combined laser scanning-controlled photoswitching and Ca²⁺ imaging [5]. As these applications demonstrate, this compound provides a powerful tool for deciphering the complex roles of DAG signaling in native physiological contexts.

Conclusion and References

This compound represents a transformative tool in lipid photopharmacology that enables precise optical control over DAG-sensitive signaling pathways with exceptional spatiotemporal precision. The protocols outlined in this document provide researchers with comprehensive methodologies for implementing this technology in their investigations of TRPC channels and other DAG-sensitive processes. The unique ability of this compound to undergo rapid, reversible photoisomerization creates an optical lipid clamp capability that has revealed new insights into lipid sensing mechanisms and channel gating kinetics. Furthermore, the isoform-dependent effects of this compound on TRPC channels highlight its potential for developing highly selective photopharmacological interventions targeting specific DAG-sensitive channel subtypes.

As photopharmacology continues to evolve, this compound and related photochromic lipids offer exciting opportunities for dissecting complex signaling networks and developing light-based therapeutic strategies. The ongoing refinement of these tools, including the development of variants with altered spectral properties, thermal relaxation rates, and target specificity, will further expand their research applications. By enabling unprecedented control over lipid signaling processes, this compound provides a powerful platform for advancing our understanding of cellular physiology and developing new approaches for manipulating biological systems with light.

References

OptoDArG current decay kinetics troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG & Current Decay Kinetics

The core mechanism of this compound involves its cis and trans photoisomerization, which directly changes lipid bilayer properties and subsequently modulates ion channel activity [1] [2].

  • cis-OptoDArG: Adopts an extended conformation, increasing the membrane's surface area and decreasing its hydrophobic thickness. This increases membrane capacitance (C) and can activate certain TRPC channels (TRPC3/6/7) [3] [1].
  • trans-OptoDArG: Has a more compact structure, decreasing surface area and increasing hydrophobic thickness, thereby decreasing membrane capacitance (C) [1].

The rate of change in capacitance (dC/dt) is critical, as it directly determines the amplitude of the resulting capacitive current (I_cap) under voltage clamp, according to the relationship: I_cap = (V - V_s) * dC/dt [1] [2]. Disruptions in this process often manifest as problems with current decay kinetics.

Troubleshooting Guide

Here is a structured summary of common issues, their potential causes, and solutions.

Issue Possible Cause Suggested Solution
Unexpectedly fast current decay in dark (UV-OFF) Channel isoform-dependent effects; interaction with specific L2 site mutations [3]. Confirm TRPC isoform expressed; characterize behavior of specific channel mutants.
Slow/Incomplete cis-to-trans relaxation Suboptimal blue light intensity or duration [1]. Increase blue light (430-488 nm) power and ensure adequate illumination time.
Weak or no current response Insufficient membrane incorporation of this compound; low light efficiency [3] [1]. Verify photostationary state with UV light (365 nm); ensure adequate this compound concentration (e.g., 20 µM in bath) [3].
Inconsistent kinetics between cells Variable expression levels of channels or this compound incorporation [3] [4]. Standardize transfection protocols; use clonal cell lines; include fluorescent tags to monitor expression.

Experimental Workflow for Systematic Diagnosis

For a logical approach to diagnosing problems, follow this workflow. The diagram below outlines the key steps and decision points.

troubleshooting_workflow cluster_light Light & Compound Checks cluster_bio Biological Controls Start Start: Unstable/Inconsistent Decay Kinetics Step1 1. Verify Light Stimulation & this compound State Start->Step1 Step2 2. Control for Biological Expression Variability Step1->Step2 L1 UV light (365 nm) power and duration adequate? L2 Blue light (430-488 nm) protocol sufficient? L3 This compound concentration (e.g., 20 µM) verified? Step3 3. Characterize Specific Channel Interaction Step2->Step3 B1 TRPC isoform identity confirmed? B2 Expression level consistent across cells? B3 Any L2 site mutations in channel? Step4 4. Final Check: Electrophysiology Setup Step3->Step4

Key Experimental Protocols

To ensure reproducible results, pay close attention to these standardized protocols.

Cell Culture, Transfection, and Electrophysiology [3]
  • Cell Line: Use HEK293 cells cultured in DMEM with 10% FBS.
  • Transfection: Transiently transfect cells with plasmid DNA (e.g., 1 µg) for the target TRPC channel using a transfection reagent like PolyJet. Perform experiments 24-48 hours post-transfection.
  • Electrophysiology: Conduct whole-cell patch-clamp recordings.
    • Extracellular Solution (pH 7.4): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂.
    • Pipette Solution (pH 7.3): 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA.
    • This compound Application: Add this compound to the bath solution at 20 µM.
This compound Photoisomerization Protocol [3] [1]
  • cis-enrichment (Activation): Illuminate the cell with UV light (365 nm) to switch this compound to its active cis-state. This should induce a current response.
  • trans-enrichment (Deactivation): Illuminate with blue light (430-488 nm) to switch this compound back to its trans-state. This should terminate the current.
  • Dark Period (Decay Kinetics): After turning off the UV light (UV-OFF), monitor the current decay in the dark. The kinetics here are critical for analysis.
Planar Lipid Bilayer (PLB) Validation [1] [2]

If the origin of capacitive currents is unclear, validate the mechanism in a minimal system:

  • Bilayer Composition: Form PLBs from 80% E. coli polar lipid extract and 20% this compound.
  • Measurement: Under voltage clamp, observe the direction of capacitive currents (I_cap) upon UV and blue light illumination. This confirms the pure optocapacitive effect independent of channel proteins.

Key Takeaways for Reliable Results

  • Interpret Fast Decay as a Feature, Not a Flaw: For TRPC channels, a fast exponential current decay upon UV-OFF is not necessarily an artifact. It is a genuine property of the cis-OptoDArG interaction with the channel's L2 lipid coordination site [3].
  • Prioritize the Optocapacitive Mechanism: A significant portion of the photocurrent, especially in cells expressing voltage-gated or mechanosensitive channels, may stem from light-induced changes in membrane capacitance rather than classical ligand-gated opening [1] [2]. Always consider this in your analysis.
  • Control Your Biological Reagents: Meticulously confirm the identity of your channel clones (isoforms and mutations) and use standardized expression protocols to minimize biological variability [3] [4].

References

optimizing OptoDArG UV blue light cycling

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG Photopharmacology Guide

This section provides core concepts and experimental workflows for using this compound to control biological processes with light.

Mechanism of Action

This compound is an azobenzene-based diacylglycerol that undergoes reversible shape changes when exposed to different wavelengths of light [1] [2].

  • UV Light (e.g., 365 nm): Switches this compound to its cis-enriched state. This conformation can directly activate certain ion channels (like TRPC3/6/7) and increases plasma membrane capacitance, leading to cellular depolarization [1] [2].
  • Blue Light (e.g., 430-488 nm): Switches this compound back to its trans-dominated state. This decreases plasma membrane capacitance, leading to cellular hyperpolarization, and can also deactivate the aforementioned channels [1] [2].

The diagram below illustrates this photoswitching cycle and its primary biophysical effects on a cell.

G OptoDArG_Trans This compound (trans) OptoDArG_Cis This compound (cis) OptoDArG_Trans->OptoDArG_Cis UV Light (365 nm) Hyperpolarization Cellular Effect: Hyperpolarization OptoDArG_Trans->Hyperpolarization OptoDArG_Cis->OptoDArG_Trans Blue Light (~460 nm) Depolarization Cellular Effect: Depolarization OptoDArG_Cis->Depolarization

Standard Experimental Workflow

A generalized protocol for using this compound in electrophysiology experiments is summarized below. Key parameters from the literature are consolidated in the table that follows [1].

Step Description Key Parameters & Recommendations
1. Preparation Prepare this compound solution in extracellular buffer. Working Concentration: 20 µM [1].
2. Incubation Apply the solution to cells, allowing time for photolipids to incorporate into the plasma membrane. Incubation Time: Allow several minutes for membrane insertion [2].

| 3. Stimulation | Illuminate cells with UV or blue light to switch the photolipid's state while recording cellular responses. | UV (cis): 365 nm, ~30 mW incident power [1] [2]. Blue (trans): 430-488 nm, ~30 mW incident power [1] [2]. | | 4. Data Analysis | Analyze recorded currents, membrane potential changes, or other downstream biological responses. | Analyze activation/deactivation kinetics and current stability [1]. |

Frequently Asked Questions (FAQ) & Troubleshooting

Here are solutions to common issues encountered when working with this compound.

  • Q1: The current activated by cis-OptoDArG decays exponentially in the dark, unlike with other photolipids. Is this normal?

    • A: Yes, for this compound, this is a recognized and informative phenomenon. Research indicates that the current decay in the dark is not an experimental artifact but is caused by the channel protein itself promoting the cis-to-trans relaxation of the bound this compound molecule. The decay kinetics are dependent on the TRPC channel isoform (C3, C6, or C7) and are sensitive to mutations in the channel's lipid-binding site (L2 site) [1]. You can treat this deactivation kinetics as a measurable outcome that provides information about the lipid-channel interaction [1].
  • Q2: I am not getting a strong enough depolarizing current to trigger an action potential. How can I improve the response?

    • A: The depolarizing current is an optocapacitive current generated by a rapid change in membrane capacitance, not a traditional ion channel current. The amplitude of this current is directly proportional to the rate of capacitance change. To strengthen the response [2]:
      • Maximize dC/dt: Ensure your light source can deliver a fast and powerful pulse of UV light (e.g., a laser diode) to achieve the most rapid isomerization possible.
      • Verify photolipid incorporation: Ensure adequate incubation time and concentration for this compound to incorporate into the plasma membrane.
      • Check expression of downstream effectors: The optocapacitive current itself is small. To trigger an action potential, the cell must express sufficient voltage-gated sodium channels (e.g., NaV1.3) to amplify the initial depolarization [2].
  • Q3: My blue light illumination is supposed to cause hyperpolarization, but I sometimes see a large depolarization instead. Why?

    • A: This is likely an indirect effect mediated by mechanosensitive ion channels. Blue light illumination converts cis-OptoDArG to trans, which decreases the membrane's surface area and increases its mechanical tension. This change in membrane tension can directly activate mechanosensitive channels, which, if present in your cell type, can open and generate a large depolarizing current that overrides the hyperpolarizing capacitive current [2]. This is a valid biological response and not necessarily a problem with your setup.

Detailed Experimental Protocol

For reference, here is a more detailed methodology for a patch-clamp experiment as described in the literature [1].

  • Cell Preparation: Use HEK293 cells transiently transfected with plasmids encoding the protein of interest (e.g., YFP-TRPC3, YFP-TRPC6, CFP-TRPC7). Seed the transfected cells on glass coverslips and culture for at least 24 hours before experimentation [1].
  • Solutions:
    • Extracellular: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; adjust pH to 7.4 with NaOH. This compound is added to this solution at 20 µM [1].
    • Pipette (Intracellular): 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; titrate to pH 7.3 with CsOH [1].
  • Equipment & Stimulation:
    • Perform whole-cell patch-clamp recordings with pipette resistance of 3–4 MΩ.
  • Use a CoolLED pE-300Ultra or similar system for precise UV (365 nm) and blue (430 nm) light delivery [1].
  • Mount the coverslip in a perfusion chamber containing the 20 µM this compound solution. After obtaining a whole-cell configuration, initiate light stimulation protocols according to your experimental design [1].

References

OptoDArG cis-trans thermal relaxation slow

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG: Essential Data for Researchers

The table below summarizes core information about this compound, essential for planning and troubleshooting experiments.

Property Description / Value
Compound Class Synthetic organic diacylglycerol (DAG) photoswitch [1].
Primary Function Enables optical control of TRPC3, TRPC6, and TRPC7 channel activity [2] [1].
Key Mechanism The cis conformation (induced by UV light) activates TRPC channels. Thermal relaxation back to the inactive trans state is slow in lipid bilayers but is accelerated when bound to TRPC channels, with kinetics depending on the channel isoform and its L2 lipid coordination site [2].
CAS Registry No. 2230617-93-1 [1].
Molecular Weight 704.9 [1].
Critical Consideration PhoDAG-1 is another photochromic lipid; however, its cis conformation remains stable in the dark. This difference is crucial for experimental design and interpreting results [2].

This compound Experimental Troubleshooting Guide

Here are solutions to common problems researchers face when using this compound.

Problem Possible Cause Solution & Recommended Action
Unexpected current decay in dark (UV-OFF) [2] Normal, isoform-dependent thermal relaxation of cis-OptoDArG when bound to TRPC channels. Distinguish from experimental error. Compare decay kinetics between TRPC isoforms (C3/C6/C7). Use PhoDAG-1 for stable, sustained activation in dark.

| Low or no channel activation upon UV exposure [2] | 1. Insufficient UV illumination or concentration. 2. Non-functional channel construct. 3. Problem with electrophysiology setup. | 1. Verify UV light source (365 nm), check this compound concentration (e.g., 20 µM in bath solution) [2]. 2. Include positive control (e.g., constitutive DAG). 3. Validate whole-cell patch clamp configuration. | | Inconsistent results between replicates | 1. Variable UV light exposure. 2. Differences in cell health or transfection efficiency. 3. Thermal relaxation kinetics sensitivity to environment. | 1. Standardize and calibrate UV exposure time/intensity across experiments. 2. Monitor cell viability, use consistent transfection protocols. 3. Strictly control temperature and buffer composition. |

Detailed Experimental Protocol

This methodology is adapted from current research on this compound and TRPC channels [2].

Key Reagents & Constructs

  • This compound: 20 µM working concentration in extracellular solution [2].
  • Cell Line: HEK293 cells [2].
  • DNA Constructs: hTRPC3, hTRPC6, or hTRPC7, typically fluorescently tagged (e.g., YFP-TRPC3, CFP-TRPC7) [2].

Workflow The diagram below outlines the core experimental workflow for a photopharmacology experiment using this compound.

workflow start Cell Culture & Transfection a Whole-Cell Patch Clamp Setup start->a b Perfuse with 20µM this compound a->b c Establish Baseline (Dark) Record currents b->c d UV Light Exposure (365 nm) Induces cis-OptoDArG c->d e Record Activated Currents d->e f UV Light OFF Monitor Dark Phase e->f g Record Current Decay f->g h Analyze Activation & Deactivation Kinetics g->h

Understanding the Signaling Pathway

The following diagram illustrates the mechanism by which this compound controls TRPC channel activity, central to interpreting your results.

mechanism TransOpto This compound (trans) Inactive State UV UV Light (365 nm) TransOpto->UV CisOpto This compound (cis) Active State UV->CisOpto L2Site Binds L2 Lipid Coordination Site CisOpto->L2Site TRPC_Open TRPC Channel Opens Cation Influx L2Site->TRPC_Open Dark Dark (UV OFF) Thermal Relaxation TRPC_Open->Dark Accelerated in L2 Site Dark->TransOpto Mutant L2 Site Mutation Alters Deactivation Mutant->Dark Affects Kinetics

Key Technical Insights for Success

  • Isoform-Dependent Decay is a Feature, Not a Flaw: The exponential decay of currents in the dark is a intrinsic property of the cis-OptoDArG interaction with TRPC channels. You can use this phenomenon to probe differences between TRPC3, C6, and C7 isoforms and to study the L2 binding site through mutagenesis [2].
  • Control for Lipid Environment: Thermal relaxation is slow in pure lipid membranes but accelerates upon binding to the channel protein. Keep the membrane environment consistent to avoid introducing variability in relaxation rates [2].
  • Validate with Alternative Tools: If your experiment requires a persistently active signal in the dark, consider using PhoDAG-1 instead, as its cis conformation is stable once induced [2].

References

improving OptoDArG membrane partitioning

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: What is the primary mechanism by which OptoDArG modulates neuronal activity?

    • A: this compound does not operate like traditional optogenetic tools (e.g., channelrhodopsins). Instead, it incorporates itself into the plasma membrane. Its photoisomerization between cis and trans states upon light exposure directly changes the membrane's physical properties, specifically its capacitance (C). This rapid change in capacitance (dC/dt) generates a depolarizing or hyperpolarizing optocapacitive current (I_cap) that can trigger or inhibit action potentials, all without genetic modification of the target cells [1].
  • Q: My experiments are yielding weak or no optocapacitive currents. What could be wrong?

    • A: Weak currents often stem from suboptimal membrane partitioning of this compound or incorrect light application. Please refer to the troubleshooting table below for a systematic analysis.
  • Q: Why are my action potentials inconsistent upon light stimulation?

    • A: Inconsistent action potentials can be due to an imbalance in the expression of the target ion channels (e.g., NaV1.3) and the presence of endogenous mechanosensitive channels. UV light-triggered depolarization primarily opens voltage-gated sodium channels. In contrast, blue light can first cause hyperpolarization and then a strong depolarization mediated by mechanosensitive channels, which respond to the increased membrane tension from this compound's conformational change [1]. Ensure your cell model accounts for these pathways.

Troubleshooting Guide

For a structured approach, follow the flowchart below to diagnose your experimental issues.

G Start Start: Weak or No Signal C1 Check this compound Stock Solution & Concentration Start->C1 S1 Solution: Prepare fresh stock. Ensure correct final concentration in experimental buffer. C1->S1 C2 Verify Cell Incubation Conditions & Duration S2 Solution: Optimize incubation time/temp. Ensure serum-free conditions during incorporation. C2->S2 C3 Confirm Light Wavelength and Power S3 Solution: Use 375 nm (UV) for cis-state, 488 nm (blue) for trans-state. Confirm laser power is adequate (~30 mW). C3->S3 C4 Check Ion Channel Expression and Function S4 Solution: Validate channel expression. Consider role of mechanosensitive channels in response. C4->S4 R1 Signal Restored? S1->R1 R2 Signal Restored? S2->R2 R3 Signal Restored? S3->R3 End Issue Resolved! Document Findings S4->End R1->C2 No R1->End Yes R2->C3 No R2->End Yes R3->C4 No R3->End Yes

The following table offers a detailed list of common problems and their solutions.

Problem Possible Cause Solution & Verification Method
Weak membrane partitioning Low concentration; short incubation; incorrect solvent. Increase this compound concentration; extend incubation time (>30 min); use DMSO for stock, ensure final solvent concentration <0.1% [1].
Incorrect photoisomerization Wrong wavelength; low light intensity; photobleaching. Use 375 nm UV for switching to cis; use 488 nm blue for switching to trans; confirm laser power at sample (~30 mW); protect stocks from ambient light [1].
No action potentials (UV light) Low NaV channel density; insufficient depolarizing current. Verify functional expression of NaV1.3 channels; clamp cell at a more negative holding potential to increase driving force for I_cap [1].
Unexpected depolarization (blue light) Activation of endogenous mechanosensitive channels. This is a known mechanism. Use a pharmacological inhibitor of mechanosensitive channels (e.g., Gadolinium chloride) to confirm [1].
High experimental variability Inconsistent this compound incorporation; unstable bilayer in PLB experiments. Include a fluorescently-tagged lipid analog to quantify incorporation uniformity [2]; ensure stable formation of planar lipid bilayers before experimentation [1].

Experimental Protocol: Validating Membrane Partitioning

A key step in troubleshooting is quantitatively confirming that this compound is successfully reaching and embedding in the target membrane. The following protocol, adapted from fluorescence-based methods, provides a way to measure this [2].

G Start Start Protocol P1 1. Prepare Cells & Dye Start->P1 P2 2. Incubate with this compound P1->P2 D1 Plate cells expressing fluorescent membrane marker (e.g., FM 4-64). P1->D1 P3 3. Image Acquisition P2->P3 D2 Incubate with this compound in serum-free buffer. Include control without this compound. P2->D2 P4 4. Data Analysis P3->P4 D3 Acquire confocal images. Collect fluorescence intensity profiles across plasma membrane. P3->D3 D4 Use software (e.g., ImageJ, R) to fit profiles. Calculate membrane-to-cytoplasm partition coefficient (Kp). P4->D4

Detailed Procedure:

  • Cell Preparation and Staining:

    • Culture the target cells (e.g., HEK293 or neurons) on glass-bottom dishes.
    • On the day of the experiment, stain the cells' plasma membranes with a marker like FM 4-64 (5 µM for 10 minutes), following the manufacturer's instructions [2].
  • This compound Incubation:

    • Dilute the this compound stock solution in DMSO into a serum-free experimental buffer to the desired working concentration.
    • Incubate the cells with this solution for a predetermined time (e.g., 30 minutes) in the dark at room temperature or 37°C.
    • Critical: Include a control group that is stained with FM 4-64 but not incubated with this compound. This control is essential for the analysis algorithm.
  • Image Acquisition:

    • Using a confocal microscope, acquire high-resolution images of both the FM 4-64 channel (plasma membrane) and the channel for any fluorescent tag on this compound (if applicable).
    • For quantitative analysis, draw linear intensity profiles perpendicular to the plasma membrane across multiple cells. Ensure the profiles are long enough to capture the fluorescence from the membrane into the cytoplasm [2].
  • Data Analysis and Partitioning Calculation:

    • The core of this method is the computational decomposition of the fluorescence profile into membrane-bound and cytoplasmic components.
    • The algorithm uses the FM 4-64 signal from the control cells to generate a reference function for a pure membrane signal. It also uses a signal from a cytoplasmic marker (if available) as a reference.
    • The fluorescence profile from the this compound-treated cells is then fitted using these two reference functions. The fit directly yields the membrane partition coefficient (Kp), a quantitative measure of how much of the compound is associated with the membrane versus the cytoplasm [2].

Key Principles for Optimization

The search results highlight that the effectiveness of membrane-active compounds like this compound is governed by a fundamental balance.

  • The Balance of Partitioning and Local Perturbation: Research on similar compounds shows that biological activity often results from a trade-off. Membrane partitioning, which favors longer, more hydrophobic (lipophilic) chains, must be balanced against the local damage or perturbation the molecule causes, which can be more effective for shorter chains [3]. The native C10 chain of this compound appears to be optimized within this framework.
  • Lipophilicity as a Proxy: For a given class of compounds, the octanol-water partition coefficient (logP_OW), a standard measure of lipophilicity, has been shown to have an excellent correlation with membrane molar partitioning coefficients (Kp) [4]. When designing new this compound analogs, calculating logP_OW can be a valuable initial screen for predicting their membrane partitioning behavior.

References

OptoDArG & TRPC Isoforms: Sensitivity and Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental data reveals that different TRPC isoforms (TRPC3, TRPC6, TRPC7) show distinct responses to the photoswitchable lipid OptoDArG, particularly in the stability of the current induced by its active cis conformation.

TRPC Isoform Cis this compound-Induced Current Stability (in dark, UV-OFF) Key Experimental Finding
TRPC3/6/7 Activity displays striking isoform-dependent exponential decay [1] Deactivation kinetics in the dark are sensitive to mutations in the L2 lipid coordination site [1].
TRPC3 Displays exponential decay in the dark [1] The binding of cis this compound promotes its transition to the inactive trans state; kinetics depend on pore domain structure (e.g., residue G652) [1] [2].
TRPC6 Displays exponential decay in the dark [1] Current kinetics are highly dependent on the intensity of the UV light source used for photoswitching [3].

Troubleshooting Experimental Issues

Issue 1: Unstable or Decaying this compound-Induced Currents in the Dark
  • Problem: After UV light is switched off, the cis this compound-induced current does not remain stable but decays exponentially.
  • Explanation: This is an inherent property of the TRPC-OptoDArG interaction. The channel's protein environment accelerates the thermal relaxation of cis this compound back to its inactive trans conformation. The rate of this decay is isoform-specific and can provide information about the lipid-binding site [1].
  • Solution:
    • Do not treat this as an error. The deactivation kinetics are a measurable experimental readout.
    • Precisely record the decay kinetics, as they are sensitive to mutations in the lipid-binding site (L2 site) and can be used to study the lipid-sensing machinery of the channel [1].
Issue 2: Slow or Inefficient Photoswitching of this compound
  • Problem: The activation (with UV light) or deactivation (with blue light) of TRPC currents is slower than expected.
  • Explanation: The kinetics of this compound-induced currents are highly dependent on the intensity and type of light source [3].
  • Solution:
    • Use high-intensity Light-Emitting Diodes (LEDs) for photoswitching.
    • Evidence: Compared to a xenon lamp, LEDs provided significantly faster activation and deactivation kinetics for TRPC6 (e.g., ~22-fold faster activation and ~11-fold faster deactivation) [3].
    • Ensure your light source emits in the correct range: UV light peaking at ~365-367 nm to switch this compound to the active cis state, and blue light peaking at ~442-445 nm to switch it back to the inactive trans state [3].

Detailed Experimental Protocol: Optical Lipid Clamp with this compound

This protocol allows for precise, light-controlled activation of TRPC3/6/7 channels in a "concentration clamp"-like manner [1] [3].

Key Reagents & Constructs:

  • This compound: CAS No. 2230617-93-1 (e.g., from Aobious) [1]. Prepare as a 20 µM solution in the extracellular bath [1].
  • Cells: HEK293 or HEK293T cells transiently transfected with fluorescently tagged (e.g., YFP) TRPC3, TRPC6, or TRPC7 constructs [1] [3].

Electrophysiology Setup:

  • Configuration: Perform whole-cell patch-clamp recordings.
  • Solutions:
    • Extracellular (Bath): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; adjust pH to 7.4 with NaOH [1].
    • Pipette (Intracellular): 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; titrate to pH 7.3 with CsOH [1].
  • Light Source: Use a high-intensity LED system capable of rapid switching between UV (peak ~367 nm) and blue (peak ~442 nm) light [3].

Procedure:

  • Establish the whole-cell configuration on a transfected cell.
  • Perfuse the cell with the extracellular solution containing 20 µM this compound [1].
  • To establish the baseline, illuminate with blue light (430-445 nm) to ensure this compound is in the inactive trans state.
  • To activate the channel, rapidly switch the illumination to UV light (365-367 nm). This photoisomerizes this compound to the active cis state, leading to channel opening and current generation.
  • To deactivate the channel, switch back to blue light. This reverts this compound to trans, closing the channels [1] [3].
  • To study the lipid-gating mechanism (especially for TRPC3), constantly apply UV light and observe the current inactivation, which reflects the thermal relaxation of cis this compound within the channel's binding pocket [1].

Mechanism of Action: Lipid Sensing & Gating

The following diagram illustrates the core principle of how this compound optically controls TRPC channel gating, based on structural insights [2].

G UV UV Trans This compound (trans) Inactive State UV->Trans  Photoswitches Blue Blue Cis This compound (cis) Active State Blue->Cis  Photoswitches Trans->Cis UV Light (365 nm) Cis->Trans Blue Light (445 nm) OR Thermal Relaxation Pore TRPC Pore Domain Fenestration Cis->Pore Binds via Open Channel Open Cation Inflow Pore->Open Closed Channel Closed Closed->Open  Gating

Research indicates that the lipid-sensing capability of TRPC3 involves a specific pore domain fenestration (a lateral opening). A key glycine residue (G652 in TRPC3) exposed to lipids in this fenestration is critical. This compound likely accesses the gating machinery through this pathway, and altering this residue changes the channel's sensitivity to different DAG molecules [2].

Key Technical FAQs for Researchers

  • Q: Why does my data show different current kinetics from published literature?

    • A: The light source is a major factor. Confirm you are using a high-intensity LED and not a xenon lamp, as this drastically affects activation and deactivation speeds [3]. Also, note that each photoswitchable activator (this compound, PhoDAG-1, OptoBI-1) evokes distinct active channel states and kinetics [3].
  • Q: Can I use this compound to study all TRPC channels?

    • A: No. This compound is a DAG analog and primarily targets the DAG-sensitive TRPC isoforms: TRPC3, TRPC6, and TRPC7. TRPC1, TRPC4, and TRPC5 are generally DAG-insensitive [4].
  • Q: What is the main application of this compound in research?

    • A: It serves as an "optical lipid clamp" that provides unparalleled spatiotemporal precision. This allows researchers to study the gating kinetics of TRPC channels with millisecond accuracy and probe the structure of the lipid-binding site by analyzing thermal relaxation kinetics of the bound photoswitch [1] [2].

References

OptoDArG L2 lipid coordination site mutations

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts: OptoDArG & the L2 Lipid Site

To effectively troubleshoot experiments, it's crucial to understand the core components and their functional relationships. The following diagram outlines the primary workflow for studying this compound interactions with TRPC channels.

G UVLight UV Light Exposure OptoDArG_cis This compound (cis-active conformation) UVLight->OptoDArG_cis  Photoisomerization TRPC_Channel TRPC Channel (L2 Lipid Coordination Site) OptoDArG_cis->TRPC_Channel  Binds Channel_Activation Channel Activation (Ion Current) TRPC_Channel->Channel_Activation  Induces DarkRelaxation Transition to Dark (Thermal Relaxation) Channel_Activation->DarkRelaxation  UV-OFF CurrentDecay Current Deactivation (Exponential Decay) DarkRelaxation->CurrentDecay  cis-to-trans  Isomerization AlteredKinetics Altered Deactivation Kinetics CurrentDecay->AlteredKinetics  Result L2_Mutation L2 Site Mutation L2_Mutation->AlteredKinetics  Impacts

Diagram 1: Experimental Workflow for this compound-induced TRPC Channel Activation. This diagram illustrates the core process from this compound activation by UV light to channel current deactivation, highlighting the critical role of the L2 site.

  • This compound: This is a photoswitchable diacylglycerol (DAG) analog. Its biologically active cis conformation is induced by UV light (365 nm), which allows it to bind to and activate TRPC channels. In the dark, it thermally relaxes back to the inactive trans conformation [1] [2].
  • L2 Lipid Coordination Site: This is a specific hydrophobic cavity within the pore domain of TRPC3/6/7 channels, identified by cryo-EM studies. It is a primary site for coordinating diacylglycerols like this compound, and mutations here directly impact channel sensitization and gating kinetics [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on published research.

Q1: Why does the current induced by cis-OptoDArG decay exponentially when the UV light is turned off, and how do L2 mutations affect this?

  • Cause: The current decay in the dark (UV-OFF) is not due to ligand washout but to target-dependent cis-to-trans isomerization. When bound to the TRPC channel, the protein environment of the L2 site actively promotes the thermal relaxation of cis-OptoDArG to its inactive trans form [1].
  • Effect of L2 Mutations: Mutations in the L2 site (e.g., G652A in TRPC3) alter the local protein environment. This changes how the channel interacts with the photolipid, leading to striking isoform-dependent deactivation kinetics. The decay rate is a direct readout of the ligand-protein interaction at the L2 site [1] [3].

Q2: How can I create L2 site mutations, and what is a reliable site-directed mutagenesis protocol?

Creating specific mutations is foundational. The table below summarizes a standard protocol. For a highly efficient alternative that allows for multi-site mutagenesis, see the reference to [4] in the protocol.

Table 1: Key Steps in a Standard Site-Directed Mutagenesis Protocol

Step Description Key Parameters

| Primer Design | Design complementary primers with the desired mutation in the center. | - Use back-to-back design.

  • Melting temp (Tm) > 78°C is recommended [5]. | | Exponential Amplification (PCR) | Amplify the plasmid vector using high-fidelity DNA polymerase. | - Template DNA: 1-25 ng.
  • Cycles: 25 cycles [5]. | | DpnI Digestion | Digest the PCR product with DpnI endonuclease. | - Goal: Degrades methylated parental DNA template [4]. | | Transformation | Transform the nicked vector DNA containing the mutation into competent E. coli cells. | - Repair of nicks occurs in vivo [4]. |

Q3: What quantitative changes should I expect in channel function from L2 mutations?

Molecular dynamics simulations and functional studies reveal that L2 mutations significantly alter how the channel responds to DAG.

Table 2: Functional Consequences of TRPC3 L2 Lipidation Site Mutations

Experimental Observation Functional Implication for TRPC3 Channel Reference
Rapid DAG accumulation at L2 site upon PLC activation. L2 is a primary site for DAG interaction, facilitating fast channel activation [3]. [3]
L2 mutations (e.g., G652A) cause channel sensitization. Mutant channels activate at much lower levels of DAG, indicating a sensitized state [3]. [3]
Altered thermal relaxation kinetics of cis-OptoDArG. The deactivation rate in the dark is a sensitive measure of the mutation's impact on the ligand-binding pocket [1]. [1]

Detailed Experimental Protocols

For reproducibility, here are detailed methodologies from key studies.

Protocol 1: Electrophysiology for Photopharmacological Measurements [1] [2]

This protocol is essential for characterizing the kinetics of this compound-induced currents in wild-type and mutant TRPC channels.

  • Cell Culture & Transfection: Culture HEK293 cells and transiently transfect with TRPC (e.g., YFP-TRPC3, CFP-TRPC7) constructs, including your L2 mutants.
  • Solutions:
    • Extracellular: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl2, 2 mM CaCl2 (pH 7.4 with NaOH).
    • Pipette (Intracellular): 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl2, 3 mM EGTA (pH 7.3 with CsOH).
  • Recording: Perform whole-cell patch-clamp recordings. Thin-wall borosilicate glass pipettes with a resistance of 3–4 MΩ are recommended.
  • This compound Application & Illumination: Transfer coverslips to a perfusion chamber with 20 µM this compound. Use a precise light source (e.g., CoolLED pE-300Ultra) to apply:
    • UV light (365 nm) to switch this compound to the active cis state.
    • Blue light (430 nm) or switch to dark to study deactivation kinetics.
  • Data Analysis: Monitor current activation upon UV exposure and fit the exponential decay of the current after UV cessation to quantify deactivation kinetics.

Protocol 2: An Efficient One-Step Site-Directed Mutagenesis [4]

This modified protocol enhances the efficiency of the standard QuikChange method and is suitable for creating single and multiple L2 site mutations.

  • Primer Design:
    • Design primers with extended non-overlapping sequences at the 3' end and short complementary sequences at the 5' end.
    • Ensure the melting temperature (Tm) of the non-overlapping region is 5–10°C higher than the Tm of the primer-primer complementary region.
    • The mutation site can be placed in either region.
  • PCR Amplification: Use a high-fidelity polymerase. The improved primer design allows newly synthesized DNA to serve as a template in subsequent cycles, significantly boosting yield.
  • DpnI Digestion: Digest the PCR product with DpnI to eliminate the methylated parental DNA template.
  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells for nick repair and plasmid propagation.

References

Understanding Photostability and OptoDArG

Author: Smolecule Technical Support Team. Date: February 2026

What is OptoDArG? this compound is a photoswitchable diacylglycerol (DAG) analog used in photopharmacology to achieve ultrarapid, light-controlled activation and deactivation of specific TRPC channels (such as TRPC2 and TRPC6) in cells and tissue slices [1].

Standard Protocol & Handling The core protocol for using this compound is designed to maintain its functionality and, by extension, its stability during experiments [1]. The key recommendations are summarized in the table below.

Aspect Recommendation & Rationale
Stock Solution Prepare a 50 mM stock in anhydrous DMSO [1].
Working Concentration Use at a final concentration of 30 µM in extracellular solution [1].
Solvent Control Final DMSO concentration should be ≤0.1% to avoid damaging cell membranes [1].
Solubility If precipitate forms, warm the solution to 40°C for 5-10 min or briefly sonicate [1].
Storage Aliquot and store stock solutions in the dark at -20°C for long-term use (1-6 months) [1].

Potential Issues and Stabilization Strategies

While not specific to this compound, general strategies for stabilizing photolabile compounds from pharmaceutical and materials science can be inferred. The following table categorizes these potential approaches.

Strategy Category Description Potential Application to this compound
External Protection Blocking high-energy light (especially UV) using filters or specific encapsulation technologies [2]. Using UV filters on microscopes or in light paths during experiments.
Internal Optimization Modifying the chemical environment to reduce degradation, such as using functional additives or engineering interfaces [2]. Optimizing the composition of the extracellular or imaging solution.
Light Control Minimizing unnecessary light exposure, especially to high-energy wavelengths [3] [4]. Keeping stock and working solutions in the dark except during deliberate photoconversion.

The core mechanism of photodegradation often involves high-energy photons breaking chemical bonds, leading to a loss of activity or the formation of defective states [2]. The diagram below generalizes this process and the primary stabilization strategies.

G Light Light UV / High-Energy Photons UV / High-Energy Photons Light->UV / High-Energy Photons Breaks Chemical Bonds Breaks Chemical Bonds UV / High-Energy Photons->Breaks Chemical Bonds Formation of Defects / Loss of Function Formation of Defects / Loss of Function Breaks Chemical Bonds->Formation of Defects / Loss of Function Experimental Issues Experimental Issues Formation of Defects / Loss of Function->Experimental Issues  Leads to 1. Reduced Efficacy 1. Reduced Efficacy Experimental Issues->1. Reduced Efficacy 2. Inconsistent Results 2. Inconsistent Results Experimental Issues->2. Inconsistent Results 3. Precipitate Formation 3. Precipitate Formation Experimental Issues->3. Precipitate Formation Stabilization Strategies Stabilization Strategies External Protection External Protection Stabilization Strategies->External Protection  e.g., UV Filters Internal Optimization Internal Optimization Stabilization Strategies->Internal Optimization  e.g., Solution Additives Light Control Light Control Stabilization Strategies->Light Control  e.g., Dark Storage

Experimental Workflow for Stability Assessment

To build a comprehensive troubleshooting guide, you could design experiments to systematically test this compound's stability under various conditions. The following workflow outlines this process.

G A 1. Prepare Aliquots B 2. Apply Stressors A->B C 3. Analyze Effects B->C Stressors Stressor Conditions • Light Intensity/Wavelength • Total Light Exposure • Solution pH • Temperature B->Stressors D 4. Validate Function C->D Analysis Analysis Methods • HPLC / Spectrophotometry • Mass Spectrometry • Microscopy (for precipitate) C->Analysis Validation Functional Assay • Test on a known TRPC channel system D->Validation

Suggested FAQs for a Technical Support Center

Here are some hypothetical Q&As based on general photostability knowledge, which can be fleshed out with experimental data.

  • Q: My this compound solution has formed a precipitate. What should I do? A: Gently warm the solution to 40°C for 5-10 minutes. If the precipitate does not dissolve, try brief sonication. Always check the solution for clarity under a microscope before applying it to cells [1].

  • Q: I am observing inconsistent channel activation in my experiments. Could photostability be an issue? A: Yes. Inconsistent results can stem from degraded or partially inactivated this compound. Ensure you are following the storage guidelines strictly (aliquoted, dark, -20°C) and minimize its exposure to ambient light during experimental preparation. Consider testing a fresh aliquot [1].

  • Q: Are there any additives that can improve this compound's stability in the working solution? A: Specific additives for this compound have not been reported. However, general strategies for photolabile compounds include using antioxidants or oxygen scavengers. Any additive must be thoroughly tested to ensure it does not interfere with the biological function of the TRPC channels or the photoconversion process of this compound itself [3] [2] [4].

References

OptoDArG concentration optimization for electrophysiology

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Concentration Optimization

The table below summarizes critical parameters you must optimize for a successful OptoDArG experiment. These factors are interdependent and should be systematically tested [1] [2].

Parameter Typical Range to Test Impact on Experiment & Considerations
This compound Concentration e.g., 0.1 - 10 µM Lower concentrations may be insufficient for channel activation; higher concentrations can lead to non-specific effects or cytotoxicity. Cell density can affect apparent potency and must be kept consistent [1].
Light Intensity & Pulse Duration e.g., 0.1 - 10 mW/mm²; 1 - 100 ms Insufficient light fails to activate the tool; excessive light can cause thermal damage or rapid photobleaching. The optimal range is highly dependent on the expression level of the optogenetic tool [2].
Cell Density/Seeding e.g., 250,000 cells/mL A critical but often overlooked parameter. Higher cell density can reduce the free concentration of a compound, making it appear less potent. Use a low, consistent density for reliable potency measurements (pIC50) [1].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter during optimization.

  • No Light-Evoked Response

    • Cause: this compound concentration is too low, light intensity is insufficient, or the optogenetic tool is not expressing properly.
    • Solution: Create a dose-response curve for this compound. Systematically test higher concentrations while also verifying tool expression (e.g., via fluorescence if fused to a marker) and increasing light stimulation intensity or duration [2].
  • High Baseline Noise or Non-Specific Effects

    • Cause: this compound concentration is too high, leading to off-target interactions or disruption of cell membranes.
    • Solution: Test lower concentrations of this compound. Ensure you are using the lowest effective cell concentration in your assay to prevent compound partitioning into membranes, which can artificially lower its apparent potency [1].
  • Inconsistent Responses Between Replicates

    • Cause: Inconsistent cell culture conditions, variable transfection/expression efficiency, or drifts in environmental factors like temperature.
    • Solution: Standardize your cell culture and transfection protocols. Maintain a consistent, low cell density across replicates. For chronic recordings, use a drivable optrode that allows you to adjust the electrode position to find healthy, well-expressing neurons over multiple sessions [3].
  • Signal Drift or Artifacts

    • Cause: This is often related to the electrophysiology setup itself, such as unstable electrode seals, electrical interference, or environmental fluctuations.
    • Solution: Use proper shielding (e.g., Faraday cage), ensure stable temperature control, and implement good grounding practices. Regularly clean and calibrate electrodes [4].

Experimental Protocol: Validating Your this compound Concentration

This protocol outlines a general methodology for establishing a robust this compound assay, inspired by medium-throughput validation approaches [1].

  • Cell Preparation: Use a stable cell line (e.g., CHO or HEK) expressing your target ion channel and the optogenetic actuator. Seed cells at a low, consistent density (e.g., 250,000 cells/mL) in a multi-well plate suitable for planar-array electrophysiology [1].
  • Compound Incubation: Prepare a serial dilution of this compound across a broad concentration range (e.g., 0.1 µM to 100 µM). Apply each concentration to separate wells. Include control wells with vehicle alone.
  • Electrophysiological Recording: Using a system like IonWorks HT, record from each well. The protocol should involve:
    • A voltage-clamp step to hold the cell at a set potential.
    • Application of light pulses at varying intensities and durations to activate this compound.
    • Measurement of the resulting photocurrent.
  • Data Analysis: For each this compound concentration, plot the peak current amplitude against the light intensity to generate activation curves. Then, plot the current amplitude at a fixed light intensity against the this compound concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC50).

The workflow for this validation process can be summarized as follows:

G A Cell Preparation & Seeding B Incubate with this compound Dilution Series A->B C Perform Electrophysiology Recording with Light Stimulation B->C D Analyze Photocurrent Data C->D E Generate Dose-Response Curve & Determine EC50 D->E

Key Considerations for Experimental Design

  • Correlate with Conventional Methods: Always validate your medium- or high-throughput findings (e.g., from IonWorks HT) against the gold-standard conventional electrophysiology technique to ensure correlation and data reliability [1].
  • Beware of Indirect Assays: Indirect functional assays (like Rb+ efflux) can report compound potency that is significantly different (e.g., 6-fold less potent) from direct electrophysiology measurements. Your choice of assay matters [1].
  • Leverage Advanced Tools: For complex in vivo experiments, consider using a drivable optrode. This cost-effective tool allows you to make chronic recordings and adjust the recording site across different depths in behaving animals, which is crucial for long-term studies of neural circuitry [3].

References

minimizing OptoDArG non-specific effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guide

Here are some anticipated FAQs presented in a troubleshooting table format, incorporating the general principles of identifying non-specific effects.

Question Possible Cause Suggested Solution & Experimental Approach
"How can I tell if my observed effect is specific to OptoDArG or a non-specific side effect?" Nocebo/Expectancy effect or off-target pharmacological activity [1] [2]. Implement a blinded provocation test [1].
"The signal from my assay is inconsistent or has high background noise." Non-specific binding or off-target interaction of the probe or detection system. Include rigorous controls; consider empirical optimization of washing stringency and probe concentration [2].
"I see an effect in my negative control group." The experimental setup or assay conditions themselves are inducing an artifactual response. Review all solution components for contaminants; ensure proper handling of control groups to avoid unintentional stimulation [1].

Detailed Experimental Protocol: The Blinded Provocation Test

This methodology is a powerful tool to objectively determine if reported effects are truly drug-related or non-specific. The following protocol is adapted from a clinical case report for application in a pre-clinical or basic research setting [1].

1. Preparation and Blinding

  • Active Compound: Prepare the standard dose of this compound.
  • Control/Placebo: Prepare an identical-looking control substance (e.g., saline, buffer, or an inert compound).
  • Blinding: Place both the active and control preparations in identical, neutral containers. A third party who is not involved in the experiment or data analysis should label them with a non-identifiable code (e.g., "Bottle A" and "Bottle B"). This ensures the experimenter is also blinded to the treatment group.

2. Experimental Design

  • Use a crossover design. The experiment is divided into two periods.
  • Period 1: Administer the substance from "Bottle A" to the model system (e.g., cell culture, animal model).
  • Period 2: After a washout period (if applicable), administer the substance from "Bottle B."
  • Throughout both periods, meticulously measure and record all relevant outcome data (e.g., efficacy readouts, side effect scores, behavioral observations) in a structured diary.

3. Data Analysis and Unblinding

  • After data collection for both periods is complete, statistically compare the outcome measures between Period A and Period B.
  • If the reported effects or their intensity are not significantly different between the two periods, it strongly suggests the effects are non-specific and not related to the pharmacological action of this compound [1].
  • Only after the analysis should the blinding code be broken to reveal which period contained the active compound.

Visualizing the Workflow

The diagram below illustrates the logical flow of the blinded provocation test protocol using Graphviz.

G Start Start: Reported Unspecific Effects Prep Prepare & Blind Substances Start->Prep Design Execute Crossover Design Prep->Design Period1 Period 1: Administer 'Bottle A' Design->Period1 Record Record All Outcomes Period1->Record Period2 Period 2: Administer 'Bottle B' Record->Period2 Analyze Analyze & Compare Data Record->Analyze Unblind Unblind Treatment Code Analyze->Unblind Result_NS Result: Non-Specific Effects Confirmed Unblind->Result_NS No significant difference Result_Spec Result: Specific Drug Effects Likely Unblind->Result_Spec Significant difference

Blinded Provocation Test Workflow

A Note on Probe and Assay Specificity

While the provocation test addresses expectancy effects, non-specific effects can also arise from the biochemical tool itself. When using any probe like this compound, it's critical to:

  • Use Proper Controls: Always include vehicle controls and, if possible, inactive analogs of the probe.
  • Validate Specificity: Use orthogonal methods (e.g., genetic knockout/knockdown of the target) to confirm that the observed effect is due to the intended action of this compound.
  • Consider Empirical Optimization: Titrate the concentration of this compound to find the minimum dose that produces the desired specific effect, as this can often minimize off-target interactions [2].

References

Core Concepts: OptoDArG & the G652 Mutation

Author: Smolecule Technical Support Team. Date: February 2026

What is OptoDArG? this compound is a synthetic, photoswitchable analog of diacylglycerol (DAG) that contains an azobenzene photochrome [1]. Its primary value is that its biological activity depends on its conformation:

  • cis-OptoDArG: The biologically active form that potently activates TRPC3, TRPC6, and TRPC7 channels. It is generated by illumination with UV light (~365 nm) [1] [2].
  • trans-OptoDArG: The biologically inactive form. It is the thermally stable state and can be regenerated from the cis form by illumination with blue light (~430 nm) or by thermal relaxation in the dark [1] [2].

This property allows for an "optical lipid clamp," giving you exceptional spatiotemporal control over DAG-mediated signaling to study activation kinetics with high precision [3] [2].

What is the significance of the G652 mutation? The glycine residue at position 652 (G652) in the TRPC3 channel is located in the pore domain, exposed to lipid through a subunit-joining fenestration [3]. This site is part of the key L2 lipid coordination site [4].

Mutating this residue (e.g., to alanine, creating the G652A mutant) has a profound functional impact:

  • Altered DAG Discrimination: The mutation changes the channel's ability to differentiate between various DAG molecules [3].
  • Hypersensitivity & Sensitization: The G652A mutant exhibits a "sensitized" channel state, allowing for potentiation of TRPC3 currents and significantly faster activation kinetics, even at very low levels of DAG [4]. This suggests that G652 is a critical regulator of lipid-gating in TRPC3.

Experimental Protocols & Key Data

Here are the methodologies and findings from key studies that you can use as a reference for your own work.

Table 1: Key Experimental Findings on G652 Mutations

Topic / Experiment Key Finding Experimental System & Method Citation
G652A Mutant Function Promotes channel sensitization; faster activation at low DAG levels. HEK293 cells; patch-clamp electrophysiology. [4]
Lipid Discrimination Alters the channel's ability to discriminate between different DAG molecules. Structure-guided mutagenesis screen of the TRPC3 pore domain. [3]
L2 Site Lipidation Partial lipidation of the L2 site by DAG enables fast channel activation. Molecular dynamics (MD) simulations and electrophysiology. [4]

Table 2: Characteristics of this compound in TRPC Studies

Property Description / Finding Experimental Context Citation
Active Conformation cis-OptoDArG (induced by UV light, ~365 nm). Photopharmacological activation of TRPC3/6/7. [1] [2]
Deactivation Kinetics Currents decay exponentially in the dark; kinetics are isoform-dependent and sensitive to L2 site mutations. Whole-cell patch-clamp in HEK293 cells. [1] [2]
Thermal Relaxation Accelerated when bound to TRPC channels compared to in lipid bilayers alone. Electrophysiology and giant unilamellar vesicle (GUV) assays. [1] [2]

Detailed Workflow: Characterizing a TRPC3 Mutant with this compound This is a composite protocol based on the cited research [4] [1] [2]:

  • Cell Culture & Transfection: Use HEK293 cells. Transiently transfect with your TRPC3 plasmid (e.g., wild-type YFP-TRPC3 or your G652 mutant).
  • Electrophysiology Setup: 24-48 hours post-transfection, perform whole-cell patch-clamp recordings.
    • Extracellular Solution: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl2, 2 mM CaCl2 (pH 7.4 with NaOH).
    • Pipette Solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl2, 3 mM EGTA (pH 7.3 with CsOH).
  • This compound Application & Light Control: Transfer coverslips to a perfusion chamber containing 20 µM this compound.
    • Use a CoolLED pE-300Ultra or similar system for precise light control.
    • To activate: Illuminate with UV light (365 nm) to switch this compound to the active cis conformation.
    • To deactivate: Switch to blue light (430 nm) or turn off the UV light (allowing thermal relaxation in the dark).
  • Data Analysis: Compare the activation kinetics, current amplitude, and deactivation kinetics (in the dark) between wild-type and mutant channels.

The following diagram illustrates the signaling pathway and experimental workflow for activating TRPC3 with this compound.

G UV_Light UV Light (365 nm) OptoDArG_Trans This compound (trans) Inactive UV_Light->OptoDArG_Trans  Photoisomerization OptoDArG_Cis This compound (cis) Active OptoDArG_Trans->OptoDArG_Cis  Converts to L2_Site L2 Lipid Site (TRPC3 Pore Domain) OptoDArG_Cis->L2_Site Binds to G652 Residue G652 L2_Site->G652 Contains Channel_Closed TRPC3 Channel Closed L2_Site->Channel_Closed Lipidation Sensitizes Channel_Open TRPC3 Channel Open Channel_Closed->Channel_Open Gating

Frequently Asked Questions & Troubleshooting

Q1: My TRPC3 G652A mutant shows currents even at very low DAG or cis-OptoDArG concentrations. Is this normal? Yes, this is an expected and documented finding. The G652A mutation is known to cause a hypersensitive and sensitized channel phenotype [4]. Your results confirm that the mutation promotes a channel state that is primed for activation, which is a key functional characteristic.

Q2: The currents activated by cis-OptoDArG decay quickly when I turn off the UV light. Is my channel protein degrading? Probably not. This is a characteristic property of this compound. Unlike other photolipids, cis-OptoDArG-induced TRPC currents display a striking exponential decay in the dark [1] [2]. This decay is due to the target-dependent cis–trans isomerization of this compound; its thermal relaxation back to the inactive trans state is accelerated when it is bound to the TRPC channel. The kinetics of this decay can actually provide information about the ligand-channel interaction [1].

Q3: How can I be sure that my results are due to direct lipid binding and not indirect effects on the membrane? The combination of photopharmacology and site-directed mutagenesis is a powerful way to demonstrate direct effects. The fact that mutations in the specific L2 site (like G652A) alter the channel's sensitivity and the deactivation kinetics of this compound-induced currents strongly suggests a direct interaction at that site, rather than a general membrane effect [4] [1] [3].

References

OptoDArG vs PhoDAG-1 efficacy TRPC activation

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Efficacy and Kinetics

The table below summarizes the core experimental findings for a direct, objective comparison.

Feature OptoDArG PhoDAG-1
Primary Activation Efficiently activates TRPC3/6/7 in their cis form upon UV light [1] [2]. Efficiently activates TRPC2/6 in their cis form upon UV light [3] [4].
Primary Deactivation Reverted by blue light [4]. Reverted by blue light [3] [4].
Key Difference: Thermal Relaxation in Dark (UV-OFF) Isoform-dependent exponential decay of current after UV light is turned off. This decay is sensitive to mutations in the L2 lipid coordination site of the channel [1]. Stable current after UV light is turned off; current remains steady in the dark [1].
Proposed Mechanism for Kinetic Difference The channel's lipid-binding pocket (L2 site) catalyzes the relaxation of bound cis-OptoDArG back to its inactive trans form [1]. Thermal relaxation of cis-PhoDAG-1 in the membrane is slow and not significantly affected by channel binding [1].
Key Experimental Insight Serves as an "optical lipid clamp"; deactivation kinetics provide information on DAG-channel interactions and lipid-binding site properties [1] [2]. Provides stable activation, suitable for sustained channel stimulation without continuous light [1].

Structural Mechanisms and Experimental Workflows

The different behaviors of this compound and PhoDAG-1 are rooted in their interactions with the TRPC channel's structure.

Proposed Mechanism for this compound's Channel-Assisted Relaxation

Research indicates that a specific region of the TRPC3 channel, a pore domain fenestration, is critical for lipid sensing [2]. A structure-guided mutagenesis screen identified a single glycine residue (G652) behind the selectivity filter that is exposed to lipid through this fenestration [2]. When cis-OptoDArG is bound to the channel, this protein environment is proposed to promote its transition back to the trans conformation after UV light is removed [1]. This is why the current decays exponentially in the dark in an isoform-dependent manner, as the exact structure of this binding site varies between TRPC3, C6, and C7.

Core Experimental Protocol for TRPC Activation

The following workflow is standard for using these photolipids to study TRPC channels in heterologous expression systems like HEK293 cells [1] [4].

G A 1. Cell Preparation Transfect HEK293 cells with TRPC channel DNA B 2. Probe Application Add photoswitchable DAG (e.g., 20 µM this compound) to bath A->B C 3. Cis-Activation Illuminate with UV light (365 nm) → Channel activation B->C D 4. Trans-Deactivation Illuminate with Blue light (430 nm) → Channel deactivation C->D D->C Repeat Cycle E 5. Data Collection Record currents via patch-clamp and monitor deactivation in dark D->E

Detailed Methodology:

  • Cell Culture & Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the TRPC channel of interest (e.g., YFP-TRPC3) using a transfection reagent like PolyJet [1].
  • Electrophysiology: Whole-cell patch-clamp recordings are performed. The external solution typically contains 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, and 2 mM CaCl₂ (pH 7.4). The pipette solution contains 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, and 3 mM EGTA (pH 7.3) [1].
  • Photostimulation & Data Acquisition: The transfected cells, identified by fluorescent protein expression, are exposed to a solution containing the photolipid. A CoolLED pE-300Ultra or similar system is used for precise UV (365 nm) and blue (430 nm) light illumination. Currents are recorded, and for this compound, the decay kinetics are measured after UV light termination [1].

Conclusion for Research Application

Your choice between this compound and PhoDAG-1 should be guided by your specific research question:

  • Use this compound if your goal is to probe the lipid-sensing machinery of TRPC channels. Its unique property of channel-assisted relaxation allows you to extract kinetic information about DAG binding and study the impact of mutations in the lipid-binding site [1] [2].
  • Use PhoDAG-1 if you require a stable, sustained activation of TRPC channels without the need for continuous UV light, making it suitable for longer-term experiments where a steady level of channel activity is desired [1].

References

OptoDArG compared to endogenous DAG potency

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG versus Endogenous DAG

The table below summarizes the key characteristics of this compound based on the available research. Note that "potency" is discussed in terms of its unique functional capabilities rather than a direct quantitative measure against endogenous DAG [1].

Feature This compound (a photochromic diacylglycerol) Endogenous DAG
Activation Mechanism Light-induced isomerization (trans to cis form with UV light) [1] Biochemical production by phospholipase C (PLC) from membrane phospholipids [2]
Key Advantage "Optical lipid clamp": Precise, rapid, and reversible control over concentration of the active (cis) ligand at the target with high spatiotemporal precision [1] Native, unidirectional signaling molecule within the metabolic pathway [2]
Potency & Efficacy Biologic activity is primarily linked to the cis conformation. Activity upon UV light termination shows striking isoform-dependent exponential decay for TRPC3/6/7 channels [1] Broadly activates DAG-responsive proteins (e.g., PKC isozymes, TRPC channels); potency depends on local concentration and specific lipid structure [2]
Experimental Application Probes ion channel–lipid interactions and lipid gating kinetics; enables highly selective photopharmacological interventions [1] Studied through biochemical stimulation (e.g., receptor agonists); difficult to control precisely in space and time [1] [2]

Experimental Insights and Protocols

The research describes specific experimental setups used to characterize this compound, which provide indirect insight into its functional "potency."

  • Electrophysiology (for TRPC Channel Activation): Experiments were performed on transfected HEK293 cells. Cells were bathed in a solution containing 20 µM this compound. The active cis form was induced by illumination with UV light (365 nm), and channel currents were recorded using the whole-cell patch-clamp technique. A key finding was that the current activated by cis this compound in TRPC3/6/7 channels deactivated exponentially in the dark after UV light was turned off, and this deactivation kinetics was sensitive to mutations in the channel's L2 lipid coordination site [1].
  • Giant Unilamellar Vesicle (GUV) Preparation (for Bilayer Environment Studies): To study the photolipid's behavior in a membrane environment, GUVs were created using the electroformation method. The lipid mixture consisted of pure POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) or POPC containing 2 mol% of the opto-lipid (this compound). These vesicles allowed researchers to visualize the morphological response of the membrane to photoisomerization [1].

Mechanism of Action and Signaling

The power of this compound lies in its light-controlled mechanism, which is fundamentally different from endogenous DAG signaling. The following diagram illustrates the core concept of how this compound is used to control ion channel activity with light.

LightSource Light Source OptoDArG_Inactive This compound (Inactive trans form) LightSource->OptoDArG_Inactive UV Light (365 nm) OptoDArG_Active This compound (Active cis form) OptoDArG_Inactive->OptoDArG_Active Photoisomerization IonChannel TRPC Ion Channel OptoDArG_Active->IonChannel Binds to L2 Lipid Site ChannelOpen Channel Opening (Ion Current) IonChannel->ChannelOpen ChannelOpen->OptoDArG_Inactive Thermal Relaxation (in Dark)

The search results also highlight that endogenous DAG is a crucial second messenger that activates a variety of downstream proteins. The most well-studied of these are the Protein Kinase C (PKC) family of enzymes. Activation of PKC by DAG requires its recruitment to membranes and is influenced by the specific physical properties of the lipid bilayer [2].

How to Approach Quantitative Potency

The absence of a direct head-to-head potency comparison (like an IC50 or EC50 value) in the available literature is likely due to their fundamentally different natures. Endogenous DAG is a natural metabolite, while this compound is a synthetic research tool designed for control, not for mimicking natural potency.

To find more direct comparative data, you could:

  • Search for specific assays: Look for papers that use both a traditional DAG analog (like OAG) and this compound in the same functional assay (e.g., calcium imaging or PKC translocation).
  • Explore protein-specific studies: Investigate if any studies focus on a specific DAG receptor (like a particular PKC isozyme or TRPC channel) and compare the efficacy of different activators.

References

OptoDArG validation with TRPC knockout cells

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG and TRPC Channel Validation

This compound is a photoswitchable diacylglycerol (DAG) analog that enables precise, light-controlled activation of DAG-sensitive TRPC channels (TRPC3, C6, C7) [1] [2]. Its core validation stems from studies showing that its biologically active cis conformation selectively gates TRPC channels through specific structural fenestrations in the channel's pore domain [2].

The table below summarizes key experimental findings that establish this compound as a specific probe for TRPC channel function.

Experimental Finding Implication for Specificity Relevant TRPC Isoforms
Cis-OptoDArG-induced current decay in the dark is isoform-dependent [1]. Suggests differential interaction strength and conformational trapping between isoforms. TRPC3, TRPC6, TRPC7
Thermal relaxation of cis-OptoDArG is sensitive to mutations in the L2 lipid coordination site [1]. Confirms a direct interaction within a defined structural pocket of the channel. TRPC3 (G652 residue) [2]
Cis-OptoDArG activates channels, while trans-OptoDArG does not [2]. Provides a high signal-to-noise ratio through optical control, enabling "optical lipid clamp" [1]. TRPC3, TRPC6, TRPC7

Experimental Workflow for Channel Probing

The following diagram outlines a general workflow for using this compound to investigate TRPC channel function, based on methodologies from the cited research [1] [2].

Start Start: Express TRPC Channel A Whole-cell Patch Clamp Setup Start->A B Perfuse with this compound (20 µM) A->B C UV Light Exposure (365 nm) B->C D Induces trans-to-cis Isomerization C->D E Cis-OptoDArG Binds L2 Site Channel Activates D->E F Terminate UV Light (Darkness, UV-OFF) E->F G Measure Current Deactivation Kinetics F->G End Analyze Isoform/Mutant Specific Responses G->End

Key Protocol Details:

  • Cell System: Experiments are typically performed in transfected HEK293 cells [1].
  • Electrophysiology: Whole-cell patch-clamp recordings are used to measure channel currents. The pipette (internal) and bath (external) solutions are designed to control ion concentrations and isolate TRPC-mediated currents [1].
  • Optical Control: A CoolLED pE-300Ultra system or similar is used to deliver precise wavelengths of light (365 nm for trans-to-cis, 430 nm for cis-to-trans) to the cells [1].
  • Key Measurement: A critical readout is the deactivation kinetics of the current after UV light is turned off. This decay reflects the stability of the cis-OptoDArG-channel complex and is sensitive to the channel's isoform and specific mutations [1].

Insights for Knockout Cell Validation

While direct data from TRPC knockout cells is not present in the search results, the established properties of this compound suggest a clear validation strategy. The diagram below illustrates the logical framework for using this probe in a knockout system.

WT Wild-type Cells Stim Stimulate with Cis-OptoDArG WT->Stim KO TRPC Knockout Cells KO->Stim Resp_WT Robust Cationic Current Stim->Resp_WT Resp_KO No / Significantly Reduced Current Stim->Resp_KO Conc Conclusion: Response is TRPC-specific Resp_WT->Conc Resp_KO->Conc

The molecular mechanism of this compound involves binding to a specific lipid-gating fenestration in the TRPC3 pore domain, as revealed by structural-guided mutagenesis [2]. A key finding was that mutating a single glycine residue (G652) in this fenestration altered the channel's ability to be gated by different DAG molecules, directly implicating this site in lipid sensing [2].

References

OptoDArG vs chemical agonists GSK1702934A

Author: Smolecule Technical Support Team. Date: February 2026

GSK1702934A: A Direct TRPC3/6 Agonist

The table below summarizes the key characteristics of the chemical agonist GSK1702934A.

Feature Description
Mechanism of Action Directly activates TRPC3 and TRPC6 channels by stimulating an extracellular cavity formed by the pore helix and transmembrane helix S6. [1] [2]
Primary Targets TRPC3 and TRPC6 channels. [3] [4]
Selectivity (vs. other targets) Exhibits no activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations <10 μmol/L. [3] [4]
Potency (EC₅₀) TRPC3: ~80 nM; TRPC6: ~440 nM. [3] [4]
Key Structural Insight A 2025 cryo-EM structure (PDB: 9KDD) shows GSK1702934A bound to human TRPC3, revealing the molecular details of agonist recognition. [2]

Photopharmacology: An Alternative Strategy

While details on OptoDArG are unavailable, the search results describe the general concept of photopharmacology, which involves making drugs light-sensitive. One published example is the development of OptoBI-1, a photoswitchable version of a GSK1702934A-derived agonist. [5]

The following diagram contrasts the fundamental difference between a traditional chemical agonist and a photopharmacological tool.

Start Research Goal: Control TRPC Channel Activity A Chemical Agonist (e.g., GSK1702934A) Start->A B Photopharmacology Tool (e.g., OptoBI-1) Start->B Sub_A Sustained, System-wide Activation A->Sub_A Sub_B Light-Gated, Spatiotemporally Precise Activation B->Sub_B A_detail GSK1702934A Profile• Mechanism: Binds extracellular site on TRPC3/6• Activation: Always "ON" after application• Temporal Control: Low (depends on washout)• Spatial Control: Low (affects all cells in the area)• Key Use: Study sustained channel effects Sub_A->A_detail B_detail OptoBI-1 Principle• Mechanism: Azobenzene-modified agonist• Activation: "ON" only under 430nm light, "OFF" under 365nm light• Temporal Control: High (millisecond-scale switching)• Spatial Control: High (only in illuminated area)• Key Use: Study channel dynamics with high precision Sub_B->B_detail

References

Comparative Analysis of OptoDArG and PhoDAG-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for OptoDArG and PhoDAG-1, highlighting their distinct behaviors upon activation and their utility in studying the L2 lipid coordination site in TRPC3/6/7 channels [1] [2].

Feature This compound PhoDAG-1
Biologically Active Conformation cis [1] cis [1]
Stability of cis Conformation in Lipid Bilayer Thermally unstable; relaxes to trans [1] Thermally stable; relaxation is slow [1]
Induced Current in TRPC3/6/7 (UV light, cis) Activates channels [1] Activates channels [1]
Current Kinetics in Dark (post-UV) Exponential decay (deactivation); rate is isoform-dependent [1] Remains stable (no deactivation) [1]
L2 Site Mutation Impact Alters deactivation kinetics in the dark [1] Information not available in search results
Sensitization of TRPC3 Promotes a sensitized channel state for faster subsequent activation [2] Information not available in search results
Key Experimental Findings Protein environment in L2 site accelerates its cis-to-trans relaxation, causing current decay [1]. Its stability makes it less suitable for studying kinetics of lipid unbinding/channel deactivation [1].

Detailed Experimental Protocols

The comparative data are derived from the following key methodologies:

  • Cell Culture and Transfection: Studies used Human Embryonic Kidney 293 (HEK293) cells cultured in standard DMEM medium. Cells were transiently transfected with plasmid DNA encoding fluorescently tagged versions of human TRPC3, TRPC6, or TRPC7 channels using a polycationic reagent [1].
  • Electrophysiology: Whole-cell patch-clamp recordings were performed 24 hours post-transfection. The external solution contained NaCl, HEPES, glucose, MgCl₂, and CaCl₂. The pipette solution contained cesium methanesulfonate, CsCl, HEPES, MgCl₂, and EGTA.
    • For photopharmacology, the extracellular solution was supplemented with 20 µM this compound or PhoDAG-1.
    • A CoolLED pE-300Ultra system was used for precise illumination: UV light (365 nm) to switch the photolipid to its active cis state, and blue light (430 nm) to switch it back to the inactive trans state. Currents were recorded while applying these light pulses or keeping the preparation in the dark [1].
  • Molecular Dynamics (MD) Simulations: To study lipid-channel interactions at an atomic level, researchers performed coarse-grained MD simulations of TRPC3 embedded in an asymmetric model membrane. DAG molecules were initially placed in the inner leaflet at concentrations of 1% or 5% of total lipids. Simulations were run for tens of microseconds to observe the spontaneous binding of DAG to the L1 and L2 sites and to identify key interacting residues [2].
  • Mutagenesis: Based on structural models and MD simulations, specific point mutations were introduced into the L2 site of TRPC3 (e.g., G652A). The effect of these mutations on DAG-induced sensitization and this compound deactivation kinetics was then tested using the electrophysiological protocols described above [1] [2].

Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core signaling pathway and a general experimental workflow based on the described studies.

TRPC Channel Activation by this compound

TRPC_Pathway PLC PLC Activation PIP2 PIP₂ PLC->PIP2 cleaves DAG DAG / this compound PIP2->DAG L2_Site L2 Lipid Site (TRPC Pore Domain) DAG->L2_Site binds to ChannelOpen TRPC Channel Opening L2_Site->ChannelOpen induces Calcium Ca²⁺ Influx ChannelOpen->Calcium

Photopharmacology Experimental Workflow

Experimental_Workflow Transfect Transfect Cells with TRPC DNA Plate Plate on Coverslips Transfect->Plate Patch Patch-Clamp Setup Plate->Patch Perfuse Perfuse with This compound Patch->Perfuse UV UV Light (365 nm) Perfuse->UV Record Record Current in Dark UV->Record Analyze Analyze Deactivation Record->Analyze

Key Research Implications

The distinct behaviors of this compound and PhoDAG-1 are not merely experimental observations but form the foundation for powerful research tools and concepts.

  • Probing the Protein Environment: The central finding is that the deactivation kinetics of this compound-induced currents are not an intrinsic property of the lipid itself. Instead, the rate of current decay is specific to each TRPC isoform and is altered by mutations in the L2 site. This indicates that the channel's protein environment directly accelerates the conversion of bound cis-OptoDArG to its inactive trans form. Analyzing these kinetics thus provides a unique window into the molecular characteristics of the lipid-binding pocket [1].
  • Revealing Channel Sensitization: Research with this compound and DAG has uncovered that TRPC channels can enter a sensitized state. Initial exposure to DAG primes the channel, allowing for much faster activation upon a subsequent stimulus. This sensitization is specifically enhanced by mutations in the L2 site, suggesting that partial lipidation of this site prepares the channel for rapid, high-fidelity gating in response to PLC-derived signals [2].

References

OptoDArG optical vs pharmacological channel control

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the core characteristics of OptoDArG optical control versus traditional pharmacological channel blockers.

Feature This compound Optical Control Traditional Pharmacological Control (Channel Blockers)
Core Mechanism Photoswitching of azobenzene-containing lipid alters membrane capacitance and directly activates specific channels (e.g., TRPC3/6/7) [1] [2]. Molecule binds to the aqueous pore or a specific site on the channel protein, physically obstructing ion flow[cite:9].
Temporal Precision Millisecond-scale rapid activation and deactivation [2]. Seconds to minutes, dependent on drug diffusion, binding, and clearance kinetics[cite:9].
Spatial Precision High; can be controlled with focused light to target single cells or subcellular regions [2]. Low; systemic or bath application affects all susceptible cells in the area.
Reversibility Highly reversible through light cycling; thermal relaxation can be slow [1]. Reversibility is dependent on the drug's binding affinity and dissociation rate.
Key Experimental Readouts Capacitive currents, activation kinetics of downstream voltage-gated (NaV) or mechanosensitive channels [2]. Change in amplitude and decay kinetics of postsynaptic currents (e.g., miniature end-plate currents)[cite:9].
Primary Applications High spatiotemporal mapping of neuronal networks, studying lipid-channel interactions [1] [2]. Treatment of chronic conditions (e.g., angina, hypertension), foundational ion channel research[cite:9].

Experimental Protocols and Key Data

For researchers looking to implement these techniques, here are the core methodologies and findings from the literature.

This compound Optical Control
  • Cell Culture and Transfection: Use HEK293 cells cultured in DMEM with standard supplements. Transiently transfect with plasmids encoding the ion channel of interest (e.g., YFP-TRPC3, YFP-TRPC6) or voltage-gated sodium channels (NaV1.3) using a reagent like PolyJet [1] [2].
  • Photolipid Application: Prepare a 20 µM solution of this compound in the extracellular buffer. Apply to the cells and allow time for the photolipid to incorporate into the plasma membrane [1].
  • Electrophysiology and Illumination: Perform whole-cell patch-clamp recordings. Use a coolLED pE-300Ultra or similar system for precise light delivery [1].
    • To depolarize: Illuminate with UV light (365 nm) to isomerize this compound to its cis form. This increases membrane capacitance, generating a depolarizing optocapacitive current that can trigger action potentials via NaV channels [2].
    • To hyperpolarize: Illuminate with blue light (430-488 nm) to switch this compound back to trans. This decreases membrane capacitance, generating a hyperpolarizing current. In cells expressing mechanosensitive channels, this can also increase membrane tension, leading to a subsequent depolarizing current [2].
  • Key Findings:
    • UV light-induced depolarizing currents in planar lipid bilayers can be on the order of tens to hundreds of picoamperes [2].
    • The deactivation kinetics of cis-OptoDArG-induced currents in TRPC channels are isoform-dependent and sensitive to mutations in the channel's lipid coordination site (L2) [1].
Pharmacological Channel Blockade
  • Tissue/Cell Preparation: Use an isolated nerve-muscle preparation or a patch-clamped cell line expressing the target ion channel.
  • Electrophysiological Recording: Establish a stable recording, often in voltage-clamp mode (e.g., at -100 mV). Record baseline ionic currents evoked by a natural agonist (e.g., acetylcholine) or voltage steps [3].
  • Drug Application: Apply the channel blocker (e.g., benzocaine, ketamine, memantine) to the bathing solution. The concentration and application time will depend on the drug's affinity and kinetics [3].
  • Data Analysis:
    • For pore blockers: Analyze the change in current decay kinetics. In the presence of a blocker like benzocaine, the falling phase of a miniature end-plate current may change from a single exponential decay to a double exponential, reflecting fast channel block and slower re-opening dynamics [3].
    • The primary data is a reduction in current amplitude and altered gating kinetics, indicating physical obstruction of the channel [3].

Signaling Pathways and Workflows

The diagrams below, generated using Graphviz, illustrate the fundamental mechanisms of each approach.

Diagram 1: this compound Optical Control Mechanism

This compound This compound Optical Control Mechanism UVLight UV Light (365 nm) OptoDArG_Trans This compound (trans conformation) UVLight->OptoDArG_Trans Photoisomerization BlueLight Blue Light (430 nm) OptoDArG_Cis This compound (cis conformation) BlueLight->OptoDArG_Cis Photoisomerization OptoDArG_Trans->OptoDArG_Cis Photoisomerization Hyperpolarization Hyperpolarizing Current OptoDArG_Trans->Hyperpolarization  Decreases Capacitance OptoDArG_Cis->OptoDArG_Trans Photoisomerization MembraneCap Alters Membrane Properties: - Increased Capacitance - Reduced Hydrophobic Thickness OptoDArG_Cis->MembraneCap  Embeds in  Membrane Depolarization Depolarizing Current MembraneCap->Depolarization NavChannel Opens Voltage-Gated Channels (e.g., NaV) Depolarization->NavChannel MSPChannel Opens Mechanosensitive Channels (MS) Hyperpolarization->MSPChannel  Increases Membrane Tension AP Action Potential NavChannel->AP MSPChannel->AP

[1] [2]

Diagram 2: Pharmacological Channel Blocker Mechanism

PharmaBlock Pharmacological Channel Blocker Mechanism Drug Channel Blocker (e.g., Benzocaine, Ketamine) ChannelBlocked Ion Channel (Open but Blocked) Drug->ChannelBlocked Binds to Pore ChannelClosed Ion Channel (Closed State) ChannelOpen Ion Channel (Open State) ChannelClosed->ChannelOpen Agonist/Stimulus ChannelOpen->ChannelClosed Closes ChannelOpen->ChannelBlocked Blocker Binds NormalFlow Normal Ion Flow ChannelOpen->NormalFlow Allows ChannelBlocked->ChannelOpen Blocker Unbinds NoFlow Ion Flow Blocked ChannelBlocked->NoFlow

[3]

Research Implications and Selection Guide

Choosing between these techniques depends heavily on the research question.

  • This compound is ideal for studies requiring high spatiotemporal precision, such as mapping neural circuits, studying the kinetics of lipid-channel interactions, or manipulating cellular activity with minimal genetic modification. Its ability to convert light into specific electrical signals makes it a powerful tool for optopharmacology [1] [2].
  • Pharmacological blockers are suitable for systemic effects, long-term incubation studies, and clinical applications where sustained channel inhibition is needed. They remain the cornerstone for drug development targeting conditions like arrhythmias, angina, and hypertension [3].

References

OptoDArG performance in different cell types

Author: Smolecule Technical Support Team. Date: February 2026

OptoDArG Performance Data Summary

Cell / System Type Key Performance Finding Experimental Context / Citation
TRPC3, TRPC6, TRPC7 Channels Induces currents with striking isoform-dependent exponential decay in deactivation kinetics after UV light is turned off. [1] Whole-cell patch-clamp on transfected HEK293 cells. [1]
TRPC3/6/7 with L2 site mutations Deactivation kinetics of cis this compound-induced currents are sensitive to mutations in the L2 lipid coordination site. [1] Whole-cell patch-clamp on transfected HEK293 cells with site-directed mutagenesis. [1]
Planar Lipid Bilayers (PLBs) Photoisomerization elicits rapid optocapacitive currents (Icap). UV light (to cis state) increases capacitance; blue light (to trans state) decreases capacitance. [2] Horizontal solvent-depleted PLBs folded from E. coli polar lipid extract and 20% this compound. [2]
NaV1.3-expressing HEK cells UV light-triggered depolarizing currents can trigger Action Potentials (APs). [2] Whole-cell patch-clamp on transfected HEK293 cells. [2]
Wild-type HEK cells Blue light-triggered hyperpolarization can generate large depolarizing currents that elicit APs if mechanosensitive channels are present. [2] Whole-cell patch-clamp on non-transfected HEK293 cells. [2]

Experimental Protocols for Key Findings

For the results summarized above, here are the detailed methodologies from the cited research.

Protocol: TRPC Channel Activation & Deactivation Kinetics [1]
  • Cell Culture & Transfection: Human Embryonic Kidney 293 (HEK293) cells were cultured and transiently transfected with plasmids for fluorescently tagged (YFP/CFP) hTRPC3, hTRPC6, or hTRPC7.
  • Electrophysiology: Whole-cell patch-clamp recordings were performed 24 hours post-transfection.
  • Photopharmacology: Cells were perfused with a solution containing 20 µM this compound. A CoolLED pE-300Ultra system was used for illumination: UV light (365 nm) to switch this compound to its active cis state, and blue light (430 nm) to switch it back to the trans state. Currents were recorded in the dark after UV cessation to measure deactivation kinetics.
  • Site-Directed Mutagenesis: TRPC3 mutants were generated targeting the predicted L2 lipid coordination site to study its role in deactivation.
Protocol: Neuronal Excitation via Optocapacitive Currents [2]
  • Planar Lipid Bilayer (PLB) Experiments: Horizontal PLBs were folded from a mixture of 80% E. coli polar lipid extract and 20% this compound. Membranes were voltage-clamped and exposed to focused blue (488 nm) and UV (375 nm) laser light to trigger photoisomerization while measuring capacitive currents.
  • Cell Culture & Electrophysiology:
    • Action Potential Initiation: HEK293 cells stably expressing the voltage-gated sodium channel NaV1.3 were used. Cells were loaded with this compound, and UV light pulses were applied under current-clamp conditions to trigger depolarization and action potentials.
    • Hyperpolarization & Mechanosensitive Channels: In wild-type HEK cells, blue light pulses were applied to evoke hyperpolarization and subsequent activation of endogenous mechanosensitive channels, leading to depolarizing currents.

This compound Signaling Pathway and Experimental Workflow

To help visualize the core mechanisms and experimental processes, the following diagrams were created using Graphviz DOT language.

Diagram 1: Core Signaling Mechanism of this compound

G Figure 1: this compound's core mechanism of activating ion channels and altering membrane capacitance. cluster_1 Membrane & Ion Channel Effects Light Light UV UV Light (375nm) Light->UV Blue Blue Light (430nm) Light->Blue Cis Cis UV->Cis Trans Trans Blue->Trans TRPC_Activation TRPC_Activation Cis->TRPC_Activation  Opens Cap_Increase Cap_Increase Cis->Cap_Increase  Increases Depolarization Depolarization TRPC_Activation->Depolarization Cap_Increase->Depolarization MS_Activation MS_Activation Trans->MS_Activation  Activates via  Membrane Tension Cap_Decrease Cap_Decrease Trans->Cap_Decrease  Decreases MS_Activation->Depolarization Hyperpolarization Hyperpolarization Cap_Decrease->Hyperpolarization

Diagram 2: Typical Experimental Workflow

G Figure 2: A generalized workflow for testing this compound in transfected cells. cluster_analysis Analysis Start Start Culture Culture Start->Culture Transfect Transfect Culture->Transfect  With target ion  channel DNA Plate Plate Transfect->Plate Incubate Incubate Plate->Incubate  24 hours Add_Drug Add_Drug Incubate->Add_Drug  Add 20µM this compound  to perfusion solution PatchClamp PatchClamp Add_Drug->PatchClamp Illuminate Illuminate PatchClamp->Illuminate  Apply UV/Blue light  during recording Analyze Analyze Illuminate->Analyze Measure_Currents Measure_Currents Analyze->Measure_Currents Measure_Kinetics Measure_Kinetics Analyze->Measure_Kinetics

Research Gaps and Future Directions

It is important to note that a direct, comprehensive performance comparison of this compound across a wide range of native cell types (e.g., different neuronal subtypes, cardiomyocytes, etc.) is not available in the current literature. The existing high-quality data is mostly from reductionist systems like transfected HEK293 cells and synthetic bilayers.

For your research, focusing on these specific, well-characterized systems (TRPC channels, heterologously expressed targets) will be the most straightforward path. To investigate a new cell type, you would need to design experiments based on the protocols above, hypothesizing which endogenous ion channels (TRPC, mechanosensitive, or others) might be sensitive to this compound's dual mechanisms.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

11.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

704.39377077 Da

Monoisotopic Mass

704.39377077 Da

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Lichtenegger M, Tiapko O, Svobodova B, Stockner T, Glasnov TN, Schreibmayer W, Platzer D, de la Cruz GG, Krenn S, Schober R, Shrestha N, Schindl R, Romanin C, Groschner K. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel. Nat Chem Biol. 2018 Apr;14(4):396-404. doi: 10.1038/s41589-018-0015-6. Epub 2018 Mar 19. PubMed PMID: 29556099; PubMed Central PMCID: PMC5903546.

Explore Compound Types